molecular formula C32H66O17 B1330430 HO-PEG16-OH CAS No. 6812-36-8

HO-PEG16-OH

Numéro de catalogue: B1330430
Numéro CAS: 6812-36-8
Poids moléculaire: 722.9 g/mol
Clé InChI: DHORSBRLGKJPFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HO-PEG16-OH is a useful research compound. Its molecular formula is C32H66O17 and its molecular weight is 722.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHORSBRLGKJPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218307
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-36-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to HO-PEG16-OH: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker defined by a precise chain length of 16 ethylene glycol units, terminating with hydroxyl groups at both ends.[1] Unlike traditional polydisperse PEG polymers, its monodisperse nature guarantees batch-to-batch consistency and a specific molecular weight, which are crucial for creating well-defined bioconjugates and therapeutic agents.[1][2] This guide offers a detailed overview of the physicochemical properties, primary applications, and comprehensive experimental protocols for utilizing this compound in research and drug development. Its biocompatibility, non-toxicity, and versatility make it a vital tool in modern biomedicine.[3][4]

Physicochemical Properties

The defined structure of this compound results in consistent and predictable physical and chemical characteristics. These properties are crucial for its application in precise bioconjugation and drug delivery systems.[2][5]

PropertyValueSource(s)
CAS Number 6812-36-8 or 4669-05-0[1][2][][7][8]
Molecular Weight 722.86 g/mol [1][2][][8][9]
Molecular Formula C32H66O17[1][2][][8]
Appearance White to off-white solid or viscous liquid[1][2]
Purity Typically ≥95%[2][3][8][9]
Solubility Soluble in water and most organic solvents[1][2]
Storage -20°C for long-term stability[1][8][9][10]

Note: There is a discrepancy in the CAS number cited by various suppliers. Researchers should confirm the CAS number with their specific provider. A more general CAS number for polyethylene glycol polymers, 25322-68-3, may also be used.[1][11]

Core Applications in Research and Drug Development

The terminal hydroxyl groups of this compound serve as versatile handles for functionalization, enabling its use as a linker in various advanced applications.

Proteolysis Targeting Chimera (PROTAC) Linker

This compound is a foundational building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1][12] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][12] The PEG linker's length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient degradation.[12]

PROTAC_Mechanism tp Target Protein ternary Ternary Complex (TP-PROTAC-E3) tp->ternary Binds protac PROTAC (this compound Linker) protac->ternary e3 E3 Ubiquitin Ligase e3->ternary Recruits ub_tp Ubiquitinated Target Protein ternary->ub_tp Ubiquitination ub_pool Ubiquitin (Ub) ub_pool->ternary proteasome Proteasome ub_tp->proteasome Recognition degraded Degraded Peptides proteasome->degraded

Mechanism of PROTAC-induced protein degradation.
Bioconjugation and the "Stealth Effect"

PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or nanoparticles, is a cornerstone of modern drug delivery.[13][14][15] This modification enhances the therapeutic properties of the conjugated molecule by:

  • Increasing hydrodynamic size , which reduces renal clearance and prolongs circulation half-life.[13][14][16]

  • Improving solubility and stability , especially for hydrophobic drugs.[13][15]

  • Masking from the immune system , which reduces immunogenicity and antigenicity.[13][14]

The PEG chains create a hydrophilic shield around the therapeutic agent, sterically hindering the binding of opsonin proteins.[17][18] This prevention of opsonization blocks recognition and uptake by the mononuclear phagocyte system (MPS), a phenomenon often called the "stealth effect".[19][20]

PEGylation_Stealth_Effect cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle unpeg_np Drug/ Nanoparticle opsonin1 Opsonin unpeg_np->opsonin1 Binding opsonin2 Opsonin unpeg_np->opsonin2 macrophage1 Macrophage (RES) opsonin1->macrophage1 Phagocytosis opsonin2->macrophage1 Phagocytosis peg_np Drug/ Nanoparticle peg_shield Hydrophilic Shield peg1 opsonin3 Opsonin macrophage2 Macrophage (RES) opsonin3->macrophage2 No Recognition

The "Stealth Effect" of PEGylation prevents immune clearance.

Experimental Protocols

A key challenge in using this compound is that its terminal hydroxyl groups are not sufficiently reactive for direct conjugation to most biomolecules.[2][21] Therefore, a two-step process of activation followed by conjugation is standard.

Experimental_Workflow start This compound activation Step 1: Activation (e.g., Tosylation, Tresylation) start->activation activated_peg Activated PEG Linker (e.g., Tos-PEG16-OTs) activation->activated_peg conjugation Step 2: Conjugation (Nucleophilic Substitution) activated_peg->conjugation target Target Molecule (Protein, Ligand, etc.) target->conjugation final_product PEGylated Conjugate conjugation->final_product

General workflow for bioconjugation using this compound.
Protocol 1: Synthesis of this compound

This protocol outlines a convergent synthesis strategy starting from tetraethylene glycol (PEG4).[12]

  • Monotosylation of PEG4: Selectively react one hydroxyl group of PEG4 with tosyl chloride (TsCl) in the presence of pyridine to create a good leaving group, yielding HO-PEG4-OTs.[12]

  • Monoprotection of PEG4: Protect one hydroxyl group of a separate batch of PEG4 with a trityl group (Trt) to yield Trt-O-PEG4-OH.[12]

  • Williamson Ether Synthesis (to PEG8): React HO-PEG4-OTs with Trt-O-PEG4-OH using a base like sodium hydride (NaH) to form the protected octaethylene glycol, Trt-O-PEG8-OH.[12]

  • Dimerization (to PEG16): Repeat the tosylation and Williamson ether synthesis steps, reacting Trt-O-PEG8-OTs with Trt-O-PEG8-OH to form the fully protected Trt-O-PEG16-O-Trt.[12]

  • Deprotection: Remove the trityl protecting groups using a mild acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.[12]

  • Purification: Purify intermediates and the final product at each stage using column chromatography.[12]

Protocol 2: Activation of Terminal Hydroxyl Groups

A. Activation with p-Toluenesulfonyl Chloride (Tosylation) [21] This method converts the hydroxyl groups into tosylates, which are excellent leaving groups for nucleophilic substitution.

  • Preparation: Dissolve this compound (1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.

  • Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 eq) in DCM dropwise over 30 minutes, maintaining the 0°C temperature.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching & Extraction: Quench the reaction with cold water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product, Tos-PEG16-OTs.

B. Activation with Tresyl Chloride [2] This protocol converts hydroxyl groups to tresyl groups, which are highly reactive towards primary amines.

  • Preparation: Dissolve this compound (1 eq) in anhydrous DCM and cool to 0°C.

  • Reaction: Add triethylamine (2.2 eq) followed by the dropwise addition of tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) (2.1 eq).

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Isolation: Concentrate the mixture and precipitate the tresyl-activated PEG by adding it to cold diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Conjugation to a Protein

This protocol details the conjugation of a tresyl-activated PEG to a protein's primary amines (e.g., lysine residues).[2]

  • Preparation: Dissolve the protein of interest in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.5-8.5) to a final concentration of 1-10 mg/mL. Dissolve the tresyl-activated this compound in the same buffer.

  • Conjugation: Add the activated PEG solution to the protein solution. A 5- to 50-fold molar excess of PEG to protein is a typical starting range for optimization.

  • Incubation: Incubate the mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitoring: Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[2]

  • Quenching: Add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any remaining activated PEG.[1]

  • Purification: Purify the PEGylated protein from unreacted reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1]

Protocol 4: Analytical Characterization

Precise characterization is essential to confirm the structure, purity, and properties of this compound and its derivatives.[22]

  • ¹H NMR Spectroscopy: Used to confirm chemical structure and purity. Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). In DMSO-d₆, the hydroxyl protons often appear as a distinct peak around 4.56 ppm, aiding in quantification.[22]

  • MALDI-TOF Mass Spectrometry: Confirms the molecular weight and monodispersity. A matrix solution (e.g., CHCA or DHB) is mixed with the sample and a cationizing agent (e.g., NaTFA) before spotting onto the target plate.[22]

  • Reverse-Phase HPLC (RP-HPLC): Assesses purity. Since PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are required.[22]

  • Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): Determines molecular weight distribution and assesses polydispersity. The system is calibrated with narrow PEG standards, and an RI detector is commonly used.[22]

References

The Pivotal Role of HO-PEG16-OH in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by co-opting the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule is elegantly designed with three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[4][5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[6][7]

Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have garnered significant attention and are widely employed in PROTAC design.[8][9] Specifically, HO-PEG16-OH, a 16-unit polyethylene glycol linker with terminal hydroxyl groups, offers a unique combination of properties that address several challenges in the development of potent and drug-like PROTACs. This technical guide provides a comprehensive exploration of the role of this compound in PROTACs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Core Mechanism of Action: The Function of the this compound Linker

The primary role of any PROTAC linker is to physically bridge the POI and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 Ligase).[2] This induced proximity is the catalytic event that initiates the downstream cascade of protein degradation. The E3 ligase, brought into close quarters with the POI, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[10] The resulting polyubiquitinated POI is then recognized as a substrate by the 26S proteasome, leading to its degradation and the release of the PROTAC molecule, which can then engage in further catalytic cycles.[2]

The this compound linker, as a member of the PEG family, imparts several advantageous characteristics that are crucial for this mechanism of action:

  • Flexibility and Length: The 16-unit ethylene glycol chain of this compound provides significant conformational flexibility.[2] This is paramount for allowing the POI and the E3 ligase to adopt a productive orientation within the ternary complex, a prerequisite for efficient ubiquitination.[11] The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair to ensure the proper geometry of the ternary complex.[2] A linker that is too short may introduce steric hindrance, while an excessively long one can lead to reduced efficacy.[10]

  • Enhanced Physicochemical Properties: A major hurdle in PROTAC design is their often high molecular weight and lipophilicity, which can result in poor aqueous solubility.[10] PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs.[9][12] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility and making the molecule more amenable to biological assays and in vivo applications.[2]

  • Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex.[10] While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[8] It is hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[10] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[10]

  • Potential for Specific Interactions: The ether oxygens within the PEG chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues on the surfaces of the POI or the E3 ligase.[2] These interactions can contribute to the stability of the ternary complex, thereby enhancing the efficiency of protein degradation.[2]

Quantitative Data on the Impact of PEG Linkers in PROTACs

The following tables summarize experimental data from various studies comparing the performance of PROTACs with PEG and alkyl-based linkers, illustrating the critical nature of linker optimization.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [14]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [14]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) [14]

Linker TypeLinker Length (n units)DC50 (nM)Dmax (%)
PEG3>1000<50
PEG41.8>95
PEG56.2>95

These data underscore that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types and lengths.[13] For instance, in the case of ERα degradation, a longer 16-atom PEG linker was more potent than a 12-atom one, highlighting that for certain systems, a linker with the length of this compound could be highly effective.[13][14]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and validation of PROTACs incorporating a this compound linker.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a representative synthetic route for coupling a POI ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand has a carboxylic acid and the E3 ligase ligand has a free amine. A key step is the mono-activation or mono-protection of the symmetrical this compound linker to allow for sequential coupling.[6]

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with an amine functional group (e.g., pomalidomide-NH2)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Activating agent for the hydroxyl group (e.g., TsCl, MsCl)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step 1: Mono-functionalization of this compound

  • Dissolve this compound in a suitable anhydrous solvent (e.g., DCM).

  • Slowly add a limiting amount (e.g., 0.9 equivalents) of a protecting group reagent (e.g., TBDMSCl with imidazole) or an activating group (e.g., TsCl with pyridine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until mono-functionalization is maximized, as monitored by LC-MS.

  • Purify the mono-functionalized PEG linker by column chromatography.

Step 2: Coupling of the First Ligand (E3 Ligase Ligand)

  • Dissolve the mono-functionalized PEG linker and the E3 ligase ligand (e.g., pomalidomide-NH2) in anhydrous DMF.

  • Add coupling reagents such as HATU and a base like DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 3: Deprotection/Activation of the Second Terminus

  • If a protecting group was used, deprotect the remaining hydroxyl group (e.g., using TBAF for a TBDMS group).

  • Activate the terminal hydroxyl group for the next coupling step (e.g., by converting it to a tosylate or mesylate).

Step 4: Coupling of the Second Ligand (POI Ligand)

  • Dissolve the purified and activated E3 ligase-linker intermediate and the POI ligand (with a carboxylic acid) in a suitable solvent.

  • Add a base to facilitate the coupling reaction.

  • Stir the reaction, monitoring its progress by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system.[13] Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[13] Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

Protocol 3: Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[13]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.[13]

  • MTS Reagent Addition: Following the desired incubation period, add MTS reagent to each well.[13]

  • Incubation and Measurement: Incubate the plate for 1 to 4 hours at 37°C.[13] Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[13]

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[13]

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[13]

  • Binary Binding Analysis: Inject the PROTAC alone over the surface to measure its binary binding affinity to the E3 ligase.[13]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.[13] This allows for the measurement of the kinetics and affinity of the ternary complex formation.[13]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E2 E2-Ub Ternary_Complex POI-PROTAC-E3 E2->Ternary_Complex Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Recycled POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_preclinical Preclinical Development Target_Selection Target Selection & Ligand Identification E3_Ligase_Selection E3 Ligase Selection & Ligand Choice Target_Selection->E3_Ligase_Selection Linker_Design Linker Design (e.g., this compound) E3_Ligase_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR for Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, MTS) Biochemical_Assays->Cellular_Assays Degradation_Kinetics Degradation Kinetics (DC50, Dmax) Cellular_Assays->Degradation_Kinetics SAR_Analysis Structure-Activity Relationship (SAR) Degradation_Kinetics->SAR_Analysis Data for Optimization Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Redesign In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for PROTAC development.

Conclusion

PEG linkers, and specifically structures like this compound, are integral components in the design of modern PROTACs. They offer a versatile toolkit to modulate the physicochemical and pharmacological properties of these innovative therapeutics. By carefully considering the length, flexibility, and hydrophilicity imparted by the PEG linker, researchers can optimize solubility, cell permeability, and the geometry of the ternary complex to achieve potent and selective protein degradation. The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies.[8][10] The experimental protocols and data presented in this guide provide a foundational framework for researchers to undertake such optimization studies, ultimately accelerating the development of novel PROTAC-based therapies for a wide range of diseases.

References

The Core Principles of PEGylation Utilizing HO-PEG16-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG)ylation is a pivotal bioconjugation technique in the pharmaceutical sciences, enhancing the therapeutic efficacy of proteins, peptides, and small-molecule drugs. This is achieved by covalently attaching PEG chains, which improves pharmacokinetic and pharmacodynamic profiles by increasing solubility, extending in vivo half-life, reducing immunogenicity, and enhancing stability.[1] This guide provides a comprehensive technical overview of the fundamental principles of PEGylation, with a specific focus on the application of HO-PEG16-OH, a discrete polyethylene glycol linker. Detailed experimental protocols for the activation of this bifunctional linker and its subsequent conjugation to proteins are provided, alongside a compilation of quantitative data to illustrate the impact of PEGylation. Furthermore, this guide visualizes key workflows and the mechanism of action of a PEGylated therapeutic through Graphviz diagrams, offering a thorough resource for researchers and professionals in drug development.

Introduction to PEGylation

PEGylation refers to the covalent attachment of one or more PEG chains to a molecule.[2] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for modifying therapeutic agents.[3] The process can significantly improve the pharmacological properties of a drug, leading to enhanced therapeutic outcomes.[4]

Advantages of PEGylation:

  • Prolonged Circulatory Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, thereby extending their circulation time in the bloodstream.[4][5]

  • Reduced Immunogenicity: The PEG chains can mask antigenic sites on the therapeutic molecule, reducing its recognition by the immune system.[4][5]

  • Enhanced Solubility and Stability: PEGylation can increase the solubility of hydrophobic drugs and protect them from enzymatic degradation and aggregation.[4][6]

  • Improved Pharmacokinetics: By modifying the drug's distribution, PEGylation can lead to better tissue targeting and accumulation.[4]

Challenges of PEGylation:

  • Potential for Reduced Bioactivity: Steric hindrance from the attached PEG chains can sometimes interfere with the drug's binding to its target, leading to a decrease in biological activity.[4]

  • Manufacturing Complexity and Cost: The PEGylation process adds extra steps to drug manufacturing, which can increase complexity and cost.[4]

  • Potential for Toxicity and Accumulation: While generally considered safe, high molecular weight PEGs may accumulate in the body, raising concerns about long-term toxicity.[4]

The Role of this compound in Bioconjugation

This compound is a bifunctional, discrete PEG linker, meaning it has a defined molecular weight and structure with hydroxyl (-OH) groups at both ends.[1] The use of a discrete PEG like this compound is advantageous as it leads to more homogeneous conjugates, which is crucial for characterization and regulatory approval.[1]

The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to biomolecules. Therefore, a two-step process is necessary:

  • Activation: The hydroxyl groups must be chemically modified to create more reactive functional groups.

  • Conjugation: The activated PEG is then reacted with the target biomolecule.[1]

Experimental Protocols

Activation of this compound

A common method for activating the hydroxyl groups of this compound is through tosylation, which converts them into tosylates (-OTs). Tosylates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions with amine groups on proteins.[7]

Protocol: Tosylation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a clean, dry round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add anhydrous triethylamine (2.5 equivalents) to the reaction mixture.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the PEG solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the tosylated product (Tos-PEG16-OTs).

  • Confirm the structure of the activated PEG using ¹H NMR spectroscopy.

Conjugation of Activated this compound to a Protein

This protocol describes the conjugation of the tosyl-activated PEG to a protein with accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • Tos-PEG16-OTs (activated PEG)

  • Protein of interest

  • Conjugation buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns)

Procedure:

  • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the Tos-PEG16-OTs in the conjugation buffer.

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the specific protein but typically ranges from a 5- to 50-fold molar excess.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show an increase in the apparent molecular weight of the protein upon successful PEGylation.

  • Once the desired degree of PEGylation is achieved, quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to react with any remaining activated PEG.

  • Purify the PEGylated protein using either SEC or IEX.

    • SEC separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unconjugated protein.

    • IEX separates molecules based on their charge. PEGylation can alter the overall charge of the protein, allowing for separation from the native protein.

  • Collect the fractions containing the purified PEGylated protein.

  • Perform a buffer exchange into a suitable storage buffer and store under appropriate conditions.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data on how PEGylation affects various properties of proteins.

Table 1: Effect of Reaction Conditions on PEGylation

ParameterConditionResultReference
pH pH 7.4Mono-PEGylated product favored[8]
pH 8.2Increased number of PEGylated products with linear PEGs[8]
Molar Ratio (PEG:Protein) 1:101-2 PEG molecules/protein[9]
1:203-5 PEG molecules/protein[9]
1:506-8 PEG molecules/protein[9]

Table 2: Physicochemical Properties of Proteins Before and After PEGylation

ProteinParameterBefore PEGylationAfter PEGylationReference
Lysozyme Hydrodynamic Radius~2 nm6-15 nm[10]
α-lactalbumin Molecular Weight (kDa)14.219.8 (1 PEG chain)[11]
Viscosity Radius (Å)19.830.8 (1 PEG chain)[11]
Interferon α-2a Isoelectric Point (pI)~6.9Broadened peak, shift depends on PEGylation site[12]

Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins

DrugParameterNon-PEGylatedPEGylatedFold ChangeReference
Interferon α-2a Absorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x[13][14]
Interferon α-2b Serum Half-life4 hours40 hours (20 kDa linear PEG)10x[13]
Uricase (rats) In vivo Half-life~2 hours22.8 hours (di-PEGylated)~11.4x[13]

Visualizing PEGylation Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of the PEGylation process and the signaling pathway of a PEGylated therapeutic.

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_characterization Characterization HO_PEG_OH This compound Activated_PEG Tos-PEG16-OTs (Activated PEG) HO_PEG_OH->Activated_PEG Tosylation TosCl Tosyl Chloride (TsCl) in Pyridine/TEA Crude_Product Crude PEGylated Protein Activated_PEG->Crude_Product Protein Target Protein (with -NH2 groups) Protein->Crude_Product Nucleophilic Substitution Purified_Product Purified PEGylated Protein Crude_Product->Purified_Product SEC or IEX Analysis SDS-PAGE, MALDI-TOF MS, SEC, IEX Purified_Product->Analysis

General workflow for the PEGylation of a protein with this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNα Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation PEG_IFN PEGylated Interferon-α PEG_IFN->IFNAR Binding STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation to Nucleus Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription Binding Antiviral_Response Antiviral, Antiproliferative, and Immunomodulatory Effects Transcription->Antiviral_Response

Signaling pathway of PEGylated Interferon-α via the JAK-STAT pathway.

Conclusion

PEGylation with bifunctional linkers such as this compound represents a powerful and versatile strategy for enhancing the therapeutic properties of a wide range of biomolecules. A thorough understanding of the underlying chemical principles, meticulous execution of activation and conjugation protocols, and comprehensive characterization of the resulting conjugates are paramount to the successful development of effective PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the core aspects of PEGylation, from experimental design to the interpretation of its effects on a drug's mechanism of action. The continued refinement of PEGylation technologies promises to further expand the therapeutic landscape, offering improved treatments for a multitude of diseases.

References

An In-depth Technical Guide to the Biomedical Applications of HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker of precisely 16 ethylene glycol units, terminating with hydroxyl groups at both ends. Its monodisperse nature provides batch-to-batch consistency and a defined molecular weight, which are critical for the development of well-characterized bioconjugates and therapeutics.[1] This guide offers a comprehensive overview of the physicochemical properties, key biomedical applications, and detailed experimental protocols involving this compound, with a focus on drug delivery, bioconjugation, and surface modification.

Physicochemical Properties

The well-defined structure of this compound results in consistent physical and chemical characteristics, making it a reliable component in biomedical research and development.

PropertyValueSource(s)
Molecular Weight 722.86 g/mol [1]
Molecular Formula C32H66O17[1]
Appearance Colorless liquid or white solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in water and most organic solvents[1]
Storage Recommended storage at -20°C for long-term stability[1]

Core Applications in Biomedical Research

The terminal hydroxyl groups of this compound are versatile handles for functionalization, making it a valuable linker in several biomedical applications. However, it is important to note that the terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to biomolecules and require an activation step.[2]

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3] By conjugating this compound, researchers can increase the hydrodynamic size of the molecule, which in turn reduces renal clearance and extends its circulation half-life.[1]

Experimental Protocol: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process for protein PEGylation using this compound: activation of the hydroxyl groups and subsequent conjugation to the protein.

A. Activation of this compound with Tresyl Chloride

This method converts the terminal hydroxyl groups to tresyl groups, which are highly reactive towards primary amines on proteins.[2]

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine

    • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

    • Cold Diethyl Ether

    • Inert Gas (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • With stirring, add anhydrous pyridine to the solution.

    • Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.[2]

    • Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Wash the reaction mixture with cold aqueous HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Confirm the structure and purity of the tresyl-activated PEG by ¹H NMR spectroscopy.[2]

B. Conjugation of Activated this compound to a Protein

  • Materials:

    • Tresyl-activated this compound

    • Protein of interest

    • Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)

    • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.[2]

    • Dissolve the tresyl-activated this compound in the conjugation buffer.

    • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized but can range from a 5- to 50-fold molar excess.[2]

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2]

Workflow for Protein Bioconjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound B Tresyl Chloride Anhydrous DCM, Pyridine A->B React with C Tresyl-Activated PEG B->C Yields D Target Protein (with primary amines) C->D React with E Conjugation Buffer (pH 7.5-8.5) D->E in F PEGylated Protein E->F Yields G Quench Reaction F->G H SEC or IEX Chromatography G->H I Purified PEGylated Protein H->I

Caption: General workflow for the activation of this compound and its conjugation to a target protein.

Surface Modification of Nanoparticles

PEGylation of nanoparticles is a critical strategy in drug delivery to create a "stealth" layer that enhances colloidal stability, reduces opsonization, and prolongs systemic circulation time.[4] this compound, with its bifunctional nature, can act as a flexible spacer to attach to the nanoparticle surface.[4]

Expected Changes in Nanoparticle Physicochemical Properties after PEGylation

ParameterBefore PEGylationAfter PEGylation with this compoundAnalytical Technique(s)Rationale for Change
Hydrodynamic Diameter SmallerLargerDynamic Light Scattering (DLS)The PEG layer and associated water molecules increase the effective size of the nanoparticle in solution.
Zeta Potential Can be highly chargedCloser to neutralDLS with Zeta Potential MeasurementThe PEG layer shields the surface charge of the nanoparticle core.
Colloidal Stability Prone to aggregationEnhanced stabilityDLS, Visual InspectionThe hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media.
PEG Grafting Density N/AVaries (e.g., 1-5 PEG chains/nm²)Thermogravimetric Analysis (TGA), ¹H NMR SpectroscopyQuantifies the amount of PEG successfully conjugated to the nanoparticle surface.[4]

Experimental Protocol: Surface Modification of Carboxylated Nanoparticles

This protocol describes the coupling of this compound to nanoparticles with surface carboxyl groups via an esterification reaction facilitated by carbodiimide chemistry.

  • Materials:

    • Carboxylated Nanoparticles

    • This compound

    • Activation Buffer (e.g., MES buffer, pH 6.0)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-Hydroxysulfosuccinimide)

    • Coupling Buffer (e.g., PBS, pH 7.4)

    • Quenching Solution (e.g., hydroxylamine)

  • Procedure:

    • Disperse the carboxylated nanoparticles in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Dissolve this compound in the Coupling Buffer.

    • Add the activated nanoparticles to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted reagents.

Workflow for Nanoparticle Surface Modification

G cluster_activation Nanoparticle Activation cluster_conjugation PEG Conjugation cluster_purification Purification A Carboxylated Nanoparticles B EDC / Sulfo-NHS in Activation Buffer A->B React with C Activated Nanoparticles B->C Yields D This compound in Coupling Buffer C->D React with E PEGylated Nanoparticles D->E Yields F Quench Reaction E->F G Centrifugation / Dialysis F->G H Purified PEGylated Nanoparticles G->H

Caption: Workflow for the surface modification of carboxylated nanoparticles with this compound.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] The linker's length and composition, such as that provided by this compound, are critical for the formation of a stable ternary complex and subsequent target degradation.[1][5]

Hypothetical Comparative Data of PROTACs with Varying PEG Linker Lengths

This table illustrates how linker length can impact PROTAC efficacy and selectivity, based on a hypothetical study targeting BRD4.

PROTAC LinkerTarget ProteinDC50 (nM)Dmax (%)Off-Target (BRD2) DC50 (nM)Off-Target (BRD3) DC50 (nM)Selectivity (BRD2/BRD4)Selectivity (BRD3/BRD4)
PEG8BRD4159550753.35.0
This compound BRD4 25 92 500 750 20.0 30.0
PEG24BRD480854006005.07.5

Note: This data is representative and intended for illustrative purposes.[6]

Experimental Protocol: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[5]

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell culture medium

    • Lysis buffer (e.g., RIPA buffer)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence imaging system

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for the target protein and a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

PROTAC Mechanism of Action

G cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation A Target Protein B PROTAC (with this compound linker) A->B D Ternary Complex I Recycled PROTAC B->I C E3 Ubiquitin Ligase C->B E Ubiquitin Transfer D->E F Polyubiquitinated Target Protein E->F G 26S Proteasome F->G H Degraded Protein G->H

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool in biomedical research, offering a discrete and well-defined linker for a range of applications. Its utility in bioconjugation for improving the pharmacokinetic profiles of biologics, in surface modification to enhance the biocompatibility of nanoparticles, and as a critical component in the design of potent and selective PROTACs underscores its importance in the development of next-generation therapeutics and diagnostics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to HO-PEG16-OH for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of HO-PEG16-OH, a discrete polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. PEGylation is a critical strategy in nanomedicine, enhancing the systemic circulation time and reducing the immunogenicity of nanoparticles. This document provides a detailed overview of the physicochemical properties of this compound, comprehensive experimental protocols for nanoparticle modification and characterization, and visual representations of key processes to aid in the design and execution of your research.

Introduction to Nanoparticle PEGylation with this compound

The surface modification of nanoparticles with polyethylene glycol, a process known as PEGylation, is a fundamental technique in the development of advanced drug delivery systems and diagnostic agents.[1] The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic "stealth" layer that offers numerous advantages in a biological environment.[1] These benefits include improved colloidal stability, reduced opsonization (the marking of nanoparticles for clearance by the immune system), and consequently, a longer circulation half-life in the bloodstream.[1][2][3]

This compound is a monodisperse PEG linker, meaning it has a precisely defined chain length of 16 ethylene glycol units with a hydroxyl group at each terminus.[4] This defined structure ensures batch-to-batch consistency, a crucial factor for reproducible nanoparticle formulations in therapeutic development.[4] The bifunctional nature of its terminal hydroxyl groups allows it to act as a versatile spacer, either directly modifying the nanoparticle surface or connecting it to other functional moieties like targeting ligands.[1] The 16-unit length of this PEG chain strikes a balance between providing a sufficient hydrophilic shield and allowing for potential interactions with target cells, as excessively long PEG chains can sometimes hinder cellular uptake.[1]

Physicochemical Properties of this compound

The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are essential for controlled surface modification of nanoparticles.

PropertyValueSource(s)
Molecular Weight 722.86 g/mol [4]
Molecular Formula C32H66O17[4]
Appearance Colorless liquid or white solid[4]
Purity Typically ≥95%[4]
Solubility Soluble in water and most organic solvents[4]
Storage Recommended at -20°C for long-term stability[4]
CAS Number 4669-05-0 or 6812-36-8[4]

Note: There can be discrepancies in the cited CAS numbers among suppliers. Researchers should verify the CAS number with their specific supplier. A more general CAS number for polyethylene glycol polymers, 25322-68-3, may also be used.[4]

Impact of PEGylation on Nanoparticle Characteristics

The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following table summarizes typical qualitative and quantitative changes observed after successful PEGylation.

ParameterChange Post-PEGylationCharacterization Technique(s)
Hydrodynamic Diameter IncreaseDynamic Light Scattering (DLS)
Polydispersity Index (PDI) May increase slightly, but should remain low for a homogenous populationDLS
Zeta Potential Shift towards neutral (less negative or less positive)Zeta Potential Measurement
Surface Hydrophilicity IncreaseWater Contact Angle Measurement
Protein Adsorption DecreaseVarious protein quantification assays
In Vivo Circulation Time IncreasePharmacokinetic studies
Immune System Recognition DecreaseOpsonization and phagocytosis assays

Experimental Protocols

The following sections provide detailed methodologies for the surface modification of nanoparticles with this compound and their subsequent characterization. These protocols are intended as a starting point and may require optimization for specific nanoparticle systems and applications.

Surface Modification of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.5-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (e.g., 0.1 M, pH 7.4)

  • Washing Buffer: PBS or deionized water

  • Centrifugal filtration devices

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL.[1]

  • Activation of Carboxyl Groups:

    • Add a 5 to 10-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups on the nanoparticles.[1][5]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS ester.[1][5]

  • PEGylation Reaction:

    • Dissolve a 20 to 50-fold molar excess of this compound in the Coupling Buffer.[1]

    • Add the activated nanoparticle suspension to the this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the PEGylated nanoparticles using centrifugal filtration.[5]

    • Resuspend the nanoparticles in Washing Buffer and centrifuge.

    • Repeat the washing step at least three times to remove unreacted PEG linker, EDC, NHS, and byproducts.[5]

  • Storage: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage at 4°C.[5]

Surface Modification of Gold Nanoparticles (AuNPs)

This protocol details the attachment of this compound to gold nanoparticles, which typically involves a thiol-gold bond. Therefore, the hydroxyl groups of this compound must first be converted to thiol groups.

Part 1: Thiolation of this compound This is a representative protocol and may require optimization.

Materials:

  • This compound

  • Thiolating agent (e.g., 3-mercaptopropionic acid)

  • Coupling agents (e.g., EDC/NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine

  • Purification supplies (e.g., column chromatography)

Procedure:

  • Follow a standard esterification or amidation reaction to attach a thiol-containing molecule to one or both ends of the this compound linker. This often involves activating the carboxyl group of the thiolating agent with EDC/NHS and reacting it with the hydroxyl group of the PEG.

  • Purify the resulting thiolated PEG linker using an appropriate method, such as column chromatography.

Part 2: Conjugation to AuNPs

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • Thiolated this compound

  • Deionized (DI) water or a suitable buffer

Procedure:

  • Conjugation: Add the thiolated this compound to the citrate-stabilized AuNP solution.[1]

  • Reaction: Gently mix the solution and allow it to react for 12-24 hours at room temperature.[1]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.[1]

    • Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.[1]

    • Repeat the washing step three times to remove any unbound linker.[1]

  • Storage: Store the functionalized AuNPs at 4°C.[1]

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.

4.3.1. Dynamic Light Scattering (DLS)

  • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is indicative of the PEG layer addition.[5]

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for the instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the DLS measurement according to the instrument's instructions.

    • Analyze the size distribution and PDI. A monomodal distribution with a low PDI is desirable.

4.3.2. Zeta Potential Measurement

  • Purpose: To determine the surface charge of the nanoparticles. Successful PEGylation typically results in a shift of the zeta potential towards neutral.

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer.

    • Load the sample into the specific measurement cell.

    • Perform the measurement according to the instrument's instructions.

    • Compare the zeta potential of the PEGylated nanoparticles to that of the unmodified nanoparticles.

4.3.3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the presence of the PEG linker on the nanoparticle surface by identifying its characteristic vibrational bands.

  • Protocol:

    • Prepare a sample of the lyophilized PEGylated nanoparticles.

    • Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Look for the appearance of the characteristic C-O-C ether stretch from the PEG backbone (around 1100 cm⁻¹).[5][6]

4.3.4. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To analyze the elemental composition of the nanoparticle surface, providing further evidence of PEGylation.

  • Protocol:

    • Prepare a sample of the PEGylated nanoparticles on a suitable substrate.

    • Acquire the XPS survey spectrum to identify the elements present.

    • Acquire high-resolution spectra for key elements (e.g., C, O, and elements from the nanoparticle core).

    • The presence of a strong C-O component in the C 1s spectrum is indicative of the PEG layer.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important aspects of nanoparticle surface modification with this compound.

G cluster_start Starting Materials cluster_process Modification Process cluster_end Final Product & Characterization Nanoparticle Core Nanoparticle Core Surface Activation Surface Activation Nanoparticle Core->Surface Activation e.g., EDC/NHS for -COOH This compound This compound PEGylation Reaction PEGylation Reaction This compound->PEGylation Reaction Surface Activation->PEGylation Reaction Purification Purification PEGylation Reaction->Purification Removal of excess reagents PEGylated Nanoparticle PEGylated Nanoparticle Purification->PEGylated Nanoparticle Characterization Characterization PEGylated Nanoparticle->Characterization DLS, Zeta, FTIR, XPS

Workflow for nanoparticle surface modification.

G cluster_unmodified Unmodified Nanoparticle cluster_modified PEGylated Nanoparticle NP1 NP Opsonin1 Opsonin NP1->Opsonin1 Opsonization Macrophage1 Macrophage Opsonin1->Macrophage1 Phagocytosis NP2 NP Opsonin2 Opsonin NP2->Opsonin2 Steric Hindrance peg Macrophage2 Macrophage Opsonin2->Macrophage2 Reduced Phagocytosis

The "stealth" effect of PEGylation.

G cluster_choices PEGylation Strategy start Nanoparticle Surface Chemistry carboxyl Carbodiimide Chemistry (EDC/NHS) start->carboxyl -COOH groups amine NHS-ester or Isothiocyanate PEG start->amine -NH2 groups gold Thiolated PEG start->gold Noble Metal (e.g., Au) hydrophobic Lipid-PEG Conjugate (Physical Adsorption) start->hydrophobic Hydrophobic Surface

Decision tree for PEGylation strategy.

Conclusion

This compound is a highly valuable and versatile tool for the surface modification of nanoparticles, providing a straightforward method to enhance their biocompatibility and in vivo performance.[1] The protocols and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals to design and fabricate advanced nanoparticle-based systems for a wide range of biomedical applications, including drug delivery and bioimaging.[1] Further optimization of PEG density and conjugation chemistry will be crucial for tailoring the nanoparticle properties to specific therapeutic or diagnostic goals.

References

The Hydrophilic Nature of PEG16 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of polyethylene glycol (PEG) linkers, with a specific focus on PEG16. The inherent water-loving nature of PEG linkers is a critical attribute in modern drug development, significantly influencing the solubility, pharmacokinetic profiles, and efficacy of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Polyethylene glycol is a polymer composed of repeating ethylene oxide units (-CH₂−CH₂−O−). Its hydrophilicity stems from the ability of the ether oxygen atoms in the backbone to form hydrogen bonds with water molecules, creating a hydration shell that enhances the aqueous solubility of conjugated molecules.[1][2][3] Monodisperse PEG linkers, which have a precise and fixed molecular weight, are particularly valuable in pharmaceutical applications as they ensure homogeneity and batch-to-batch consistency.[4][5]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers can be quantified using various experimental techniques. The data below, synthesized from literature, provides an overview of key hydrophilicity parameters. While data for a complete series of PEG linkers is not always available in a single study, the presented information illustrates the impact of PEGylation on molecular properties.

Table 1: General Physicochemical Properties of a Representative PEG16 Linker

PropertyValueSource
Chemical Formula C₃₂H₆₆O₁₇Calculated
Molecular Weight Approximately 706.8 g/mol Calculated
Appearance White to off-white solid or viscous liquidManufacturer Data
Calculated LogP (cLogP) < 0[6]

Note: The calculated LogP (cLogP) for oligoethylene glycols is generally negative and decreases with increasing chain length, indicating high hydrophilicity.[6]

Table 2: Representative Water Contact Angle Data for Polymer Surfaces with and without PEG

SurfaceAdvancing Contact Angle (θ_adv) [°]Receding Contact Angle (θ_rec) [°]Hysteresis (θ_adv - θ_rec) [°]
Polylactide (PLA) 78.151.226.9
PEG/PLA (Low MW PEG) ~70~40~30
PEG/PLA (High MW PEG) ~60~20~40

Data synthesized from literature. A lower contact angle indicates greater hydrophilicity.[7]

Table 3: Experimentally Determined LogP Values for Methotrexate (MTX) and its PEGylated Esters

CompoundMolecular Weight (Da)LogP
Methotrexate (MTX) 454-1.4
MTX-PEG 750 ~12004.3
MTX-PEG 5000 ~55004.3
MTX-PEG 35000 ~355004.3

This table illustrates the significant impact of the parent drug's properties on the overall lipophilicity of the conjugate.[7]

Applications in Drug Development

The hydrophilicity of PEG16 linkers is leveraged in several advanced therapeutic modalities to overcome challenges associated with poorly soluble drugs and to enhance their performance.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[8] Many of these cytotoxic agents are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics.[9] Incorporating a hydrophilic PEG linker, such as PEG16, can:

  • Improve Solubility and Stability: The PEG linker enhances the overall water solubility of the ADC, reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[9][10]

  • Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and increased tumor accumulation.[9]

  • Reduce Immunogenicity: The hydration shell created by the PEG linker can shield the payload and potentially immunogenic epitopes on the antibody from the immune system.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11] The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[12] A PEG16 linker can:

  • Enhance Solubility: A primary challenge in PROTAC design is their often high molecular weight and lipophilicity, which can result in poor aqueous solubility. Hydrophilic PEG linkers significantly improve the solubility of PROTACs.

  • Modulate Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase. Studies have shown that the optimal linker length is target-dependent, and a 16-atom PEG linker has been found to be more potent than a 12-atom one for the degradation of the estrogen receptor α (ERα).[1][13]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the hydrophilicity of PEG16 linkers and their conjugates.

Determination of Partition Coefficient (LogP) by RP-HPLC

This method provides an efficient way to determine the octanol-water partition coefficient, a key measure of hydrophilicity.

Materials:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

  • C18 column

  • Mobile phase A: Water (HPLC grade)

  • Mobile phase B: Acetonitrile or Methanol (HPLC grade)

  • A series of standard compounds with known LogP values

  • The PEG16 linker or PEGylated compound of interest

Procedure:

  • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 30%, 40%, 50%, 60%, 70%, 80% acetonitrile in water).

  • Inject the standard compounds and the test compound into the HPLC system for each mobile phase composition.

  • Determine the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

  • Calculate the logarithm of the retention factor (log k) for each compound.

  • Extrapolate to 100% aqueous mobile phase: For each compound, plot log k versus the percentage of organic solvent and extrapolate the linear regression to 0% organic solvent to obtain the log k_w value.

  • Create a calibration curve: Plot the known LogP values of the standard compounds against their determined log k_w values.

  • Determine the LogP of the test compound: Use the log k_w value of the PEG16-containing molecule and the calibration curve to determine its LogP.

Water Contact Angle Measurement

This technique is used to assess the hydrophilicity of a surface functionalized with a PEG16 linker.

Materials:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a hydrophobic needle tip

  • High-purity deionized water

  • The substrate surface to be analyzed (e.g., a glass slide coated with the PEG16 linker)

Procedure:

  • Surface Preparation: Ensure the substrate is clean, dry, and free of contaminants.

  • Instrument Setup: Place the substrate on the sample stage and level it. Focus the camera on the substrate surface.

  • Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 4-6 µL) onto the surface using the syringe. The deposition should be smooth to minimize droplet oscillation.

  • Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use the software of the contact angle goniometer to analyze the captured image. The software will typically fit the droplet shape to the Young-Laplace equation to determine the contact angle at the three-phase (solid-liquid-gas) interface.

  • Advancing and Receding Angles (Dynamic Measurement):

    • To measure the advancing contact angle , slowly add more water to the droplet, causing the contact line to advance over the dry surface. Measure the angle just as the contact line begins to move.

    • To measure the receding contact angle , slowly withdraw water from the droplet, causing the contact line to recede from the wetted surface. Measure the angle just as the contact line begins to move.

  • Repeat Measurements: Perform measurements at multiple locations on the substrate to ensure reproducibility and account for any surface heterogeneity.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Logical Relationship of Linker Properties in PROTAC Design

Linker_Properties cluster_linker Linker Properties cluster_protac PROTAC Performance Hydrophilicity Hydrophilicity Solubility Solubility Hydrophilicity->Solubility improves Permeability Permeability Hydrophilicity->Permeability modulates Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex critical for Flexibility Flexibility Flexibility->Ternary_Complex facilitates Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation enables

Caption: Logical relationship of key linker properties and their impact on PROTAC performance.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (with PEG16 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Ligand_Linker 1. Ligand-Linker Intermediate Synthesis Final_PROTAC 2. Final PROTAC Synthesis Ligand_Linker->Final_PROTAC Purification 3. Purification (RP-HPLC) Final_PROTAC->Purification Characterization 4. Characterization (MS, NMR) Purification->Characterization Cell_Culture 5. Cell Culture & Treatment Characterization->Cell_Culture Proceed to evaluation Western_Blot 6. Western Blot for Protein Degradation Cell_Culture->Western_Blot DC50_Dmax 7. DC50 & Dmax Determination Western_Blot->DC50_Dmax

Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.

References

Methodological & Application

A Step-by-Step Guide to HO-PEG16-OH Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the bioconjugation of HO-PEG16-OH, a discrete polyethylene glycol (PEG) linker. PEGylation, the covalent attachment of PEG chains to molecules, is a widely employed strategy in drug delivery and biomaterials to enhance the therapeutic properties of peptides, proteins, and small molecules.[1][2] The use of a discrete PEG linker like this compound offers the advantage of producing homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory processes.[2]

The terminal hydroxyl (-OH) groups of this compound are not sufficiently reactive for direct conjugation. Therefore, a two-step process is typically required: activation of the hydroxyl groups followed by conjugation to the molecule of interest.[1][2] This guide will focus on the common activation method of tosylation, followed by conjugation to an amine-containing ligand.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.

PropertyValueReference(s)
Chemical Formula C32H66O17[2][3]
Molecular Weight 722.86 g/mol [2][3]
CAS Number 4669-05-0 or 6812-36-8[3]
Appearance White to off-white solid or viscous liquid[2][3]
Solubility Soluble in water and most organic solvents[2][3]
Purity Typically ≥95%[2][3]

Experimental Protocols

The following protocols detail the activation of this compound via tosylation and subsequent conjugation to an amine-containing ligand.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl groups of this compound into p-toluenesulfonates (tosylates), which are excellent leaving groups for subsequent nucleophilic substitution.[1][4]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

  • Round bottom flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath with continuous stirring.[1]

  • Slowly add anhydrous triethylamine (2.5 equivalents) or anhydrous pyridine (1.1 equivalents) to the solution.[1][3]

  • In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents for di-tosylation or 1.05 equivalents for mono-tosylation) in a minimal amount of anhydrous DCM.[1][3]

  • Add the TsCl solution dropwise to the PEG solution over 30 minutes, ensuring the temperature remains at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1][4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3][4]

  • Once the reaction is complete, the activated Tos-PEG16-OTs can be purified or used directly in the next step. For purification, the reaction can be quenched with water, and the organic layer washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3] Further purification can be achieved by silica gel column chromatography.[3][4]

Quantitative Data Summary for Activation:

ReagentMolar Ratio (vs. This compound)
p-Toluenesulfonyl chloride (TsCl)2.2 (for di-tosylation) or 1.05 (for mono-tosylation)
Triethylamine (TEA)2.5
Pyridine1.1 - 3.0
Reaction ConditionValue
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Protocol 2: Conjugation of Activated PEG to an Amine-Containing Ligand

This protocol details the conjugation of the tosyl-activated PEG to a molecule containing a primary amine group.[1]

Materials:

  • Tos-PEG16-OTs (from Protocol 1)

  • Amine-containing ligand

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Reaction vessel

  • Stir plate and stir bar

Procedure:

  • Dissolve the purified Tos-PEG16-OTs (1 equivalent) in anhydrous DMF under an inert atmosphere.[1]

  • In a separate vial, dissolve the amine-containing ligand (2.2-2.5 equivalents) in anhydrous DMF.[1]

  • Add the ligand solution to the stirring solution of Tos-PEG16-OTs.[1]

  • Heat the reaction mixture to a temperature appropriate for the specific ligand (typically 40-60 °C) and stir for 24-48 hours.[1]

  • Monitor the reaction progress by LC-MS or TLC to observe the consumption of the starting material and the formation of the product.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • The crude product can then be purified using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Quantitative Data Summary for Conjugation:

ReagentMolar Ratio (vs. Tos-PEG16-OTs)
Amine-containing Ligand2.2 - 2.5
Reaction ConditionValue
Temperature 40-60 °C
Reaction Time 24-48 hours

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical transformation involved.

G cluster_activation Activation Step cluster_conjugation Conjugation Step A Dissolve this compound in Anhydrous DCM B Cool to 0°C A->B C Add Anhydrous Triethylamine/Pyridine B->C D Add TsCl Solution Dropwise C->D E Warm to RT and Stir for 12-24h D->E F Monitor by TLC E->F G Purification (Optional) F->G H Dissolve Tos-PEG16-OTs in Anhydrous DMF G->H Activated PEG J Combine Solutions H->J I Dissolve Amine-Ligand in Anhydrous DMF I->J K Heat and Stir for 24-48h J->K L Monitor by LC-MS/TLC K->L M Purification of Conjugate L->M

Caption: Experimental workflow for this compound bioconjugation.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product HO_PEG_OH This compound Tos_PEG_Tos Tos-O-PEG16-O-Tos HO_PEG_OH->Tos_PEG_Tos + TsCl / Base TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Tos_PEG_Tos Ligand_NH2 Amine-Ligand (R-NH2) Final_Conjugate R-NH-PEG16-NH-R Ligand_NH2->Final_Conjugate Tos_PEG_Tos->Final_Conjugate + R-NH2

Caption: Chemical transformation in this compound bioconjugation.

Characterization of the Bioconjugate

Thorough characterization of the final PEG-conjugate is crucial to confirm its identity, purity, and the degree of PEGylation.[1][5] The following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the conjugate and to determine the extent of functionalization.[2][6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the final conjugate.[5][6]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the conjugate.[5][6]

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are used to determine the molecular weight distribution and to purify the PEGylated product from unreacted components.[3][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups in the final conjugate.[6]

By following these detailed protocols and characterization methods, researchers can successfully perform this compound bioconjugation and produce well-defined PEGylated molecules for a variety of applications in research and drug development.

References

Application Note: Analytical Characterization of HO-PEG16-OH Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) and its derivatives are crucial polymers in the fields of drug delivery, bioconjugation, and nanotechnology.[1] The precise characterization of these polymers is essential to ensure the safety, efficacy, and consistency of therapeutic products. This document provides detailed application notes and experimental protocols for the analytical characterization of HO-PEG16-OH and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful, non-destructive technique for determining chemical structure, purity, and the extent of functionalization.[1][2]

Molecular Structure of this compound

This compound is a polyethylene glycol derivative with 16 repeating ethylene glycol units and terminal hydroxyl groups at both ends. Its structure allows for further chemical modification to create bifunctional linkers used in various biomedical applications.

cluster_repeat start HO- CH2_1 CH₂ start->CH2_1 repeat_start ( CH2_2 CH₂ CH2_1->CH2_2 O O CH2_2->O repeat_end ) n ₁₆ repeat_end->n end -H n->end

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Application Note

¹H NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound and its derivatives.[1] By analyzing the chemical shifts, signal multiplicity, and integrals of the proton signals, one can confirm the identity of the polymer and quantify the degree of end-group modification.

The most prominent signal in the ¹H NMR spectrum of PEG is from the repeating ethylene glycol units (-O-CH₂-CH₂-O-), which typically appears as a singlet around 3.6 ppm.[1] The terminal hydroxyl protons (-CH₂-OH) are also characteristic. When using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, the hydroxyl protons often appear as a distinct, non-shifting peak around 4.56 ppm, which is highly beneficial for their quantification.[1][3]

A critical consideration for accurate quantification, especially for higher molecular weight PEGs, is the presence of ¹³C satellite peaks. These peaks arise from the 1.1% natural abundance of the ¹³C isotope, which couples with the attached protons.[4] For large polymers, the integration of these satellite peaks can be comparable to the signals from the terminal groups, potentially leading to errors in the calculation of functionalization if not properly accounted for.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[1]

    • Vortex the sample until the polymer is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).[1]

    • Temperature: 298 K.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of polymer chains).

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum using the residual solvent peak as a reference.

    • Integrate the characteristic peaks:

      • The repeating ethylene glycol units (-O-CH₂-CH₂-O-).

      • The terminal hydroxyl protons (-CH₂-OH) or the protons of the derivatized end-groups.

    • To determine the degree of functionalization, compare the integration of the end-group protons to the integration of the repeating monomer units, accounting for the number of protons each signal represents.

Data Presentation: ¹H NMR of this compound
Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Integration (Relative)
-O-CH₂ -CH₂ -O-~ 3.51Singlet64H (16 * 4)
HO-CH₂ -~ 3.38Triplet4H (2 * 2)
-OH ~ 4.56Triplet2H (2 * 1)

¹³C NMR Spectroscopy

Application Note

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering detailed insights into the carbon backbone of the polymer.[6] It is particularly useful for confirming the presence of the expected carbon environments and for identifying any structural impurities or side products from a derivatization reaction. For this compound, distinct signals for the internal and terminal carbon atoms are expected.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-150 ppm.

  • Data Processing and Analysis:

    • Process the data similarly to ¹H NMR spectra.

    • Identify the chemical shifts corresponding to the different carbon environments in the polymer.

Data Presentation: ¹³C NMR of this compound
Assignment Chemical Shift (δ) in DMSO-d₆ (ppm)
-O-C H₂-C H₂-O-~ 69.5
HO-C H₂-~ 60.2

Analysis of this compound Derivatives

NMR is a powerful tool for verifying the successful modification of the terminal hydroxyl groups of this compound. Upon derivatization, new signals corresponding to the attached functional groups will appear in the spectrum, and the signals of the protons and carbons near the reaction site will shift.

For example, in the case of an esterification reaction, the -CH₂-OH signal will decrease or disappear, and a new signal for the -CH₂-O-ester group will appear at a downfield-shifted position (typically > 4.0 ppm). By comparing the integration of the new end-group signal to the integration of the stable PEG backbone signal, the degree of substitution can be accurately calculated.

Workflow and Analysis Diagrams

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound Derivative dissolve Dissolve in 0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer nmr Acquire Spectrum on 400 MHz Spectrometer transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Characteristic Peaks (Backbone & End-Groups) process->integrate calculate Calculate Degree of Substitution integrate->calculate

Figure 2: Experimental workflow for NMR analysis of this compound derivatives.

cluster_data ¹H NMR Spectral Data cluster_calc Calculation cluster_result Result peak_a Integral of PEG Backbone (-O-CH₂-CH₂-O-) Let's call it 'A' formula Degree of Substitution (%) = [(B / # Protons in B) / (A / # Protons in A)] * 100 peak_a->formula Input A peak_b Integral of New End-Group (e.g., -CH₂-O-Ester) Let's call it 'B' peak_b->formula Input B result Quantitative Confirmation of Derivatization formula->result Yields

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[][2] The linker, a critical component connecting the antibody and the cytotoxic payload, plays a pivotal role in the stability, pharmacokinetics (PK), efficacy, and toxicity of the ADC.[3] Polyethylene glycol (PEG) linkers, particularly monodisperse PEGs like HO-PEG16-OH, have emerged as a valuable tool in optimizing ADC performance. Their hydrophilic nature helps to mitigate the aggregation often associated with hydrophobic payloads, thereby improving solubility and enabling higher drug-to-antibody ratios (DARs).[4]

The incorporation of a PEG linker, such as the 16-unit discrete PEG (dPEG®), can significantly enhance the pharmacokinetic properties of an ADC, leading to a longer circulation half-life and increased tumor accumulation.[4][5] This is achieved by the PEG chain forming a "hydration shell" around the ADC, which increases its hydrodynamic size and shields it from renal clearance and enzymatic degradation.[4][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ADCs utilizing a bifunctional this compound linker.

The Role of PEGylation in ADC Development

The use of PEG linkers in ADC design offers several key advantages:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life.[4][5]

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the overall stability of the ADC.[][4]

  • Reduced Immunogenicity: PEG chains can mask potential epitopes on the drug-linker moiety, reducing the likelihood of an immune response.[4]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.[4]

The length of the PEG chain is a critical parameter that must be optimized. While longer PEG chains generally lead to improved pharmacokinetics, they can sometimes result in reduced in vitro potency.[5] An intermediate length, such as PEG16, often represents a balance between improved in vivo performance and retained cytotoxic activity.[5]

Quantitative Data on the Impact of PEG Linkers

Direct quantitative data for ADCs utilizing a this compound linker is limited in publicly available literature. However, studies on ADCs with varying PEG linker lengths provide valuable insights into the expected performance. The following tables summarize representative data from comparative studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerADCHalf-Life (t½)Clearance RateReference
Non-PEGylatedZHER2-SMCC-MMAE (HM)19.6 minNot Reported[7]
PEG4kZHER2-PEG4K-MMAE (HP4KM)49 min (2.5-fold increase vs HM)Not Reported[7]
PEG10kZHER2-PEG10K-MMAE (HP10KM)219.5 min (11.2-fold increase vs HM)Not Reported[7]
PEG < 8Trastuzumab-DM1ShorterIncreased[8]
PEG ≥ 8Trastuzumab-DM1LongerDecreased[8]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerADCCell LineIC50Reference
Non-PEGylatedZHER2-SMCC-MMAE (HM)SK-BR-30.45 nM[7]
PEG4kZHER2-PEG4K-MMAE (HP4KM)SK-BR-32.02 nM (4.5-fold decrease vs HM)[7]
PEG10kZHER2-PEG10K-MMAE (HP10KM)SK-BR-39.92 nM (22-fold decrease vs HM)[7]

Table 3: Impact of PEG Linker on In Vivo Antitumor Efficacy

ADCXenograft ModelDosingTumor Growth InhibitionReference
C16 Site A-PEG6-C2-MMAD (degradation-sensitive)BxPC310 mg/kg, single doseReduced efficacy[6]
C16 Site I-PEG6-C2-MMAD (stable)BxPC310 mg/kg, single doseSignificant tumor regression[6]
C16 Site A-PEG6-C2-Aur3377 (degradation-resistant)BxPC310 mg/kg, single doseSignificant tumor regression[6]

Experimental Workflow and Protocols

The synthesis of an ADC using a this compound linker is a multi-step process. First, the bifunctional PEG linker is activated. Then, the cytotoxic payload is conjugated to one end of the activated linker. Finally, the drug-linker construct is conjugated to the monoclonal antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: Final ADC Synthesis HO_PEG_OH This compound Activation Activation (e.g., Tosylation) HO_PEG_OH->Activation Activated_PEG Activated PEG16 (e.g., Tos-PEG16-Tos) Activation->Activated_PEG Conjugation1 Conjugation Activated_PEG->Conjugation1 Drug Cytotoxic Drug (with reactive group) Drug->Conjugation1 Drug_Linker Drug-PEG16-OH Conjugation1->Drug_Linker Activation2 Activation of Drug-Linker Drug_Linker->Activation2 Antibody Monoclonal Antibody Conjugation2 Conjugation Antibody->Conjugation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC

Caption: A high-level overview of the ADC synthesis workflow using a bifunctional PEG linker.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl groups of this compound into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.[9]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM in a clean, dry round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add anhydrous triethylamine (2.5 equivalents) to the reaction mixture.

  • In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the PEG solution over 30 minutes, ensuring the temperature remains at 0°C.[9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.[9]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, Tos-PEG16-OTs.[9]

  • The crude product can be purified further using column chromatography if necessary.

Protocol 2: Conjugation of an Amine-Containing Drug to Activated PEG16

This protocol details the reaction of the activated PEG linker (Tos-PEG16-OTs) with a drug payload that has a primary amine functional group.

Materials:

  • Tos-PEG16-OTs (from Protocol 1)

  • Amine-containing cytotoxic drug

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Methodology:

  • Dissolve the purified Tos-PEG16-OTs (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • In a separate vial, dissolve the amine-containing drug (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the drug solution to the stirring solution of Tos-PEG16-OTs.

  • Heat the reaction mixture to a temperature appropriate for the specific drug (typically 40-60°C) and stir for 24-48 hours.[9]

  • Monitor the reaction progress by LC-MS or TLC to confirm the formation of the mono-conjugated Drug-PEG16-OTs.

  • Upon completion, the crude product is ready for purification by reverse-phase HPLC to isolate the Drug-PEG16-OTs conjugate.

Protocol 3: Synthesis and Purification of the Final ADC

This protocol describes the conjugation of the drug-linker construct to the antibody, targeting surface-accessible lysine residues. This involves converting the remaining tosylate on the Drug-PEG16-OTs to an amine, activating it, and then reacting with the antibody. A more direct approach, if the drug-linker has a carboxyl group, is to use EDC/NHS chemistry. The following is a general protocol assuming the Drug-PEG16-OH construct is first synthesized and then activated for conjugation to the antibody's lysine residues.

Materials:

  • Drug-PEG16-OH construct

  • Monoclonal antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Desalting columns or SEC chromatography system

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS, pH 7.4.[3]

  • Activation of Drug-Linker:

    • Dissolve the Drug-PEG16-COOH (assuming the terminal OH was converted to a carboxylic acid) in anhydrous DMSO to a stock concentration (e.g., 10-fold molar excess over the antibody).[3]

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO.[3]

    • Add EDC and Sulfo-NHS to the drug-linker solution and incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[3]

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[3]

    • The reaction is most efficient at pH 7.2-7.5.[3]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris buffer) to stop the reaction by consuming any unreacted Sulfo-NHS esters.[3]

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules using desalting columns or size-exclusion chromatography (SEC).[3]

    • Collect the fractions containing the purified ADC.

ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR): Determined using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC-HPLC).

  • Confirmation of Conjugation: Verified by SDS-PAGE, which will show an increase in molecular weight for the conjugated antibody, and Mass Spectrometry for precise mass determination.

  • In Vitro Potency: Evaluated through cell-based cytotoxicity assays on target-expressing cancer cell lines.

  • Antigen Binding: Confirmed using methods like ELISA or Surface Plasmon Resonance (SPR).

Mechanism of Action of an ADC

The therapeutic effect of an ADC is achieved through a multi-step process that delivers the cytotoxic payload directly to the cancer cell.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release and Action ADC ADC in Bloodstream Binding Binding to Tumor Antigen ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Expressing) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Trafficking Lysosome Lysosome Endosome->Lysosome Trafficking Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: The general mechanism of action for an antibody-drug conjugate.

This detailed guide provides a framework for the synthesis and application of ADCs using this compound linkers. Researchers should note that the provided protocols are general and may require optimization for specific antibodies, drug payloads, and desired DARs.

References

Application Notes & Protocols for Surface Functionalization with HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in the development of advanced biomaterials, drug delivery systems, and diagnostic agents. The attachment of PEG chains to a surface imparts a hydrophilic, bio-inert "stealth" layer that can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong the systemic circulation time of nanoparticles.[1][2] HO-PEG16-OH is a discrete, bifunctional PEG linker containing 16 ethylene glycol units with terminal hydroxyl (-OH) groups at both ends.[1] Its defined length provides a balance between creating an effective protective layer and allowing for potential interactions with target cells, making it a valuable tool for surface functionalization.[1]

Principle of Surface Modification: The terminal hydroxyl (-OH) groups of this compound are versatile functional groups. However, they are generally not reactive enough to form stable conjugates under standard bioconjugation conditions.[3] Therefore, a crucial step often involves the chemical "activation" of these hydroxyl groups into more reactive species, or the activation of complementary functional groups on the substrate surface.[1][3] The most common strategies aim to form stable, covalent bonds such as esters or ethers.[1]

Experimental Protocols

This section provides detailed protocols for functionalizing common laboratory surfaces with this compound. The success of these protocols is highly dependent on the quality of the reagents and the cleanliness of the substrates.

Protocol 1: Functionalization of Carboxylated Surfaces (e.g., -COOH Nanoparticles)

This protocol utilizes carbodiimide chemistry to couple the hydroxyl groups of this compound to surface carboxyl groups, forming a stable ester linkage.

Materials:

  • Carboxylated substrate (e.g., nanoparticles, beads, or a functionalized surface)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

Procedure:

  • Substrate Preparation: Disperse the carboxylated substrate in the Activation Buffer. Ensure the surface is clean and free of contaminants.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the substrate suspension. A 5 to 10-fold molar excess of EDC/NHS over the available surface carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyls into reactive NHS-esters.

  • Washing: Centrifuge the activated substrate and remove the supernatant. Wash the substrate twice with ice-cold Activation Buffer to remove excess EDC and NHS.

  • PEGylation Reaction:

    • Immediately resuspend the activated substrate in the Coupling Buffer containing a 10 to 50-fold molar excess of this compound.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes to quench any unreacted NHS-esters.

  • Final Washing: Centrifuge the functionalized substrate. Wash three times with Washing Buffer and finally resuspend in a suitable storage buffer (e.g., PBS).

  • Characterization: Confirm successful PEGylation using appropriate analytical techniques (see Table 2).

Protocol 2: Functionalization of Gold (Au) Surfaces via Thiolation

This protocol involves the formation of a self-assembled monolayer (SAM) on a gold surface. It requires a thiol-functionalized PEG. While this compound can be chemically modified to introduce a thiol group, this protocol assumes the use of a commercially available mono-thiolated PEG-16-OH (HS-PEG16-OH).

Materials:

  • Gold-coated substrate (e.g., chip, nanoparticles)

  • HS-PEG16-OH

  • Anhydrous Ethanol

  • Deionized (DI) Water

Procedure:

  • Substrate Cleaning: Clean the gold substrate thoroughly. For gold nanoparticles (AuNPs), they are often used directly from a citrate-stabilized solution. For planar surfaces, cleaning with piranha solution (handle with extreme caution) followed by rinsing with DI water and ethanol is common.

  • PEGylation Solution Preparation: Prepare a 1-5 mM solution of HS-PEG16-OH in anhydrous ethanol.

  • Immobilization Reaction:

    • For planar surfaces: Immerse the clean, dry gold substrate into the HS-PEG16-OH solution.

    • For AuNPs: Add the HS-PEG16-OH solution to the AuNP colloidal suspension.

    • Allow the reaction to proceed for 12-24 hours at room temperature to allow for the formation of a stable gold-thiol bond and the self-assembly of the monolayer.[1]

  • Washing:

    • For planar surfaces: Remove the substrate from the PEG solution and rinse thoroughly with ethanol, followed by DI water, to remove any non-covalently bound molecules. Dry under a gentle stream of nitrogen.

    • For AuNPs: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in DI water. Repeat this washing step three times.[1]

  • Storage: Store the functionalized surface or nanoparticles at 4°C.[1]

  • Characterization: Confirm successful PEGylation using appropriate analytical techniques.

Data Presentation

Table 1: Summary of Quantitative Experimental Parameters
ParameterProtocol 1 (Carboxylated Surface)Protocol 2 (Gold Surface)
Substrate -COOH functionalized nanoparticles/surfaceGold-coated surface/nanoparticles
PEG Reagent This compoundHS-PEG16-OH
Activation Reagents EDC / NHSNot required
Molar Ratio (PEG:Surface Group) 10:1 to 50:1Not applicable (concentration-based)
PEG Concentration Varies with substrate1-5 mM in Ethanol
Reaction pH Activation: 4.5-5.0; Coupling: 7.4Not applicable (Ethanol)
Reaction Temperature Room Temperature (or 4°C overnight)Room Temperature
Reaction Time 2-4 hours (or overnight)12-24 hours
Table 2: Expected Characterization Results for Successful Functionalization
TechniqueParameter MeasuredExpected Outcome After PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)Increase due to the attached PEG layer.
Zeta Potential Analysis Surface ChargeShift towards neutral as charged surface groups are masked by the neutral PEG layer.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & Chemical StateIncrease in C1s and O1s signals; appearance of specific signals if end-groups are modified.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational Modes of Chemical BondsAppearance of characteristic C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹).[4]
Contact Angle Goniometry Surface WettabilityDecrease in water contact angle, indicating increased hydrophilicity.
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessChange in surface topography; potential increase in surface roughness.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis sub Substrate Preparation (e.g., Cleaning) act Surface/PEG Activation (If required) sub->act Clean Substrate peg Prepare PEG Solution conj Conjugation Reaction (Incubate Substrate with PEG) peg->conj act->conj Activated Substrate quench Quenching (Stop reaction, passivate surface) conj->quench wash Washing Steps (Remove excess reagents) quench->wash char Characterization (e.g., DLS, XPS, FTIR) wash->char

Caption: General experimental workflow for surface functionalization with PEG.

G sub Surface-COOH (Carboxylated Surface) activated Surface-CO-NHS (Activated NHS Ester) sub->activated Activation reagents EDC + NHS (pH 4.5-5.0) final Surface-CO-O-PEG16-OH (PEGylated Surface) activated->final Coupling (pH 7.4) peg This compound nhs_byproduct NHS-H (Byproduct) final->nhs_byproduct releases

Caption: Reaction scheme for coupling this compound to a carboxylated surface.

References

Application Notes and Protocols for Optimal Yield Reactions of HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for achieving optimal yields in common modifications of HO-PEG16-OH, a discrete polyethylene glycol linker. The information is intended to guide researchers in the synthesis of well-defined PEGylated molecules for applications in drug delivery, bioconjugation, and proteomics.

Introduction

This compound is a valuable bifunctional linker used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and other molecules of interest. The terminal hydroxyl groups of this polymer are not highly reactive under typical bioconjugation conditions and therefore require chemical activation to facilitate efficient coupling to other molecules. This document outlines key activation and conjugation strategies, focusing on reaction parameters that maximize product yield and purity. The primary reactions covered are tosylation for activation, followed by nucleophilic substitution, as well as direct esterification and etherification.

Key Reaction Strategies for this compound

The most common strategies for modifying this compound involve the activation of the terminal hydroxyl groups to create better leaving groups for subsequent nucleophilic substitution reactions, or direct condensation reactions.

  • Tosylation: This process converts the hydroxyl groups into tosylates, which are excellent leaving groups. This is a crucial first step for many subsequent conjugation reactions.[1]

  • Esterification (Fischer): This method forms an ester linkage between the PEG linker and a carboxylic acid.

  • Etherification (Williamson): This reaction creates a stable ether bond between the PEG and an alkyl halide.

Achieving mono-substitution, where only one of the two hydroxyl groups reacts, often requires using a large excess of the this compound relative to the other reactant.[2] This statistically favors the formation of the mono-functionalized product, which can then be separated from the unreacted diol during purification.[2]

Data Presentation: Comparative Reaction Conditions for Optimal Yield

The following tables summarize the key parameters for the tosylation, Fischer esterification, and Williamson ether synthesis of this compound to achieve optimal yields.

Table 1: Tosylation of this compound

ParameterCondition for Di-TosylationCondition for Mono-TosylationNotes
This compound:TsCl Molar Ratio 1 : 2.21 : 1.05 - 1.1A slight excess of TsCl favors mono-tosylation.[3]
Base Triethylamine or PyridinePyridineBase neutralizes the HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Anhydrous conditions are critical to prevent hydrolysis.[4]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureInitial cooling helps control the reaction rate.
Reaction Time 12 - 16 hours12 - 24 hoursMonitor reaction progress by TLC.[1]
Typical Yield >95% (Activation Efficiency)80 - 90%Yields can vary based on specific conditions and purification.[5]
Purification Aqueous work-up followed by column chromatographySilica Gel ChromatographyGradient elution is effective for separation.

Table 2: Fischer Esterification of this compound with a Carboxylic Acid

ParameterCondition for Mono-EsterificationNotes
This compound:Carboxylic Acid Molar Ratio 5 : 1A large excess of PEG diol favors mono-substitution.[2]
Catalyst p-Toluenesulfonic acid (catalytic amount)Acid catalyst is required for this reaction.[2]
Solvent TolueneAllows for azeotropic removal of water.[2]
Temperature RefluxTo drive the reaction to completion by removing water.[2]
Reaction Time Monitor by TLC or HPLCReaction time will vary based on the carboxylic acid used.[2]
Purification Column ChromatographyTo separate the mono-ester from di-ester and unreacted diol.[2]

Table 3: Williamson Ether Synthesis with this compound and an Alkyl Halide

ParameterCondition for Mono-EtherificationNotes
This compound:Alkyl Halide Molar Ratio 5 : 1A large excess of PEG diol favors mono-substitution.[2]
Base Sodium Hydride (NaH)A strong base is needed to deprotonate the hydroxyl group.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are essential.[2]
Temperature 0 °C to Room TemperatureInitial cooling for the deprotonation step.[2]
Reaction Time OvernightMonitor reaction progress by TLC or HPLC.[2]
Purification Column ChromatographyTo separate the mono-ether from di-ether and unreacted diol.[2]

Experimental Protocols

Protocol 1: Di-Tosylation of this compound

This protocol describes the activation of both terminal hydroxyl groups of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.[1]

  • Cool the solution in an ice bath to 0 °C with continuous stirring.[1]

  • Slowly add anhydrous triethylamine (2.5 equivalents) to the reaction mixture.[1]

  • In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.[1]

  • Add the TsCl solution dropwise to the PEG solution over 30 minutes, ensuring the temperature remains at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Mono-Esterification of this compound (Fischer Esterification)

This protocol aims to produce a mono-ester derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Toluene

  • p-Toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (5 equivalents) and the carboxylic acid (1 equivalent) in toluene.[2]

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).[2]

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[2]

  • Monitor the progress of the reaction by TLC or HPLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography to separate the desired mono-ester from the di-ester and unreacted this compound.[2]

Protocol 3: Mono-Etherification of this compound (Williamson Ether Synthesis)

This protocol is for the synthesis of a mono-ether derivative of this compound.

Materials:

  • This compound

  • Primary alkyl halide

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (5 equivalents) in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 equivalents relative to the alkyl halide) portion-wise and stir for 1-2 hours at 0 °C.[2]

  • Slowly add a solution of the primary alkyl halide (1 equivalent) in anhydrous THF to the reaction mixture at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.[2]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by column chromatography.[2]

Mandatory Visualizations

Reaction_Pathway_Tosylation start This compound reagents TsCl, Pyridine DCM, 0°C to RT start->reagents product TsO-PEG16-OTs reagents->product

Caption: Reaction scheme for the di-tosylation of this compound.

Experimental_Workflow_Esterification dissolution Dissolve this compound and Carboxylic Acid in Toluene catalyst Add p-Toluenesulfonic Acid dissolution->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitoring Monitor by TLC/HPLC reflux->monitoring workup Cool and Wash with NaHCO3 and Brine monitoring->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification

Caption: Experimental workflow for Fischer esterification.

Logical_Relationship_Mono_vs_Di_Substitution goal Desired Product mono Mono-substituted PEG goal->mono if di Di-substituted PEG goal->di if condition_mono Use large excess of This compound mono->condition_mono condition_di Use stoichiometric or slight excess of other reactant di->condition_di

Caption: Controlling mono- versus di-substitution.

References

Application Note: Mass Spectrometry for the Analysis of HO-PEG16-OH and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) derivatives, such as HO-PEG16-OH, are integral to modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The precise characterization of these polymers and their conjugates is paramount to ensure product safety, efficacy, and batch-to-batch consistency.[3] Mass spectrometry (MS) stands out as a powerful and indispensable analytical tool for this purpose, providing accurate molecular weight determination, assessment of polydispersity, and confirmation of successful conjugation.[3][4]

This document provides detailed protocols for the analysis of this compound and its conjugates using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). MALDI-TOF is particularly well-suited for determining the molecular weight distribution of the polymer itself, while LC-ESI-MS is the preferred method for analyzing more complex bioconjugates, such as PEGylated proteins.[1][3]

Key Applications:

  • Molecular Weight Verification: Confirming the mass of this compound and identifying any oligomeric impurities.[5]

  • Polydispersity Assessment: Analyzing the distribution of polymer chain lengths.[3]

  • Conjugation Confirmation: Verifying the successful attachment of the PEG moiety to a target molecule (e.g., a protein or peptide) by measuring the mass shift.[4]

  • Determination of Degree of PEGylation: Quantifying the number of PEG chains attached to a biomolecule.[2][4]

  • Structural Elucidation: Using fragmentation techniques to confirm the structure of the PEG conjugate and identify conjugation sites.[6][7]

General Experimental Workflow

The overall process for mass spectrometry analysis involves sample preparation, data acquisition, and data analysis. The choice of ionization technique and instrumentation depends on the specific analytical goal.

MS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Sample This compound or Conjugate Sample Prep Sample Preparation (Dilution, Desalting) Sample->Prep Ionization Ionization (MALDI or ESI) Prep->Ionization MassAnalyzer Mass Analysis (TOF, Orbitrap, Q-TOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData Processing Data Processing (Deconvolution, Calibration) RawData->Processing Report Final Report (MW, PDI, Conjugation Status) Processing->Report

Caption: General workflow for mass spectrometry analysis.

Protocol 1: MALDI-TOF MS for Molecular Weight and Purity Analysis of this compound

This protocol is designed for the rapid and accurate determination of the molecular weight and oligomeric distribution of the unconjugated this compound polymer.

1. Materials and Reagents

  • This compound Sample

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).[8]

  • Cationizing Agent: Sodium trifluoroacetate (NaTFA).[5][8]

  • Solvent: Acetonitrile (ACN) and HPLC-grade water.

2. Equipment

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate (e.g., ground steel)[8]

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath[8]

3. Solution Preparation

  • Matrix Solution (10 mg/mL): Dissolve 10 mg of CHCA in 1 mL of ACN/water (1:1, v/v).

  • Cationizing Agent Solution (10 mg/mL): Dissolve 10 mg of NaTFA in 1 mL of ACN/water (1:1, v/v).

  • Sample Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of ACN/water (1:1, v/v).

4. Experimental Procedure

  • Sample-Matrix Mixture: In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent solution in a 1:5:1 (v/v/v) ratio.[8]

  • Spotting: Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.[5][8]

  • Drying: Allow the spot to air-dry completely at room temperature, forming a crystalline matrix.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion, linear or reflectron mode, over an appropriate m/z range (e.g., 500-2000 Da).

  • Data Analysis:

    • The primary peak should correspond to the sodium adduct of this compound, [M+Na]⁺.[5]

    • Identify the series of peaks corresponding to the oligomeric distribution. The mass difference between adjacent peaks should be approximately 44.026 Da, which corresponds to one ethylene glycol unit (-CH₂CH₂O-).[3]

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 2: LC-ESI-MS for Intact Mass Analysis of this compound Conjugates

This protocol is suitable for analyzing this compound conjugated to larger molecules like proteins, allowing for confirmation of conjugation and determination of the degree of PEGylation.

1. Materials and Reagents

  • PEGylated Protein Sample

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).[4]

  • Sample Diluent: 0.1% Formic Acid in water.

2. Equipment

  • HPLC system with a reversed-phase column suitable for protein analysis (e.g., C4 or C8).[4]

  • ESI Mass Spectrometer (e.g., Q-TOF or Orbitrap).[4]

3. Experimental Procedure

  • Sample Preparation: Dilute the PEGylated protein sample to a concentration of 0.1-1.0 mg/mL in the sample diluent.[4]

  • Chromatography:

    • Column: Reversed-phase C4 or C8 column.

    • Mobile Phase: Use a gradient elution with Mobile Phase A and Mobile Phase B. For example, a linear gradient from 20% to 80% B over 15 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.[4]

  • Mass Spectrometry:

    • Direct the eluent from the LC system into the ESI source.

    • Ionization Mode: Positive ion mode.

    • m/z Range: Acquire data over a suitable range to encompass the multiply charged ions of the conjugate (e.g., 500-4000 m/z).[4]

  • Data Analysis:

    • The raw spectrum will show multiple charge state distributions for the unmodified protein and the PEGylated species.

    • Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum.[4]

    • Identify the peaks corresponding to the unmodified protein and the mono-, di-, and poly-PEGylated species.

    • The mass difference between the unmodified protein and the mono-PEGylated species should correspond to the mass of the attached this compound moiety (approximately 722.5 Da for the PEG linker itself, though the exact mass will depend on the conjugation chemistry).[4]

Data Presentation

Table 1: Expected Ions for this compound (Theoretical Mass ≈ 722.85 Da) in MALDI-TOF MS

Ion SpeciesDescriptionTheoretical m/z
[M+Na]⁺Sodium Adduct~745.84
[M+K]⁺Potassium Adduct~761.94
[M-1(C₂H₄O)+Na]⁺n-1 Oligomer~701.81
[M+1(C₂H₄O)+Na]⁺n+1 Oligomer~789.87

Table 2: Comparison of Mass Spectrometry Techniques for PEG Conjugate Analysis

ParameterESI-MSMALDI-TOF
Principle Soft ionization, multiple charging[4]Soft ionization, primarily single charging[4]
Primary Output Precise mass of intact conjugates[4]Average mass of intact conjugates[4]
Resolution High[4]Moderate to High[4]
Key Advantage High accuracy, easily coupled to LC for separation of complex mixtures.[4]Rapid analysis, high mass range, greater tolerance to salts and buffers.[4]
Key Limitation Complex spectra often require deconvolution; potential for ion suppression.[4]Can be less quantitative; ionization efficiency can vary between components.[5]

Decision Guide for Technique Selection

The choice between MALDI-TOF and ESI-MS depends on the sample complexity and the analytical question.

MS_Decision_Tree start What is the analytical goal? q1 Analyze raw PEG polymer or small conjugate? start->q1 q2 Analyze complex bioconjugate mixture (e.g., PEGylated protein)? q1->q2 No maldi Use MALDI-TOF MS q1->maldi Yes (Purity, MW, PDI) esi Use LC-ESI-MS q2->esi Yes (Intact Mass) q3 Need to identify conjugation site? esi->q3 q3:e->esi:w No (Intact mass is sufficient) peptide_map Perform Peptide Mapping with LC-MS/MS (CID/ETD) q3->peptide_map Yes

Caption: Decision tree for selecting an MS technique.

References

Application Notes and Protocols for HPLC Purification of HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of HO-PEG16-OH products using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and drug development fields in establishing effective and reliable purification strategies for polyethylene glycol (PEG) derivatives.

Introduction

This compound, a discrete polyethylene glycol with 16 ethylene glycol units, is a valuable linker molecule in bioconjugation and drug delivery, for instance in the development of Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity of this hydrophilic linker is critical for the consistency, efficacy, and safety of the final therapeutic products.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and purity assessment of such PEG derivatives.[1][3]

This application note details various HPLC methods, including Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), suitable for the purification of this compound. It provides comprehensive experimental protocols and data presentation to assist in method selection and implementation.

HPLC Purification Strategies

The choice of HPLC method for purifying this compound depends on the nature of the impurities, the scale of purification (analytical vs. preparative), and the desired purity level. The most common and effective methods are Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography.

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[4] It is highly effective for resolving PEG oligomers and separating the target compound from less polar or more polar impurities.[5][6] For PEG compounds, which are generally hydrophilic, C8 or C18 columns are commonly employed with a water/acetonitrile or water/methanol mobile phase system, often with additives like trifluoroacetic acid (TFA) to improve peak shape.[4][7] Due to the lack of a strong UV chromophore in PEGs, detection is typically performed using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.[1][5][8]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that separates compounds based on their hydrophilicity.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the separation of highly polar compounds like PEGs and can be used to determine the PEG content in various formulations.[10][11]

Data Presentation

The following table summarizes representative quantitative data for the purity assessment of a this compound batch using RP-HPLC with ELSD detection.

ParameterValue
Compound This compound
HPLC Method RP-HPLC with ELSD
Purity >98%
Expected Yield >90%
Primary Impurities Oligomeric species (n-1, n+1), residual starting materials

Table 1: Summary of quantitative purity data for this compound.

Experimental Protocols

Below are detailed protocols for the purification of this compound using Reversed-Phase HPLC. These protocols can be adapted for both analytical and preparative scale separations.

Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment

This protocol is designed for the separation and purity assessment of this compound from its potential oligomeric impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[4]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[4]

  • Sample: this compound.

  • Solvents: HPLC grade water and acetonitrile.

2. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1-2 mg/mL.[4]

  • Filter the sample solution through a 0.22 µm syringe filter before injection.[4]

3. Chromatographic Conditions:

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
30
31
35
ELSD Settings Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM

Table 2: Analytical RP-HPLC Chromatographic Conditions.

4. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the purity of the this compound product as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparative Reversed-Phase HPLC for Purification

This protocol is for the purification of this compound from reaction mixtures or to isolate the desired oligomer.

1. Instrumentation and Materials:

  • Preparative HPLC System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a fraction collector, and a suitable detector (e.g., RI or ELSD with a splitter).

  • Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Crude Sample: Crude this compound reaction mixture.

  • Solvents: HPLC grade water and acetonitrile.

2. Sample Preparation:

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Filter the solution to remove any particulate matter.

3. Chromatographic Conditions:

ParameterCondition
Column Temperature Ambient
Flow Rate 20 mL/min
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient Program Time (min)
0
40
45
50
51
60

Table 3: Preparative RP-HPLC Chromatographic Conditions.

4. Fraction Collection and Product Recovery:

  • Collect fractions corresponding to the main product peak based on the detector signal.

  • Combine the pure fractions.

  • Remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the purified this compound product.

  • Analyze the purity of the final product using the analytical HPLC method described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification start Crude this compound dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject Sample filter->injection column RP-HPLC Column (C18) injection->column separation Gradient Elution (Water/Acetonitrile) column->separation detection Detection (ELSD/CAD/RI) separation->detection collection Fraction Collection detection->collection evaporation Solvent Evaporation/ Lyophilization collection->evaporation analysis Purity Analysis (Analytical HPLC) evaporation->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the HPLC purification of this compound.

Logical_Relationships cluster_input Inputs cluster_process Purification Process cluster_output Outputs CrudeProduct Crude this compound Product Purification HPLC Purification CrudeProduct->Purification HPLC_Method Selected HPLC Method (RP-HPLC or HILIC) HPLC_Method->Purification Parameters Optimized Parameters (Column, Mobile Phase, Gradient) Parameters->Purification PureProduct High Purity this compound Purification->PureProduct PurityData Quantitative Purity Data (e.g., >98%) Purification->PurityData Impurities Separated Impurities Purification->Impurities

Caption: Logical relationships in the HPLC purification of this compound.

References

Application Notes and Protocols for Protein PEGylation with HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for PEGylating proteins using HO-PEG16-OH. It includes detailed protocols for the activation of the PEG linker, conjugation to a target protein, and subsequent purification and characterization of the PEGylated product.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule. This bioconjugation technique is widely employed in drug development to enhance the therapeutic properties of biomolecules. The addition of PEG chains can significantly improve the pharmacokinetic and pharmacodynamic profiles of a protein by:

  • Increasing hydrodynamic size: This reduces renal clearance, thereby extending the in vivo half-life of the protein.[1][2]

  • Enhancing solubility and stability: PEGylation can improve the solubility of proteins and protect them from proteolytic degradation.[3][4]

  • Reducing immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response.[4][5]

This compound is a discrete PEG linker, meaning it has a defined molecular weight with 16 ethylene glycol units. This homogeneity is advantageous for creating well-characterized and consistent bioconjugates.[6] However, the terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to proteins and must first be chemically activated.[6][7]

Experimental Workflow

The overall process of PEGylating a protein with this compound involves several key stages, from activation of the PEG linker to the analysis of the final product.

PEGylation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification cluster_3 Analysis A This compound B Chemical Activation (e.g., Tresylation, NHS Ester Formation) A->B C Activated this compound B->C E PEGylation Reaction C->E D Target Protein D->E F Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) E->F G Purification (e.g., IEX, SEC) F->G H Purified PEGylated Protein G->H I Characterization (e.g., SDS-PAGE, Mass Spectrometry) H->I J Characterized Product I->J Signaling_Pathway cluster_0 Extracellular Space cluster_2 Intracellular Space PEG_Protein PEGylated Therapeutic Protein Receptor Cell Surface Receptor PEG_Protein->Receptor Binding & Activation Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Biological_Response Biological Response (e.g., Cell Proliferation, Differentiation) Signaling_Cascade->Biological_Response

References

Application Notes: HO-PEG16-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are essential tools in the development of advanced drug delivery systems.[1][2][3] HO-PEG16-OH is a discrete PEG linker composed of 16 ethylene glycol units with hydroxyl (-OH) groups at both ends.[4] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of drugs, proteins, and nanoparticles.[5][6] Key advantages of PEGylation include improved solubility and stability, extended circulation half-life, and reduced immunogenicity.[2][3][5][] The defined length of this compound offers precise control over the linker's properties, making it a valuable component in the design of targeted drug delivery vehicles.[2]

Core Applications in Targeted Drug Delivery

The bifunctional nature of this compound, with hydroxyl groups at both termini, allows for its versatile application as a linker in various drug delivery platforms.

  • Bioconjugation for Antibody-Drug Conjugates (ADCs): The hydroxyl groups of this compound can be activated to react with functional groups on both an antibody and a cytotoxic drug, forming a stable conjugate.[8] PEG linkers in ADCs enhance the solubility and stability of the conjugate, prolong its circulation time, and can enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[][9][10]

  • Surface Modification of Nanoparticles: this compound can be used to coat the surface of nanoparticles, such as liposomes, polymeric nanoparticles, and gold nanoparticles.[11][12] This PEG "shield" reduces recognition by the immune system, thereby preventing rapid clearance and extending circulation time.[13][14] This prolonged circulation is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[15]

  • Formation of Polymeric Micelles and Nanoparticles: this compound can serve as the hydrophilic block in amphiphilic block copolymers. These copolymers self-assemble in aqueous solutions to form micelles or nanoparticles with a hydrophobic core for encapsulating poorly soluble drugs and a hydrophilic PEG shell.[16][17]

Quantitative Data on PEGylated Drug Delivery Systems

The following tables summarize representative quantitative data from studies on drug delivery systems utilizing PEG linkers. While data for the exact this compound linker is not always specified in the literature, the presented values are indicative of the performance enhancements achievable with short-chain PEGylation.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-loaded PLGA-PEG NanoparticlesDoxorubicin150 - 200< 0.2~5> 80
Paclitaxel-loaded PEG-PLA MicellesPaclitaxel20 - 50< 0.15~25> 90
Folate-Targeted PEGylated LiposomesDoxorubicin80 - 120< 0.1~2> 95

Table 2: In Vitro Drug Release from PEGylated Nanoparticles

FormulationRelease MediumTime (hours)Cumulative Release (%)
PEGylated PLGA NanoparticlesPBS, pH 7.424~30
72~65
PEGylated LiposomesPBS with 10% FBS, pH 7.424~20
48~40

Experimental Protocols

Protocol 1: Synthesis of a Drug-PEG-Targeting Ligand Conjugate

This protocol outlines a general method for synthesizing a conjugate where a drug and a targeting ligand are linked via a PEG spacer.

Materials:

  • This compound

  • Drug with a reactive functional group (e.g., -COOH)

  • Targeting ligand with a reactive functional group (e.g., -NH2)

  • DCC (N,N'-Dicyclohexylcarbodiimide) and NHS (N-Hydroxysuccinimide)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Drug: Dissolve the drug and a 1.2-fold molar excess of NHS in anhydrous DMF. Add a 1.2-fold molar excess of DCC and stir at room temperature for 4 hours to form the NHS-ester of the drug.

  • First Conjugation (Drug-PEG): Dissolve this compound in anhydrous DCM. Add the activated drug solution to the PEG solution at a 1:1 molar ratio. Stir the reaction overnight at room temperature.

  • Purification of Drug-PEG: Remove the solvent under vacuum. Purify the Drug-PEG conjugate using flash chromatography.

  • Activation of Drug-PEG: Activate the terminal hydroxyl group of the Drug-PEG conjugate using a similar NHS-ester activation method as in step 1.

  • Second Conjugation (Drug-PEG-Ligand): Dissolve the targeting ligand in an appropriate buffer (e.g., PBS, pH 7.4). Add the activated Drug-PEG conjugate in a 1.5-fold molar excess. Stir for 6 hours at room temperature.

  • Final Purification: Purify the final Drug-PEG-Ligand conjugate by dialysis against deionized water for 48 hours, followed by lyophilization.

  • Characterization: Confirm the structure and purity of the conjugate using ¹H NMR, Mass Spectrometry, and HPLC.

Protocol 2: Formulation of PEGylated Nanoparticles by Nanoprecipitation

This protocol describes the preparation of drug-loaded polymeric nanoparticles with a PEGylated surface.

Materials:

  • PLGA-PEG copolymer (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol))

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone

  • Deionized water

  • Stir plate

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-PEG copolymer and 10 mg of the hydrophobic drug in 5 mL of acetone.

  • Nanoprecipitation: Add the organic phase dropwise into 20 mL of deionized water under moderate stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles twice with deionized water.

  • Resuspension: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage or further use.

  • Characterization: Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Quantify drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable organic solvent.

Protocol 3: In Vitro Drug Release Assay

This protocol details a common method to evaluate the release of a drug from a PEGylated nanoparticle formulation.[18][19][20]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Release buffer (e.g., PBS, pH 7.4)

  • Dialysis tubing (appropriate MWCO)

  • Shaking incubator

Procedure:

  • Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag into 50 mL of release buffer in a beaker.

  • Incubation: Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug in the nanoparticles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization drug Drug (-COOH) activated_drug Activated Drug (NHS-Ester) drug->activated_drug DCC, NHS peg This compound drug_peg Drug-PEG-OH peg->drug_peg ligand Ligand (-NH2) final_conjugate Drug-PEG-Ligand ligand->final_conjugate activated_drug->drug_peg Conjugation activated_drug_peg Activated Drug-PEG (NHS-Ester) drug_peg->activated_drug_peg DCC, NHS activated_drug_peg->final_conjugate Conjugation purification Purification (HPLC, Dialysis) final_conjugate->purification characterization Characterization (NMR, MS) purification->characterization targeted_delivery_mechanism cluster_circulation Systemic Circulation cluster_cellular_uptake Cellular Interaction & Drug Release injection IV Injection of PEGylated Nanoparticle circulation Prolonged Circulation (Evasion of Immune System) injection->circulation PEG Shielding accumulation Tumor Accumulation (EPR Effect) circulation->accumulation binding Ligand-Receptor Binding accumulation->binding Targeting endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape or Degradation action Therapeutic Action drug_release->action

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HO-PEG16-OH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their HO-PEG16-OH conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my this compound conjugation reaction consistently low?

Low conjugation yield is a common issue that can stem from several factors. A primary reason is that the terminal hydroxyl (-OH) groups of this compound are not sufficiently reactive for direct conjugation under typical bioconjugation conditions.[1] Therefore, an essential preliminary step is the "activation" of one or both hydroxyl groups to convert them into more reactive functional groups.[1][2]

Other significant factors contributing to low yield include:

  • Inefficient Activation of the PEG Linker: If the initial activation step is incomplete, there will be a lower concentration of reactive PEG available for the conjugation reaction.[1]

  • Hydrolysis of the Activated PEG: Activated PEG species, such as NHS esters, are susceptible to hydrolysis in aqueous solutions. This converts them back to an unreactive form and reduces the amount available for conjugation.[1]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. For instance, amine coupling with NHS-activated PEG is most efficient at a pH range of 7.5-8.5. Deviations from the optimal pH can lead to reduced reaction rates or increased hydrolysis of the activated PEG.[1]

  • Steric Hindrance: The PEG chain itself can physically block the reactive sites on either the PEG or the target molecule, preventing efficient conjugation.[1]

Troubleshooting Steps for Low Conjugation Yield:

Potential Cause Recommended Action
Inefficient activation of this compound Verify the successful activation of the PEG linker using an appropriate analytical technique (e.g., NMR, MS) before proceeding with the conjugation reaction. Ensure that all reagents used for activation are fresh and of high quality.[1]
Hydrolysis of the activated PEG derivative Use freshly prepared activated PEG for the conjugation reaction. If using a moisture-sensitive activated species like an NHS ester, perform the reaction in anhydrous conditions if possible, or minimize the time the activated PEG is in an aqueous buffer before conjugation.[1]
Suboptimal reaction pH Optimize the reaction pH based on the specific chemistry being used. For amine coupling with NHS esters, a pH of 7.5-8.5 is generally recommended.[1]
Steric hindrance Consider using a PEG linker with a longer spacer arm to reduce steric hindrance.[1]
Low reactivity of the target molecule Ensure the target functional groups on your molecule are available and reactive under the chosen reaction conditions.

Q2: What does it mean to "activate" this compound, and why is it necessary?

Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species.[1] This is necessary because hydroxyl groups are poor leaving groups and are generally unreactive towards common functional groups on biomolecules like amines and thiols under mild conditions.[1] Activation converts the hydroxyl group into a group that is easily displaced by a nucleophile on the target molecule (e.g., a primary amine on a protein).[1][3] Common activation strategies include tosylation and conversion to an N-hydroxysuccinimide (NHS) ester.[1][3]

Q3: How can I control for mono- versus di-substitution on my this compound linker?

Achieving mono-substitution on a di-functional molecule like this compound requires careful control of reaction conditions. A common strategy is to use a large excess of the this compound relative to the activating reagent during the activation step.[4] This statistically favors the reaction of only one hydroxyl group per PEG molecule. The resulting mono-activated PEG can then be purified from the di-activated and unreacted PEG, often using column chromatography.[1][4][5]

Q4: My protein aggregates or precipitates upon addition of the activated PEG. How can I prevent this?

Protein aggregation during PEGylation can be a significant challenge. To address this, consider the following:

  • Adjust pH and Buffer: Ensure the reaction pH is at least one unit away from the isoelectric point (pI) of your protein to maintain its solubility. Screening different buffer systems may also be beneficial.[1]

  • Add Co-solvents: The addition of organic co-solvents like DMSO or DMF (up to 30% v/v) can help improve the solubility of the reactants.[1]

  • Reduce Reactant Concentrations: Lowering the concentration of the protein or the activated PEG in the reaction mixture can sometimes prevent aggregation.[1]

Q5: What are the best analytical techniques to confirm successful PEGylation and determine the degree of conjugation?

Several analytical techniques can be used to characterize the PEGylated product:

Technique Information Provided Key Considerations
SDS-PAGE Qualitative confirmation of conjugation through an increase in apparent molecular weight.[2][6]The apparent molecular weight of PEGylated proteins is often higher than the true molecular weight.[6]
Size-Exclusion Chromatography (SEC) Separation of PEGylated protein from unreacted protein and free PEG. Can be used for purification and to assess purity.[1][7]The success of separation depends on the hydrodynamic radii of the different species.[7]
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the precise molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[2][8][9]Heterogeneity of the PEG reagent can complicate data analysis.[9]

Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the mono-activation of one hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.[5]

Materials:

  • This compound

  • Tosyl chloride (TsCl)[5]

  • Anhydrous dichloromethane (DCM)[5]

  • Anhydrous pyridine or triethylamine (TEA)[5]

  • Argon or nitrogen gas[5]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Silica gel for column chromatography[5]

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.[3][5]

  • Cool the solution in an ice bath to 0 °C with continuous stirring.[3][5]

  • Slowly add anhydrous triethylamine (2.5 equivalents).[3]

  • In a separate container, dissolve p-toluenesulfonyl chloride (1.05 equivalents for mono-activation) in a minimal amount of anhydrous DCM.[3][5]

  • Add the TsCl solution dropwise to the PEG solution over 30 minutes, ensuring the temperature remains at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, quench it by adding cold water.[3]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated NaHCO3 solution and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]

  • Purify the resulting mono-tosylated PEG (TsO-PEG16-OH) by silica gel column chromatography.[5]

Protocol 2: Conjugation of Activated PEG to a Protein

This protocol outlines the conjugation of an NHS-ester activated this compound to the primary amines (lysine residues and the N-terminus) of a protein.[5]

Materials:

  • NHS-activated PEG16[1]

  • Protein of interest in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5)[1]

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Purification system (e.g., SEC or IEX chromatography columns)[1]

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[2][5]

  • Dissolve the NHS-activated PEG in a small amount of anhydrous DMSO immediately before adding it to the protein solution.[1][5]

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, but a starting point of 3:1 to 5:1 can be used.[1][5]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.[1]

  • Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.[1][2]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.[1][5]

  • Incubate for an additional 30 minutes.[1]

  • Purify the PEGylated protein from unreacted protein and PEG using an appropriate chromatography method such as SEC or IEX.[1][5]

Data Presentation

Table 1: Activation of this compound with Tresyl Chloride

ParameterResult
Starting MaterialThis compound
Activating AgentTresyl Chloride
Activation Efficiency> 95%
Yield80-90%
Purity (by ¹H NMR)> 95%
(Data is representative and may vary)[2]

Visualizations

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Target Molecule cluster_2 Step 3: Purification and Analysis start This compound reagents Activating Reagent (e.g., TsCl, Tresyl Chloride) activated_peg Activated this compound (e.g., TsO-PEG16-OTs) reagents->activated_peg Reaction purification1 Purification (e.g., Column Chromatography) activated_peg->purification1 Crude Product conjugation Conjugation Reaction purification1->conjugation Purified Activated PEG target Target Molecule (e.g., Protein with -NH2 groups) crude_conjugate Crude PEGylated Product conjugation->crude_conjugate purification2 Purification (e.g., SEC, IEX) crude_conjugate->purification2 final_product Purified PEGylated Conjugate purification2->final_product analysis Analysis (SDS-PAGE, MS, HPLC) final_product->analysis

Caption: General experimental workflow for this compound conjugation.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Conjugation Yield cause1 Inefficient PEG Activation low_yield->cause1 cause2 Activated PEG Hydrolysis low_yield->cause2 cause3 Suboptimal pH low_yield->cause3 cause4 Steric Hindrance low_yield->cause4 solution1 Verify Activation (NMR, MS) cause1->solution1 solution2 Use Freshly Prepared Activated PEG cause2->solution2 solution3 Optimize Reaction pH cause3->solution3 solution4 Use Longer PEG Spacer cause4->solution4

References

Technical Support Center: Troubleshooting Low Yield in HO-PEG16-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of achieving high yields in reactions involving HO-PEG16-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound reaction consistently low?

Low yield is a common issue primarily because the terminal hydroxyl (-OH) groups of this compound are not sufficiently reactive for many conjugation reactions under mild conditions.[1] Several factors can contribute to this:

  • Low Reactivity of Hydroxyl Groups: The hydroxyl group is a poor leaving group, making direct nucleophilic substitution difficult.[1]

  • Hydrolysis of Activated Intermediates: If the PEG's hydroxyl groups are "activated" to make them more reactive, these activated forms (like NHS esters) are often sensitive to moisture and can hydrolyze back to an unreactive state.[1][2]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent choice are critical and can significantly impact reaction efficiency.[1] For example, amine coupling with an NHS-activated PEG is most effective at a pH of 7.5-8.5.[1]

  • Steric Hindrance: The PEG chain itself can physically block the reactive sites on the PEG or the target molecule, impeding the reaction.[1]

  • Impure Starting Materials: The presence of water can lead to the formation of PEG diols as side products during PEG synthesis, and residual impurities from synthesis can interfere with subsequent reactions.[3][4] Shorter (n-1) and longer (n+1) PEG chains are also common impurities.[5]

Q2: What does it mean to "activate" this compound, and why is it necessary?

Activation is the chemical modification of the terminal hydroxyl groups into more reactive functional groups.[1] This is a crucial first step because the native hydroxyl groups are generally unreactive towards common functional groups on biomolecules, such as amines and thiols, under mild conditions.[1] Activation converts the -OH group into a good leaving group (e.g., a tosylate) or a reactive ester (e.g., an NHS ester), which is then easily displaced by a nucleophile on the target molecule to form a stable conjugate.[1]

Q3: I'm trying to create a mono-substituted product, but I'm getting a significant amount of di-substituted byproduct. How can I improve selectivity?

Achieving mono-substitution on a symmetrical diol like this compound requires careful control of the reaction conditions.

  • Molar Ratio Control: A common strategy is to use a large excess of the this compound relative to the other reactant.[2] For example, using 5 equivalents of the PEG diol to 1 equivalent of a carboxylic acid statistically favors the reaction of only one hydroxyl group per molecule.[2] The unreacted PEG diol can then be removed during purification.[2]

  • Controlled Reagent Addition: Slowly adding the limiting reagent to the solution of excess PEG can also improve mono-substitution by maintaining a low concentration of the reactive species.

  • Purification: It is often necessary to purify the mono-activated PEG from any di-activated species before the main conjugation step.[1] This can typically be achieved using silica gel column chromatography.[1][2]

Q4: What are the most common side reactions to be aware of?

Besides the formation of di-substituted products, other side reactions can lower your yield:

  • Incomplete Conversion: Many reactions, like Fischer esterification, are equilibrium-driven, which can result in unreacted starting materials remaining.[2]

  • Elimination Reactions: When using alkyl halides in Williamson ether synthesis, the alkoxide formed from the PEG can act as a base and promote an elimination reaction (forming an alkene) instead of the desired substitution, especially with secondary or tertiary halides.[2]

  • PEG Degradation: Harsh acidic or basic conditions and excessively high temperatures can cause cleavage of the ether linkages in the PEG backbone.[2]

  • Hydrolysis: Water is a critical enemy. It can hydrolyze moisture-sensitive reagents (like EDC, NHS, and tosyl chloride) and activated intermediates, rendering them inactive.[1][2][6]

Q5: I'm having difficulty purifying my final PEGylated product. What are the best methods?

Purification can be challenging due to the similar physicochemical properties of the desired product, unreacted PEG, and byproducts.[1] A combination of techniques is often most effective:[1]

  • Size-Exclusion Chromatography (SEC): This is highly effective for separating molecules based on size and can remove unreacted PEG from a larger PEGylated protein.[1]

  • Ion-Exchange Chromatography (IEX): PEGylation often alters the charge of a molecule (e.g., by reacting with a lysine amine), allowing for separation of the PEGylated product from the un-PEGylated starting material.[1]

  • Reversed-Phase HPLC (RP-HPLC): This technique is often effective for separating PEGylated products from unreacted reagents and byproducts.[2]

  • Silica Gel Column Chromatography: This is a standard method for purifying mono-activated PEG from di-activated PEG and unreacted diol, typically using a gradient of hexane and ethyl acetate.[1][2]

  • Precipitation: The desired product can sometimes be precipitated by adding a non-polar solvent, such as diethyl ether.[2]

Quantitative Data Summary

Optimizing reaction parameters is critical for maximizing yield. The following tables summarize key quantitative data for common this compound reactions.

ParameterFischer Esterification (Mono-ester)Williamson Ether Synthesis (Mono-ether)Mono-TosylationNHS Ester Amine Coupling
Molar Ratio 5 eq. This compound : 1 eq. Carboxylic Acid5 eq. This compound : 1 eq. Alkyl Halide1 eq. This compound : 1.1 eq. TsCl5-20 fold molar excess of activated PEG over protein
Key Reagents p-toluenesulfonic acid (catalyst)Sodium hydride (NaH)Pyridine or Triethylamine (TEA)EDC, NHS (for activation)
Temperature Reflux in Toluene0°C to Room Temp0°C to Room Temp4°C to Room Temp
pH AcidicBasicBasic7.0 - 8.5
Common Solvents TolueneAnhydrous THFAnhydrous DCMAnhydrous DMSO, Aqueous Buffer (e.g., PBS)
Typical Reaction Time Monitored by water removalOvernight12-24 hours1-4 hours or Overnight

Experimental Protocols

Protocol 1: Mono-Activation of this compound via Tosylation

This protocol describes the conversion of one hydroxyl group to a tosylate, creating an excellent leaving group for subsequent nucleophilic substitution reactions.[1][7]

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add anhydrous pyridine (2-3 equivalents).[1]

  • Slowly add a solution of TsCl (1.1 equivalents for mono-tosylation) in anhydrous DCM to the reaction mixture.[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress over 12-24 hours using Thin Layer Chromatography (TLC).[1]

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the mono-tosylated product.[1]

Protocol 2: Protein PEGylation with NHS-Activated PEG

This protocol outlines the conjugation of a mono-activated NHS-ester PEG derivative to primary amines (e.g., lysine residues) on a protein.[1][7]

Materials:

  • Mono-NHS-ester-activated this compound

  • Protein of interest

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0)

  • Anhydrous DMSO

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX columns)

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[7]

  • Dissolve the NHS-activated PEG in a small amount of anhydrous DMSO immediately before use.[1][7]

  • Add the activated PEG solution to the protein solution to achieve a 5- to 20-fold molar excess of PEG.[7]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.[1]

  • Monitor the reaction progress by SDS-PAGE, which will show a molecular weight shift upon successful PEGylation.[1]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.[1][7]

  • Purify the PEGylated protein from unreacted protein and excess PEG using an appropriate chromatography method like SEC or IEX.[1][7]

Visualizations

G start This compound (Starting Material) activation Step 1: Activation start->activation Anhydrous Solvents Reagents (e.g., TsCl) process process decision decision product product mono_activated_peg Intermediate Product activation->mono_activated_peg Mono-activated PEG (e.g., TsO-PEG16-OH) purification1 Step 2: Purification of Mono-activated PEG mono_activated_peg->purification1 e.g., Silica Gel Chromatography conjugation Step 3: Conjugation to Target Molecule purification1->conjugation crude_product Crude Conjugate conjugation->crude_product Target Molecule (e.g., Protein) purification2 Step 4: Final Purification crude_product->purification2 e.g., SEC or IEX Chromatography final_product Final PEGylated Product purification2->final_product

Caption: General experimental workflow for this compound activation and conjugation.

Caption: A stepwise workflow for troubleshooting low conjugation yield.

References

overcoming solubility issues with HO-PEG16-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HO-PEG16-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a polyethylene glycol (PEG) derivative with a defined chain length of 16 ethylene glycol units and hydroxyl (-OH) groups at both ends.[1][2][3] With a molecular weight of approximately 723 g/mol , it is a valuable bifunctional linker in various biomedical applications, including bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras).[1][4]

Generally, PEGs are known for their excellent solubility in water and a variety of polar organic solvents.[1][5] This is due to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds.[1] this compound is soluble in water and many organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][5][6] It is less soluble in alcohols and toluene and generally insoluble in non-polar solvents like diethyl ether and hexane.[1][5]

Q2: I'm observing that my this compound is dissolving very slowly, even in a recommended solvent. Is this expected?

A2: Yes, this can be a normal observation. Even low molecular weight PEGs can sometimes dissolve very slowly at room temperature.[7][8] The dissolution of PEG can be a slow process due to its high crystallinity.[8] Insufficient agitation can also lead to slow dissolution as the material may form a viscous layer on the surface, preventing the solvent from penetrating.

Q3: Can I heat the solution to speed up the dissolution of this compound?

A3: Yes, gentle heating is a common and effective method to accelerate the dissolution of PEGs.[7][8] Heating the solvent to 40-50°C, or even up to 80-90°C for short periods, can significantly improve the rate of dissolution without causing adverse effects on the PEG structure.[9][10][11] However, it is important to avoid prolonged exposure to high temperatures in the presence of oxygen to prevent thermo-oxidative degradation.[1][10]

Q4: My solution became cloudy after I heated it to dissolve the this compound and then let it cool. What happened?

A4: This phenomenon is likely due to the concentration of this compound exceeding its solubility limit at the lower temperature.[9] When you heat the solution, you increase the solubility, but upon cooling, the solution becomes supersaturated, leading to precipitation or cloudiness.[9] To resolve this, you can try reheating the solution to redissolve the compound and then allow it to cool more slowly while stirring continuously.[9] Alternatively, preparing a more dilute stock solution or maintaining the experiment at a slightly elevated temperature might be necessary.[9]

Q5: How does the molecular weight of PEG affect its solubility in organic solvents?

A5: As the molecular weight of PEG increases, its solubility in both water and many organic solvents tends to decrease.[6][9] This is partly due to the increased crystallinity of higher molecular weight PEGs.[12] this compound has a relatively low molecular weight, which generally gives it a broader solubility profile compared to high molecular weight PEGs.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Problem Potential Cause Suggested Solution
Compound is not dissolving or dissolving very slowly at room temperature. 1. Insufficient time or agitation. 2. Concentration is near or above the solubility limit. 3. Solvent quality (e.g., presence of water in non-aqueous solvents).1. Increase agitation by vortexing or sonication. 2. Gently warm the solution to 40-50°C with continuous stirring.[9] 3. If possible, add a small amount of a co-solvent in which the compound is highly soluble. 4. Ensure the use of anhydrous solvents if the reaction is moisture-sensitive.[5]
A gel-like substance forms instead of a clear solution. Rapid addition of solvent to the solid PEG without sufficient initial agitation.1. Add the solvent to the solid this compound in portions while continuously vortexing or stirring. 2. Prepare a slurry of the compound in a small amount of solvent first, then add the remaining solvent.
The compound dissolves upon heating but precipitates upon cooling. The concentration is above the solubility limit at room temperature (supersaturation).1. Reheat the solution to redissolve the compound and allow it to cool very slowly with vigorous stirring.[9] 2. Prepare a more dilute stock solution. 3. Maintain the solution at a slightly elevated temperature throughout the experiment.[9]
Precipitation occurs when mixing the this compound solution with another solvent. The second solvent is a poor solvent for this compound.1. Check the compatibility of the two solvent systems before mixing. 2. Add the this compound solution to the second solvent slowly with vigorous stirring.[9] 3. Consider using a co-solvent that is miscible with both solutions to improve overall solubility.[9]
Solubility Data Summary

The following table provides a qualitative summary of the solubility of this compound (using PEG 600 or similar low molecular weight PEGs as a proxy) in various common organic solvents.

Solvent Solubility Notes
Water Completely SolubleAqueous solutions are stable at room temperature.[1]
Dichloromethane (DCM) / Chloroform HighA common solvent for PEGs.[1][5]
Dimethyl Sulfoxide (DMSO) HighReadily dissolves PEG derivatives.[1][5]
Dimethylformamide (DMF) HighA common solvent for reactions involving PEG linkers.[5][12]
Ethanol / Methanol Soluble / ModerateMiscible in all proportions with ethanol.[1] Solubility can be lower compared to halogenated solvents.[12]
Acetone SolubleReadily dissolves.[1]
Toluene Low to ModerateRaising the temperature can improve solubility.[5]
Diethyl Ether Insoluble / LowPEGs generally have poor solubility in diethyl ether.[1][5]
Hexane InsolubleInsoluble in aliphatic hydrocarbons.[1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

Objective: To prepare a stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Dichloromethane)

  • Analytical balance

  • Glass vial with a screw cap

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Add the calculated volume of the selected solvent to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex the mixture for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to check for undissolved particles.

  • If the compound is not fully dissolved, continue to agitate the solution. Sonication in a water bath for 5-10 minutes can be effective.

  • If solubility is still an issue, gently warm the vial in a water bath to 40-50°C while stirring or periodically vortexing until the solid is completely dissolved.[9]

  • Once dissolved, allow the solution to cool to room temperature before use, unless the experimental procedure requires a higher temperature.

Protocol 2: Quantitative Solubility Assessment

Objective: To determine the approximate saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Multiple sealed vials

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • HPLC system or other quantitative analysis equipment

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.

  • Calculate the original concentration in the supernatant to determine the solubility at that temperature.

Visual Guides

G Troubleshooting Workflow for this compound Dissolution start Start: Prepare This compound Solution check_dissolved Is the compound fully dissolved? start->check_dissolved agitate Increase agitation: Vortex or sonicate for 5-10 min check_dissolved->agitate No success Success: Solution is ready for use. Cool to RT if necessary. check_dissolved->success Yes recheck_dissolved Is it dissolved now? agitate->recheck_dissolved heat Gently warm to 40-50°C with continuous stirring recheck_dissolved->heat No recheck_dissolved->success Yes final_check Is it dissolved now? heat->final_check final_check->success Yes fail Issue persists: Consider - Preparing a more dilute solution - Using a different solvent or co-solvent final_check->fail No

Caption: A flowchart for troubleshooting common solubility issues with this compound.

G Factors Influencing this compound Solubility cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_peg PEG Properties Solubility This compound Solubility Polarity Polarity ('Like dissolves like') Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Concentration Concentration Concentration->Solubility Agitation Agitation (Stirring, Sonication) Agitation->Solubility MW Molecular Weight Crystallinity Crystallinity MW->Crystallinity Crystallinity->Solubility

Caption: Key factors that influence the solubility of this compound in organic solvents.

References

optimizing reaction pH for HO-PEG16-OH amine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HO-PEG16-OH Amine Conjugation. This resource provides detailed guidance for researchers, scientists, and drug development professionals to optimize experimental protocols and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly react this compound with my amine-containing molecule?

A1: The terminal hydroxyl (-OH) groups of this compound are poor leaving groups and are not sufficiently reactive to form stable covalent bonds with amines under standard bioconjugation conditions.[1][2] To achieve successful conjugation, the hydroxyl groups must first be chemically "activated" to convert them into a more reactive functional group.[1][3]

Q2: What is the most common and effective method for activating this compound for amine conjugation?

A2: A highly effective and widely used strategy is a two-stage process. First, the terminal hydroxyl groups of this compound are oxidized to form carboxylic acid (-COOH) groups. Second, these newly formed carboxylic acid groups are activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to create a stable, amine-reactive PEG-NHS ester. This activated PEG-NHS ester then readily reacts with primary amines on the target molecule.[4][5]

Q3: What is the optimal pH for conjugating an activated PEG-NHS ester to a primary amine?

A3: The overall process involves two distinct steps, each with its own optimal pH range for maximum efficiency.[5][6]

  • Step 1 (Activation): The activation of the PEG-carboxylic acid using EDC/NHS is most efficient in a slightly acidic environment (pH 4.5 - 6.0) .[4][5]

  • Step 2 (Conjugation): The reaction of the resulting PEG-NHS ester with a primary amine on the target molecule is most efficient at a neutral to slightly alkaline pH (7.2 - 8.5) .[7][8][9] A pH of 8.3-8.5 is often recommended as the ideal balance for this step.[8][10]

Q4: Why is a two-step pH process necessary for this conjugation?

A4: A two-step pH protocol is highly recommended because it allows for the independent optimization of both critical stages of the reaction.[6][11] The acidic pH of the activation step maximizes the formation of the amine-reactive NHS-ester, while the subsequent shift to a more alkaline pH for the conjugation step ensures the target amine groups are deprotonated and sufficiently nucleophilic to react efficiently.[5] This separation prevents side reactions and leads to higher overall conjugation yields.[12]

Q5: What is NHS-ester hydrolysis, and how can I minimize it?

A5: NHS-ester hydrolysis is a major competing reaction where the activated NHS ester reacts with water, converting the ester back into an unreactive carboxylic acid.[1][8] This deactivates the PEG linker, preventing it from conjugating to the target amine. The rate of hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[7][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[5][7] To minimize hydrolysis:

  • Prepare fresh solutions of activated PEG immediately before use.[8][13]

  • Avoid prolonged storage of the activated PEG in aqueous buffers.[7]

  • Perform the conjugation step promptly after the activation is complete.[14]

Q6: Which buffers should I use for the activation and conjugation steps?

A6: Buffer selection is critical to the success of the reaction. Using a buffer that contains competing functional groups will significantly reduce conjugation efficiency.[8][11][13][15]

Reaction StepRecommended BuffersBuffers to AVOID
Activation (pH 4.5 - 6.0)0.1 M MES is highly recommended as it is a non-amine, non-carboxylate buffer.[6][11]Phosphate, Acetate, Tris, Glycine, and any other buffer containing amines or carboxylates.
Conjugation (pH 7.2 - 8.5)Phosphate-Buffered Saline (PBS), HEPES, Borate, Carbonate/Bicarbonate.[7][8][11]Buffers containing primary amines, such as Tris and Glycine, as they will compete with the target molecule for reaction with the PEG-NHS ester.[8][9][13][15][16]

Troubleshooting Guide

Problem: My conjugation yield is very low or zero.

  • Possible Cause 1: Inefficient PEG Activation. The initial conversion of this compound to an activated form may have been incomplete.[1]

    • Solution: Ensure all reagents used for activation (e.g., oxidizing agents, EDC, NHS) are fresh and have been stored correctly, as EDC, in particular, is moisture-sensitive.[17] Confirm the successful formation of the activated PEG intermediate using an appropriate analytical method (e.g., chromatography, mass spectrometry) before proceeding to the conjugation step.

  • Possible Cause 2: Hydrolysis of Activated PEG. The amine-reactive NHS ester is unstable in aqueous solutions and may have degraded before reacting with your target molecule.[8]

    • Solution: Use the activated PEG-NHS ester immediately after it is prepared.[13][15] Minimize the time the reagent is in an aqueous solution, especially at higher pH values, before the target amine is introduced.[7]

  • Possible Cause 3: Incorrect Reaction pH. The pH of your activation or conjugation buffer was outside the optimal range.[4][8]

    • Solution: Use a calibrated pH meter to verify that your activation buffer is between pH 4.5-6.0 and your conjugation buffer is between pH 7.2-8.5.[4][5] Small deviations can significantly impact efficiency.[8]

  • Possible Cause 4: Use of an Incompatible Buffer. The reaction buffer contained primary amines (e.g., Tris, Glycine), which competed with the target molecule.[8][11]

    • Solution: Ensure the target molecule is in a recommended amine-free buffer like PBS or HEPES.[9][13] If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[8][13]

Problem: My final product shows aggregation or precipitation.

  • Possible Cause: High Degree of Labeling. A high molar excess of activated PEG can lead to multiple PEG chains attaching to a single target molecule, which can cause aggregation.[12]

    • Solution: Systematically decrease the molar ratio of activated PEG to your target molecule.[1] Perform a titration experiment to find the optimal ratio that favors mono-conjugation without causing precipitation.[12]

Quantitative Data Summary

The following tables provide a summary of key reaction parameters for optimizing the amine conjugation of activated this compound.

Table 1: Recommended pH and Buffer Conditions

Reaction Step Optimal pH Range Recommended Buffers Rationale
Activation (Carboxyl to NHS-ester) 4.5 - 6.0 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[6][11] Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[5]

| Conjugation (NHS-ester to Amine) | 7.2 - 8.5 (Optimal: 8.3-8.5)[8][10] | Phosphate-Buffered Saline (PBS), Borate, HEPES, Carbonate/Bicarbonate.[7][9][11] | Ensures the primary amine on the target molecule is deprotonated and nucleophilic while balancing the rate of NHS-ester hydrolysis.[5][18] |

Table 2: Typical Reaction Parameters

Parameter Recommended Value / Range Notes
Molar Excess of PEG 5- to 20-fold molar excess of activated PEG over the target protein.[3][13] This should be optimized for each specific system to control the degree of labeling and avoid aggregation.[12][15]
Reaction Time 30-60 minutes at room temperature, or 2-4 hours at 4°C.[9][16] Optimal time should be determined empirically for each specific reaction.[9]
Temperature Room Temperature or 4°C.[3][19] Lower temperatures can help control the reaction rate and improve the stability of the activated ester.[14]

| Quenching Agent | 10-100 mM Tris or Glycine.[9][11][13] | Added after the desired reaction time to consume any unreacted PEG-NHS ester and stop the reaction.[8] |

Experimental Protocols

This section provides a general two-part protocol for the activation of this compound and its subsequent conjugation to a primary amine on a target protein.

Part A: Activation of this compound via Oxidation and EDC/NHS Coupling

This protocol first requires the oxidation of this compound to its dicarboxylic acid form. This step is a standard organic synthesis procedure and should be performed according to established methods (e.g., using Jones reagent or other suitable oxidation methods) and purified prior to this protocol.

  • Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[11][14] Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.[14]

  • Activation:

    • Dissolve the purified dicarboxylic acid PEG in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC to the PEG solution, followed immediately by a 1.25- to 2.5-fold molar excess of NHS over EDC.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4][14] The activated PEG-NHS ester is now ready for immediate use in the conjugation step.

Part B: Conjugation of Activated PEG-NHS to an Amine-Containing Protein

  • Protein Preparation: Ensure the target protein is in an amine-free Conjugation Buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[9] If necessary, perform a buffer exchange via dialysis or a desalting column.[13]

  • Conjugation Reaction: Immediately add the freshly prepared activated PEG-NHS ester solution from Part A to the protein solution.[4] A starting point is a 10- to 20-fold molar excess of PEG to protein.[3][13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[9][16]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9][12] Incubate for an additional 15-30 minutes to ensure all unreacted PEG-NHS ester is deactivated.[9]

  • Purification: Remove unreacted PEG, quenched reagents, and byproducts from the PEGylated protein conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[3][9]

Visualizations

G cluster_activation Part A: PEG Activation cluster_conjugation Part B: Amine Conjugation start This compound oxidation Step 1: Oxidation (e.g., Jones Reagent) start->oxidation dicarboxylic_peg HOOC-PEG16-COOH oxidation->dicarboxylic_peg activation Step 2: EDC/NHS Activation (pH 4.5-6.0 in MES Buffer) dicarboxylic_peg->activation activated_peg NHS-PEG16-NHS (Amine-Reactive Ester) activation->activated_peg conjugation Step 3: Conjugation Reaction (pH 7.2-8.5 in PBS) activated_peg->conjugation Use Immediately protein_prep Prepare Amine-Molecule (e.g., Protein in PBS) protein_prep->conjugation quench Step 4: Quench Reaction (e.g., Add Tris Buffer) conjugation->quench purify Step 5: Purify Conjugate (e.g., SEC / IEX) quench->purify final_product Purified PEG-Conjugate purify->final_product

Caption: Experimental workflow for this compound amine conjugation.

G start Problem: Low or No Conjugation Yield q1 Was the activated PEG-NHS used immediately after preparation? start->q1 a1_no Solution: Prepare activated PEG fresh and use immediately to minimize hydrolysis. q1->a1_no No q2 Was an amine-free buffer (e.g., PBS, HEPES) used for conjugation? q1->q2 Yes a2_no Solution: Avoid Tris/Glycine buffers. Buffer exchange protein into PBS before reaction. q2->a2_no No q3 Was the conjugation reaction pH verified to be 7.2-8.5? q2->q3 Yes a3_no Solution: Use a calibrated pH meter to confirm buffer pH is in the optimal range. q3->a3_no No q4 Was the initial PEG activation step confirmed? q3->q4 Yes a4_no Solution: Use fresh EDC/NHS. Confirm activation analytically before conjugation. q4->a4_no No success Root cause likely identified. Review protocol. q4->success Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Synthesis of Long PEG Chain PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the unique challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using long PEG linkers in PROTAC design?

Long PEG linkers are incorporated into PROTACs for several key reasons. Their inherent hydrophilicity can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules, which is a common challenge in their development.[1] The flexibility of the PEG chain is also crucial, as it allows the PROTAC to adopt various conformations, increasing the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Furthermore, PEG linkers can be readily synthesized in various lengths, enabling systematic optimization of the distance between the two ends of the PROTAC to achieve maximum degradation efficiency.[3][4]

Q2: What are the most common challenges associated with the synthesis and purification of long PEG chain PROTACs?

The synthesis and purification of long PEG chain PROTACs present several distinct challenges:

  • Inefficient Coupling Reactions: The bulky and flexible nature of a long PEG chain can cause steric hindrance, leading to incomplete or low-yield coupling reactions when attaching the linker to the warhead or E3 ligase ligand.[5]

  • Difficult Purification: The high polarity and flexible structure of PEGylated PROTACs make them challenging to purify. They can be difficult to separate from starting materials and PEG-related impurities using standard chromatography, and their high water solubility can lead to product loss during aqueous workups.[5][6]

  • Side Reactions: The ether oxygens within the PEG chain can chelate metal ions, and terminal hydroxyl groups can participate in undesired side reactions, reducing the overall yield.[5]

  • Characterization Issues: The heterogeneity and flexibility of the PEG chain can lead to broad signals in NMR spectra, making structural confirmation difficult.[3]

  • Aggregation: The addition of a long PEG chain can sometimes lead to aggregation of the PROTAC molecules, which can complicate purification and biological assessment.[6]

Q3: How does the length of the PEG linker impact the PROTAC's efficacy?

The linker is a critical determinant of a PROTAC's performance, and its length must be carefully optimized.[7][8]

  • Too Short: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[7][9]

  • Too Long: An excessively long linker may lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[9][10] This can also negatively impact cell permeability.[1]

  • Optimal Length: An optimal linker length correctly orients the E3 ligase to effectively ubiquitinate the target protein, leading to efficient degradation, which is measured by parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[7][10] This optimal length must be determined empirically for each specific target protein and E3 ligase pair.[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and purification of long PEG chain PROTACs in a question-and-answer format.

Issue 1: Low yield after the final coupling reaction.

  • Question: My final amide coupling or click chemistry reaction to attach the long PEG linker has a very low conversion rate according to LC-MS. What can I do?

  • Answer: Low yields in the final coupling step are a common problem.[11] The causes can range from suboptimal reaction conditions to steric hindrance from the bulky PEG chain.[5] A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution Citation
Ineffective Coupling Reagents Ensure coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA) are fresh and anhydrous. Screen different reagent combinations.[5][11]
Suboptimal Reaction Conditions Optimize temperature and time. Gentle heating (e.g., 40-50 °C) may improve yields, but monitor for side products. Monitor reaction progress by LC-MS to determine the optimal duration.[12]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Use co-solvents like DMF or DMSO if necessary and consider sonication to aid dissolution.[5][12]
Steric Hindrance Increase the excess of the less sterically hindered reactant. A longer reaction time or a coupling agent known to be effective for hindered substrates may be required.[5]
Inefficient Click Chemistry (CuAAC) Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate). Ensure reagents are pure.[11]

Issue 2: Significant product loss or difficulty during purification.

  • Question: I see my product on LC-MS, but I recover very little after purification by reverse-phase HPLC. How can I improve my purification strategy?

  • Answer: The unique physicochemical properties of long PEG chain PROTACs often render standard purification protocols ineffective.[6] Their high polarity and size can lead to co-elution with impurities or loss during workup.[5]

Potential Cause Recommended Solution Citation
Product Loss During Aqueous Workup The high water solubility of PEGylated PROTACs leads to loss in the aqueous phase during extractions. Minimize aqueous washes or use saturated brine. Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.[5]
Co-elution with Impurities The polarity of the PROTAC may be similar to PEG-containing starting materials or byproducts.[6]
- RP-HPLC: Use columns better suited for large, flexible molecules, such as those with C4 or C8 stationary phases. Optimize the gradient to improve resolution.[5][6]
- Size-Exclusion Chromatography (SEC): Use SEC as an initial purification step to separate based on size, which is effective at removing smaller impurities like unreacted warheads or E3 ligands.[6]
Product Aggregation Hydrophobic interactions can cause aggregation. Try adding organic modifiers (e.g., isopropanol) to the mobile phase or performing purification at a lower concentration.[6]

Issue 3: Ambiguous characterization results.

  • Question: The ¹H NMR spectrum of my purified long PEG chain PROTAC shows very broad, unresolved peaks. How can I confirm the structure?

  • Answer: Broad NMR signals are a known issue for molecules containing long, flexible PEG chains due to the polymer-like nature and conformational heterogeneity.[3] While challenging, structural confirmation is still possible.

Potential Cause Recommended Solution Citation
Inherent Flexibility of PEG Chain The multiple conformations of the PEG linker average out in solution, leading to broad peaks.[3]
- High-Resolution Mass Spectrometry (HRMS): This is the most critical tool. A measured mass that matches the calculated mass provides strong evidence for the correct product.[13]
- ¹³C NMR: While also potentially broad, ¹³C NMR can sometimes provide clearer signals for the core warhead and E3 ligase ligand structures.[13]
- Specialized LC Methods: Techniques like 2D-LC combined with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can confirm the presence and purity of PEGylated species that lack a strong UV chromophore.[14][15]
Residual Impurities Broad peaks may also be caused by closely related impurities that were not removed during purification. Re-purify using an orthogonal method (e.g., SEC if RP-HPLC was used first).[6]

Quantitative Data: Impact of Linker Length on PROTAC Efficacy

The optimization of PEG linker length is a critical aspect of successful PROTAC design.[7] The following tables summarize representative data from various studies, illustrating the structure-activity relationship (SAR) between linker length and degradation efficiency (DC50 and Dmax).

Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) Data is representative and compiled from studies on BTK-targeting PROTACs.[10]

Linker Type Number of PEG units DC50 (nM)
PEG<5Inactive
PEG5Potent
PEG95.9

Table 2: Impact of Linker Length on Degradation of TBK1 Data is representative and compiled from studies on TBK1-targeting PROTACs.[3][10]

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) Data is based on a study developing ERα-targeting PROTACs.[9][10]

Linker Type Linker Length (atoms) Degradation Efficacy
PEG12Effective
PEG16More Potent

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the final amide bond formation to link a carboxylic acid-functionalized component (either warhead or E3 ligand with linker) with an amine-functionalized PEG linker.

  • Preparation: To a solution of the carboxylic acid component (1.0 eq) in anhydrous DMF (0.1 M), add the coupling reagent HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-terminated PEG linker component (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS until the starting material is consumed (typically 4-16 hours).[11]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate chromatographic method.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC is often used as an initial purification step to remove small molecule reactants and byproducts from the much larger PEGylated PROTAC.[6]

  • Column and System Preparation: Equilibrate an appropriate SEC column (selected based on the molecular weight range of the PROTAC) with at least two column volumes of a suitable mobile phase (e.g., phosphate-buffered saline (PBS) or another buffered solution).[6]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Elution: Elute the sample isocratically with the mobile phase. The larger PEGylated PROTAC will elute earlier than smaller molecules like unreacted starting materials or coupling byproducts.

  • Fraction Collection: Collect fractions and analyze them by LC-MS or another appropriate analytical technique to identify those containing the pure product.

  • Pooling and Concentration: Pool the pure fractions and concentrate them. This may require lyophilization or another suitable method depending on the mobile phase used.

Protocol 3: Western Blotting for Target Protein Degradation

This is the fundamental assay to quantify the reduction in target protein levels following treatment with a PROTAC.[1][10]

  • Cell Culture and Treatment: Seed cells expressing the target protein in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Visualizations

experimental_workflow start_end start_end process process challenge challenge qc qc purify purify start Start: Warhead, E3 Ligand, PEG Linker Precursors synthesis Stepwise Synthesis (e.g., Amide Coupling) start->synthesis c1 Low Yield/ Side Reactions synthesis->c1 monitor Reaction Monitoring (LC-MS) synthesis->monitor monitor->synthesis Optimize workup Aqueous Workup/ Extraction monitor->workup Reaction Complete c2 Product Loss (High Solubility) workup->c2 purification Purification (SEC, RP-HPLC) workup->purification c3 Co-elution/ Aggregation purification->c3 characterization Characterization (HRMS, NMR) purification->characterization characterization->purification Re-purify c4 Ambiguous Spectra (Broad Peaks) characterization->c4 final Pure Long PEG Chain PROTAC characterization->final Structure Confirmed

Caption: Workflow for synthesis and purification of long PEG chain PROTACs, highlighting key challenges.

Caption: Relationship between PEG linker length and key physicochemical and biological parameters of PROTACs.

References

Technical Support Center: Refining Purification Strategies for HO-PEG16-OH Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of HO-PEG16-OH bioconjugates.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the purification of your this compound bioconjugate.

Problem Potential Cause Recommended Solution
Low Yield of Purified Bioconjugate Inefficient Activation of this compound: The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation and require an activation step.[1] If this activation is incomplete, the concentration of reactive PEG available for conjugation will be low.[1]- Confirm the activation of your this compound linker using techniques like NMR or mass spectrometry.[1] - Use fresh activation reagents and ensure anhydrous reaction conditions.[2] - Optimize the molar ratio of the activating agent to the PEG linker.[3]
Hydrolysis of Activated PEG: Activated PEG species, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which renders them unreactive.[1]- Use freshly prepared activated PEG for your conjugation reaction.[1] - Perform the conjugation reaction promptly after PEG activation. - Control the pH of the reaction buffer, as the rate of hydrolysis is pH-dependent.[1]
Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly impact conjugation efficiency.- Optimize the reaction pH. For example, amine coupling with NHS-activated PEG is most efficient at a pH range of 7.5-8.5.[1] - Adjust the reaction temperature and incubation time based on the stability of your biomolecule.[3]
Difficulty in Separating Bioconjugate from Unreacted Protein Similar Physicochemical Properties: The bioconjugate and the unreacted protein may have similar size or charge, making separation challenging.[1]- Employ a combination of purification techniques. For instance, use Size-Exclusion Chromatography (SEC) followed by Ion-Exchange Chromatography (IEX).[1] - PEGylation alters the surface charge of the protein, which can be exploited for separation by IEX.[][5]
Aggregation: The bioconjugate or the unreacted protein may aggregate, leading to co-elution.- Add co-solvents like DMSO or DMF (up to 30% v/v) to the reaction mixture to improve solubility.[1] - Reduce the concentrations of the reactants to minimize aggregation.[1]
Presence of Unreacted (Free) PEG in the Final Product Large Excess of PEG Used in Reaction: A high molar excess of activated PEG is often used to drive the conjugation reaction, resulting in a significant amount of unreacted PEG.[1]- Before purification, quench the reaction with a small molecule containing a primary amine, such as Tris or glycine, to deactivate any unreacted PEG.[1] - Utilize Size-Exclusion Chromatography (SEC), which is effective at separating the larger bioconjugate from the smaller, unreacted PEG.[3][]
Inadequate Resolution of the Purification Method: The chosen purification technique may not have sufficient resolution to separate the bioconjugate from free PEG.- Optimize the SEC method by selecting a column with the appropriate pore size for the molecular weight range of your components.[6] - Consider using a multi-step purification strategy, combining techniques like SEC and Reverse-Phase HPLC (RP-HPLC).[2]
Presence of Multiple PEGylated Species (e.g., di-PEGylated, tri-PEGylated) High Molar Excess of Activated PEG: Using a large excess of activated PEG increases the likelihood of multiple PEG molecules attaching to a single biomolecule.[1]- Systematically decrease the molar ratio of activated PEG to your target molecule to favor mono-conjugation.[1]
Presence of Di-activated this compound: If both hydroxyl groups of the this compound linker are activated, it can lead to cross-linking or the formation of multi-PEGylated species.- Purify the mono-activated PEG species from the di-activated and unreacted starting material before the conjugation step, often achievable with column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot my this compound bioconjugate purification?

A1: The first step is to analyze your crude reaction mixture and purified fractions using analytical techniques like SDS-PAGE and HPLC. SDS-PAGE will show a shift in the molecular weight of the protein upon successful PEGylation, providing a qualitative confirmation of conjugation.[3] HPLC, particularly SEC, can provide a quantitative overview of the different species present in your mixture, including the desired bioconjugate, unreacted protein, and free PEG.

Q2: Which chromatographic technique is best for purifying my this compound bioconjugate?

A2: The best technique depends on the specific properties of your bioconjugate and the impurities you need to remove.

  • Size-Exclusion Chromatography (SEC) is highly effective for removing unreacted PEG and buffer components, as it separates molecules based on their hydrodynamic radius, which significantly increases upon PEGylation.[][7]

  • Ion-Exchange Chromatography (IEX) is useful for separating the PEGylated conjugate from the native protein. The PEG chains can shield the surface charges of the protein, altering its binding to the IEX resin.[][5]

  • Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and can be a high-resolution technique for separating the PEGylated conjugate from the unreacted protein and free PEG.[7]

  • Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity and can be a good complementary technique to IEX.[]

Often, a combination of these techniques is necessary to achieve high purity.[1]

Q3: How can I confirm the identity and purity of my final this compound bioconjugate?

A3: A combination of analytical techniques is recommended for full characterization. Mass spectrometry (MS) is the most definitive technique for confirming the molecular mass of the conjugate and determining the degree of PEGylation.[7] ¹H NMR spectroscopy can be used to confirm the structure of the conjugate.[8] HPLC methods (SEC, IEX, RP-HPLC) are used to assess purity by separating the desired product from any remaining impurities.[9]

Q4: Can I use non-chromatographic methods for purification?

A4: Yes, non-chromatographic techniques can be employed, especially for initial purification or desalting.

  • Ultrafiltration/Diafiltration can be used to concentrate the reaction mixture and remove low molecular weight impurities.[3][10]

  • Aqueous Two-Phase Systems (ATPS) have also been used for purifying PEGylated proteins and offer a scalable alternative to chromatography.[11]

  • Precipitation can sometimes be used to isolate the desired product by adding a non-polar solvent like diethyl ether.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for various purification and characterization steps. Note that these values are representative and may vary depending on the specific biomolecule and experimental conditions.

Table 1: Comparison of Purification Techniques for this compound Bioconjugates

Purification Technique Principle of Separation Typical Purity Achieved Typical Yield Key Application
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius>95%80-95%Removal of unreacted PEG and buffer exchange.[3][]
Ion-Exchange Chromatography (IEX) Surface Charge>98%70-90%Separation of PEGylated from un-PEGylated protein.[][5]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>99%60-85%High-resolution separation of isoforms and impurities.[7][12]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity>95%75-90%Orthogonal separation to IEX.[]

Table 2: Representative Analytical Characterization Data

Analytical Technique Parameter Measured Typical Result for Mono-PEGylated Protein
SDS-PAGE Apparent Molecular WeightShift in band position corresponding to an increase of ~723 Da per PEG16 unit.[7]
Mass Spectrometry (ESI-MS) Molecular MassObserved mass = Mass of protein + (n x 722.86 Da), where n is the number of PEG16 units.[7]
SEC-HPLC Purity and AggregationMain peak with retention time corresponding to the PEGylated protein; minimal peaks for aggregates and unreacted species.[9]
RP-HPLC Purity and Isoform SeparationA major peak for the main PEGylated species with potential separation of positional isomers.[9]

Experimental Protocols

Protocol 1: General Purification Workflow for this compound Bioconjugates
  • Reaction Quenching: After the conjugation reaction, add a quenching reagent (e.g., 50-100 mM Tris or glycine) to deactivate any unreacted activated PEG. Incubate for 30 minutes.[3]

  • Concentration and Buffer Exchange (Optional): Concentrate the reaction mixture and exchange the buffer to the appropriate buffer for the first purification step using ultrafiltration.[3]

  • Step 1: Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Sephadex G-25 or a high-resolution SEC column) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Load the concentrated reaction mixture onto the column.

    • Elute with the equilibration buffer and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute before the smaller, unreacted PEG and quenching reagents.[3]

    • Pool the fractions containing the purified bioconjugate.

  • Step 2: Ion-Exchange Chromatography (IEX):

    • Equilibrate an IEX column (cation or anion exchange, depending on the pI of your protein and the buffer pH) with a low-salt binding buffer.

    • Load the pooled fractions from the SEC step onto the IEX column.

    • Wash the column with the binding buffer to remove any unbound impurities.

    • Elute the bound proteins using a linear or step gradient of increasing salt concentration.

    • The PEGylated protein will typically elute at a different salt concentration than the un-PEGylated protein due to the shielding of surface charges by the PEG chains.[]

    • Collect and pool the fractions containing the highly purified bioconjugate.

  • Final Buffer Exchange and Concentration: Exchange the purified bioconjugate into the final desired storage buffer and concentrate to the desired concentration using ultrafiltration.

Protocol 2: Analytical Size-Exclusion Chromatography (SEC-HPLC)
  • System Preparation:

    • HPLC system with a UV detector.

    • SEC column suitable for the molecular weight range of your protein and bioconjugate.

    • Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute a small aliquot of your crude reaction mixture and purified fractions in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the sample (e.g., 20 µL).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates, the PEGylated protein, the un-PEGylated protein, and free PEG based on their retention times. Larger molecules will elute earlier.

    • Calculate the percentage of each species by integrating the peak areas.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification Cascade cluster_analysis Analytical Characterization start This compound + Biomolecule activation Activation of PEG start->activation conjugation Conjugation Reaction activation->conjugation quench Quench Reaction conjugation->quench sec Size-Exclusion Chromatography (SEC) (Removes free PEG) quench->sec iex Ion-Exchange Chromatography (IEX) (Separates PEGylated from un-PEGylated) sec->iex final_product Purified Bioconjugate iex->final_product sds_page SDS-PAGE final_product->sds_page hplc HPLC (SEC/IEX/RP) final_product->hplc ms Mass Spectrometry final_product->ms

Caption: General experimental workflow for this compound bioconjugation and purification.

troubleshooting_logic cluster_problem Problem Identification cluster_yield_causes Low Yield Causes cluster_impurity_causes Impurity Causes cluster_solutions Potential Solutions start Purification Issue Identified low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product inefficient_activation Inefficient PEG Activation low_yield->inefficient_activation Yes hydrolysis Activated PEG Hydrolysis low_yield->hydrolysis Yes suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions Yes free_peg Excess Free PEG impure_product->free_peg Yes unreacted_protein Unreacted Protein impure_product->unreacted_protein Yes multiple_peg Multiple PEGylations impure_product->multiple_peg Yes solution1 Optimize Activation Verify with MS/NMR inefficient_activation->solution1 solution2 Use Fresh Activated PEG Control pH hydrolysis->solution2 solution3 Optimize pH, Temp, Time suboptimal_conditions->solution3 solution4 Quench Reaction Optimize SEC free_peg->solution4 solution5 Use IEX/RP-HPLC unreacted_protein->solution5 solution6 Adjust PEG:Protein Ratio Purify Mono-activated PEG multiple_peg->solution6

References

Technical Support Center: Monitoring HO-PEG16-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of HO-PEG16-OH reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound reaction?

The progress of a this compound reaction, which typically involves the functionalization of its terminal hydroxyl groups, can be monitored by several analytical techniques. The most common methods include chromatography and spectroscopy.[1][2][3]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to visualize the consumption of starting material and the formation of the product.[1][2]

    • High-Performance Liquid Chromatography (HPLC): A quantitative technique used to separate and quantify reactants, products, and byproducts.[] Due to PEG's lack of a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are often employed.[5]

    • Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): This technique is useful for monitoring changes in molecular weight, which is particularly relevant when conjugating PEG to larger molecules like proteins.[6][7]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used to determine the degree of substitution by comparing the integration of signals from the PEG backbone to those of the terminal groups.[1][2][5]

    • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the molecular weight of the reaction products and identify any side products.[2][8]

Q2: Why is "activation" of this compound necessary before conjugation?

The terminal hydroxyl (-OH) groups of this compound are generally unreactive towards common functional groups on biomolecules under mild conditions.[1] Activation is a chemical modification step that converts these hydroxyl groups into more reactive species (e.g., NHS esters, tosylates), making them better leaving groups that can be easily displaced by nucleophiles on the target molecule.[1]

Q3: I am observing a low yield in my conjugation reaction. What are the possible causes?

Low conjugation yield is a frequent issue and can be attributed to several factors:

  • Inefficient Activation of this compound: If the initial activation step is incomplete, there will be a lower concentration of reactive PEG available for conjugation.[1] It is crucial to verify the successful activation of the PEG linker using an appropriate analytical technique like NMR or MS before proceeding.[1]

  • Hydrolysis of Activated PEG: Activated PEG species, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which reverts them to an unreactive state.[1][9] Using freshly prepared activated PEG is recommended.[1]

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. For instance, amine coupling with NHS-activated PEG is most efficient at a pH range of 7.5-8.5.[1] Deviations can lead to reduced reaction rates or increased hydrolysis.[1]

  • Steric Hindrance: The PEG chain itself can physically block the reactive sites on either the PEG or the target molecule, impeding efficient conjugation.[1]

Q4: My protein/peptide is aggregating during the PEGylation reaction. What can I do?

Aggregation or precipitation during conjugation can be caused by suboptimal buffer conditions, high reactant concentrations, or cross-linking from di-activated PEG.[1] To mitigate this, consider the following:

  • Adjust pH and Buffer: Ensure the reaction pH is at least one unit away from the isoelectric point (pI) of your protein or peptide to maintain its solubility.[1]

  • Add Co-solvents: Adding organic co-solvents like DMSO or DMF (up to 30% v/v) can sometimes improve the solubility of reactants.[1]

  • Reduce Reactant Concentrations: Lowering the concentration of the protein or the activated PEG can help prevent aggregation.[1]

  • Ensure Mono-activated PEG: If cross-linking is suspected, it is important to purify the mono-activated PEG from any di-activated species before the conjugation step.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction is not proceeding or is very slow. Inefficient activation of this compound.[1] Suboptimal reaction pH or temperature.[1] Low reactivity of the substrate.Verify PEG activation using NMR or MS.[1] Optimize reaction pH and temperature.[1] Consider using a more reactive derivative.
Multiple spots observed on TLC. Incomplete reaction showing starting material, mono-, and di-substituted products. Formation of side products.[9] Impurities in starting materials.Adjust reaction time and stoichiometry. A large excess of the PEG diol can favor mono-substitution.[2] Optimize reaction conditions (e.g., temperature, reagents).[2] Purify starting materials before the reaction.[2]
Difficulty in purifying the final product. Similar physicochemical properties of the product and unreacted PEG. Presence of closely related byproducts.Employ high-performance chromatography techniques like preparative HPLC.[2] For protein conjugations, use size exclusion or ion-exchange chromatography to separate PEGylated protein from unreacted PEG.[1]
Inconsistent analytical results. Sample degradation. Improper sample preparation. Instrument calibration issues.Analyze samples promptly. Ensure complete dissolution and filtration of samples before analysis.[5] Calibrate analytical instruments with appropriate standards.[5]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Objective: To qualitatively track the conversion of this compound to its functionalized product.

Methodology:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using a capillary tube, apply a small spot of your starting this compound, the reaction mixture at different time points (e.g., t=0, 2h, 6h, 24h), and a co-spot (starting material and reaction mixture in the same spot) onto the baseline.[10]

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol).[1] Allow the solvent to ascend the plate.

  • Visualization: After elution, dry the plate and visualize the spots. Since PEG is often not UV-active, staining is required.[11] A modified Dragendorff's reagent or iodine vapor are effective for visualizing PEG compounds.[12]

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The relative intensity of the spots provides a qualitative measure of conversion.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the consumption of reactants and the formation of products.

Methodology:

  • Sample Preparation: At designated time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration (e.g., 1-2 mg/mL).[5] Filter the sample through a 0.22 µm syringe filter.[5]

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., reversed-phase C8 or C18) and a detector sensitive to non-chromophoric compounds like a CAD, ELSD, or RI detector.[5][13]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA), is typically used.[14]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results.

  • Data Analysis: Identify the peaks corresponding to the starting material and the product based on their retention times (inject standards if available). The peak area can be used to quantify the concentration of each species and thereby calculate the reaction conversion over time.

Visualizations

reaction_monitoring_workflow cluster_workflow General Workflow for Monitoring a this compound Reaction start Initiate Reaction aliquot Withdraw Aliquot (at time t) start->aliquot analysis Perform Analysis aliquot->analysis tlc TLC (Qualitative) analysis->tlc hplc HPLC/NMR (Quantitative) analysis->hplc evaluate Evaluate Conversion tlc->evaluate hplc->evaluate continue_rxn Continue Reaction evaluate->continue_rxn Incomplete stop_rxn Stop Reaction & Purify evaluate->stop_rxn Complete continue_rxn->aliquot

Caption: A generalized workflow for monitoring the progress of a this compound reaction.

troubleshooting_low_yield cluster_troubleshooting Troubleshooting Low Reaction Yield start Low Yield Observed check_activation Was PEG Activation Confirmed? start->check_activation activation_no No/Incomplete Activation check_activation->activation_no No activation_yes Activation Confirmed check_activation->activation_yes Yes verify_activation Verify Activation via NMR/MS. Use fresh reagents. activation_no->verify_activation check_conditions Are Reaction Conditions Optimal? activation_yes->check_conditions conditions_no Suboptimal Conditions check_conditions->conditions_no No check_hydrolysis Consider Hydrolysis of Activated PEG check_conditions->check_hydrolysis Yes optimize_conditions Optimize pH, temperature, and reaction time. conditions_no->optimize_conditions hydrolysis_solution Use freshly prepared activated PEG. Minimize time in aqueous buffer. check_hydrolysis->hydrolysis_solution

Caption: A decision tree for troubleshooting low yield in this compound reactions.

References

Technical Support Center: A Guide to Using HO-PEG16-OH in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for HO-PEG16-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this versatile PEG linker. Here, you will find answers to frequently asked questions and troubleshooting guides to help you navigate potential challenges and side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its terminal hydroxyl groups generally unreactive for direct bioconjugation?

This compound is a polyethylene glycol (PEG) linker with 16 ethylene glycol units, capped with a hydroxyl group (-OH) at each end. The terminal hydroxyl groups are considered poor leaving groups and are generally unreactive towards common functional groups on biomolecules, such as amines and thiols, under mild physiological conditions.[1][2] To facilitate conjugation, these hydroxyl groups must first be "activated" by converting them into more reactive functional groups.[1][2][3]

Q2: What does it mean to "activate" this compound and what are some common activation methods?

Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species.[1] This is a necessary step to enable efficient conjugation to biomolecules. Common activation strategies include:

  • Tosylation: Conversion of the hydroxyl groups to p-toluenesulfonates (tosylates, -OTs) using p-toluenesulfonyl chloride (TsCl). Tosylates are excellent leaving groups for nucleophilic substitution reactions.[1][2]

  • Tresylation: Conversion to tresyl (2,2,2-trifluoroethanesulfonyl) groups, which are highly reactive towards primary amines.[3]

  • Conversion to NHS Esters: The hydroxyl groups can be converted to carboxylic acids and then to N-hydroxysuccinimide (NHS) esters. NHS esters react efficiently with primary amines at a pH range of 7.2-8.5 to form stable amide bonds.[1][4][5]

Q3: What are the most common side reactions to consider when using activated this compound?

Several side reactions can occur, potentially impacting the yield and purity of your final conjugate. These include:

  • Di-PEGylation and Cross-linking: Since this compound is bifunctional, both ends can be activated and react with your target molecule. This can lead to the formation of di-PEGylated products or cross-linked aggregates, especially if your target molecule has multiple reactive sites.[1][6]

  • Hydrolysis of Activated PEG: Activated PEG species, particularly NHS esters, are susceptible to hydrolysis in aqueous solutions.[1][4] This converts the activated group back to a less reactive form (e.g., a carboxylic acid), reducing the amount of PEG available for conjugation.[1][7]

  • Formation of Byproducts in Specific Reactions:

    • Esterification: The primary side reaction is the formation of a di-ester when a mono-ester is the desired product.[6]

    • Williamson Ether Synthesis: Potential byproducts include di-ether formation and elimination reactions of the alkyl halide.[6]

  • PEG Chain Degradation: Exposure to harsh acidic or basic conditions, or excessively high temperatures, can lead to the cleavage of the ether linkages in the PEG backbone.[6]

Q4: How can I control the reaction to favor the formation of a mono-PEGylated product?

Achieving selective mono-PEGylation is often a key goal to ensure a homogeneous product and avoid cross-linking.[1] Strategies to favor mono-PEGylation include:

  • Controlling Molar Ratios: Using a controlled amount of the activating reagent (e.g., a 1:1 molar ratio of activating reagent to this compound) can favor mono-activation.[1] In the subsequent conjugation step, using a molar excess of the PEG diol relative to the other reactant can statistically favor the reaction of a single molecule of the reactant with one PEG molecule.[6]

  • Purification of Mono-activated PEG: It is crucial to purify the mono-activated PEG from any di-activated species before proceeding with the conjugation step. This can often be achieved using column chromatography.[1][6]

  • Adjusting Reaction pH: For proteins with multiple amine groups (e.g., lysine residues and the N-terminus), adjusting the reaction pH can favor more selective modification. For instance, a lower pH can increase the selectivity for the N-terminal amine over lysine residues.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.

Problem 1: Low or No Conjugation Yield
Potential Cause Troubleshooting & Optimization
Insufficient Activation of this compound The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation.[1] Ensure the activation step has been performed correctly. Verify the activation of the PEG linker using analytical techniques such as NMR or mass spectrometry.[1]
Hydrolysis of Activated PEG Activated PEG species, like NHS esters, are moisture-sensitive and can hydrolyze in aqueous solutions.[1][4] Use freshly prepared activated PEG for your conjugation reaction. If dissolving the activated PEG in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[1][4]
Suboptimal Reaction pH The pH of the reaction buffer is critical for efficient conjugation. For amine coupling with NHS-activated PEG, the optimal pH range is typically 7.5-8.5.[1] For maleimide chemistry targeting thiols, a pH range of 6.5 to 7.5 is optimal.[4] Deviations from the optimal pH can lead to reduced reaction rates or increased hydrolysis.[1]
Steric Hindrance The PEG chain itself can physically block the reactive sites on either the PEG or the target molecule, preventing efficient conjugation.[1] Consider using a PEG linker with a longer spacer arm to reduce steric hindrance.[1]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with NHS-activated PEG.[4] Avoid using these buffers during the conjugation step.
Poor Solubility of Reactants Aggregation of the target molecule or poor solubility of the activated PEG can lead to low yields. Adding organic co-solvents like DMSO or DMF (up to 30% v/v) can help improve the solubility of the reactants.[1] Reducing the concentration of the reactants can also sometimes prevent aggregation.[1]
Problem 2: Product Impurity and Difficulty in Purification
Potential Cause Troubleshooting & Optimization
Presence of Di-PEGylated or Cross-linked Products This arises from the reaction of di-activated this compound with the target molecule.[1][6] Purify the mono-activated PEG species from the di-activated and unreacted starting material before the conjugation step using techniques like column chromatography.[1][6] Adjusting the molar ratio of PEG to the target molecule can also help control the extent of PEGylation.
Unreacted Starting Materials Incomplete conversion is a common issue, leaving unreacted PEG and target molecules in the final mixture.[6] Employ a combination of purification techniques. Size exclusion chromatography (SEC) can separate the PEGylated product from unreacted small molecules, while ion-exchange chromatography (IEX) can separate molecules based on charge differences between the un-PEGylated and PEGylated species.[1][7]
Similar Physicochemical Properties of Products The desired mono-PEGylated product may have similar properties to multi-PEGylated products or unreacted starting materials, making separation difficult.[1] A combination of purification techniques is often necessary. Reversed-phase HPLC can be effective for separating PEGylated products.[6]
Impure Starting Materials Impurities in the initial this compound or the target molecule can lead to side reactions and a heterogeneous product mixture. Ensure the purity of all starting materials before use.[6][7]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) supplies

Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add anhydrous pyridine (2-3 equivalents).[1]

  • Slowly add a solution of TsCl (1.1 equivalents for mono-tosylation) in anhydrous DCM to the reaction mixture.[1]

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.[1]

  • Monitor the reaction for 12-24 hours by TLC.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Purify the product by column chromatography.

Protocol 2: Conjugation of an NHS-Activated PEG to a Protein

This protocol provides a general workflow for conjugating an NHS-activated PEG to a protein containing primary amines.

Materials:

  • NHS-activated PEG

  • Protein solution in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., SEC, IEX)

Methodology:

  • Dissolve the NHS-activated PEG in a small amount of anhydrous DMSO immediately before use.[1][4]

  • Add the activated PEG solution to the protein solution. A starting molar ratio of 3:1 (activated PEG to protein) can be used, but this should be optimized.[1]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.[1]

  • Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.[1]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.[1]

  • Incubate for an additional 30 minutes.[1]

  • Purify the PEGylated protein from unreacted protein and PEG using an appropriate chromatography method such as SEC or IEX.[1]

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound C Activated PEG (e.g., Tos-PEG16-OTs) A->C Reaction B Activating Reagent (e.g., TsCl) B->C Reacts with D Activated PEG F PEGylated Conjugate D->F Conjugation E Target Molecule (e.g., Protein-NH2) E->F Reacts with G Crude Reaction Mixture H Purified Conjugate G->H Chromatography (e.g., SEC, IEX) I Byproducts & Unreacted Reagents G->I Separation

Caption: General experimental workflow for this compound conjugation.

G start Low Conjugation Yield q1 Was the this compound activated? start->q1 sol1 Activate the PEG linker. (e.g., Tosylation, NHS ester formation) q1->sol1 No q2 Was the activated PEG used immediately? q1->q2 Yes a1_yes Yes a1_no No sol2 Use freshly prepared activated PEG to minimize hydrolysis. q2->sol2 No q3 Is the reaction pH optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust pH to the optimal range for the specific chemistry (e.g., pH 7.5-8.5 for NHS esters). q3->sol3 No q4 Are there competing nucleophiles in the buffer? q3->q4 Yes a3_yes Yes a3_no No sol4 Use an amine-free buffer (e.g., PBS) for the conjugation reaction. q4->sol4 Yes end Consider other factors: - Steric hindrance - Reactant solubility - Molar ratios q4->end No a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_reactants Reactants cluster_products Potential Products A Activated this compound (Mono- and Di-activated) C Desired Mono-PEGylated Product A->C D Di-PEGylated Product A->D E Cross-linked Aggregates A->E G Hydrolyzed/Unreacted PEG A->G B Target Molecule (Multiple Reactive Sites) B->C B->D B->E F Unreacted Target Molecule B->F

Caption: Relationship between reactants and potential side products.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of HO-PEG16-OH and HO-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. As heterobifunctional molecules, PROTACs are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[3][4]

This guide provides a comparative analysis of two distinct PEG linker lengths, 16- and 12-unit PEGs (HO-PEG16-OH and HO-PEG12-OH), on the efficacy of PROTACs. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations to aid in the rational design of potent and selective protein degraders.

Quantitative Comparison of PROTAC Performance with Varying PEG Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. A lower DC50 value indicates higher potency. The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

This data is based on a study developing ERα-targeting PROTACs, which found that a 16-atom linker was more potent than a 12-atom one.[1][3][5]

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data is representative and compiled from studies on TBK1-targeting PROTACs, indicating that linkers shorter than 12 atoms were inactive.[1][4]

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker TypePEG UnitsDC50 (nM)Dmax (%)
PEG4-5Optimal>90%
PEG≥4Consistent BTK & CRBN Binding-
PEG<4Impaired BTK & CRBN Binding-

Data from studies on BTK-targeting PROTACs highlight the importance of linker length for optimal degradation and target binding.[2][6]

The Decisive Role of the Linker in PROTAC Efficacy

The length and flexibility of the PEG linker are critical for several reasons:

  • Ternary Complex Formation : The linker must be of an optimal length to facilitate the productive formation of the ternary complex. A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[1][3] Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][7]

  • Physicochemical Properties : The length of the PEG linker influences key physicochemical properties of the PROTAC.

    • Solubility : Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[7][8]

    • Permeability : There is a trade-off between linker length and cell permeability. While longer PEG linkers can increase molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, they can also in some cases improve permeability by masking the overall charge of the PROTAC.[7][9]

  • Selectivity : The choice of linker length can even impart selectivity for the degradation of a specific protein over other closely related proteins.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation : Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]

Ternary Complex Formation Assays

These assays directly measure the ability of a PROTAC to induce the formation of the ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC. The target protein and E3 ligase are labeled with a FRET donor and acceptor, respectively. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Surface Plasmon Resonance (SPR) : This technique can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.

Cell Viability Assays

This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.[11]

  • Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Reagent Addition : After the desired incubation period, add a viability reagent (e.g., MTS or resazurin) to each well.

  • Incubation and Measurement : Incubate the plate for a specified time at 37°C. Record the absorbance or fluorescence using a microplate reader.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation results in

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow start Start: Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Target) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Degradation detection->analysis

Caption: A typical experimental workflow for Western blot analysis to quantify protein degradation.

Linker_Properties cluster_1 Linker Properties and Their Impact Linker_Length Linker Length (e.g., PEG12 vs. PEG16) Ternary_Complex Ternary Complex Formation & Stability Linker_Length->Ternary_Complex influences Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Length->Physicochemical influences Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy determines Physicochemical->Efficacy impacts

Caption: The logical relationship between PEG linker length and overall PROTAC efficacy.

References

The Great Debate: HO-PEG16-OH vs. Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a critical connecting linker. The choice of this linker profoundly influences a PROTAC's efficacy, dictating key parameters such as ternary complex formation, degradation efficiency, solubility, and cell permeability.

This guide provides an in-depth, objective comparison of two prevalent linker classes: the hydrophilic polyethylene glycol (PEG) linkers, with a specific focus on HO-PEG16-OH, and the more hydrophobic alkyl linkers. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between PEG and alkyl linkers lies in their chemical composition, which in turn governs their physicochemical properties. PEG linkers, composed of repeating ethylene glycol units, are inherently more hydrophilic, while alkyl linkers consist of hydrocarbon chains, rendering them more hydrophobic.[1][2] This distinction has significant implications for a PROTAC's overall behavior.[1]

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Polarity HydrophilicHydrophobic
Solubility Generally enhances aqueous solubility[1][2][3]Generally lower aqueous solubility, can decrease the solubility of the PROTAC[1][4]
Permeability May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility[2]Can enhance passive cell membrane permeability[2][5]
Flexibility High conformational flexibility, can engage in hydrogen bonding[2]High degree of conformational flexibility
Metabolic Stability Can be susceptible to oxidative metabolism[2]Generally considered metabolically stable[]
Synthesis Can be more challenging and costly to synthesize[4]Synthetically accessible and chemically stable[4]

Performance in Protein Degradation: A Balancing Act

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no one-size-fits-all solution.[1] The choice between a PEG and an alkyl linker often involves a trade-off between solubility and permeability, both of which are crucial for a PROTAC's biological activity.[2]

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[1]

While direct head-to-head studies comparing a this compound linker to an alkyl linker for the same target are not abundant in publicly available literature, general trends can be discerned from various studies. For instance, in the degradation of the estrogen receptor (ERα), a longer 16-atom PEG linker proved to be more potent than a 12-atom one.[1][7] Conversely, for CRBN degradation, a nine-atom alkyl linker was more effective than a shorter PEG linker.[1][8] This highlights that both linker length and composition are critical parameters that must be empirically optimized.[8][9]

Recent comparative studies have indicated that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays, leading to improved unbound concentrations in plasma and brain tissue.[] This has led to a resurgence in the use of alkyl linkers during lead optimization, once the geometry of the ternary complex has been established.[]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and the process of evaluating these linkers, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound or Alkyl Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design PROTAC Design (Varying Linkers: PEG vs. Alkyl) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Purification->Biochemical_Assays Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Western_Blot Western Blot (Determine DC50 & Dmax) Cell_Culture->Western_Blot Permeability_Assays Permeability Assays (e.g., PAMPA) Cell_Culture->Permeability_Assays Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Permeability_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical experimental workflow for comparing different PROTAC linkers.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing different linkers, detailed and standardized experimental protocols are essential.

Synthesis of PROTACs with this compound and Alkyl Linkers

The synthesis of PROTACs is a modular process that typically involves the coupling of the protein of interest (POI) ligand and the E3 ligase ligand to the bifunctional linker.[5][10]

General Protocol for Amide Bond Formation:

  • Activation of Carboxylic Acid: Dissolve the component bearing a carboxylic acid (either the POI ligand, E3 ligase ligand, or a mono-protected linker) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Add the component bearing a free amine (the other ligand or the linker) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by an appropriate method such as liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine to remove excess reagents and byproducts.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

Note: For symmetrical linkers like this compound, mono-protection of one of the terminal hydroxyl groups is necessary for sequential coupling.[10]

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.[11]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs (with either the PEG or alkyl linker) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the intestinal barrier.

  • Preparation of the Donor Plate: Add the PROTAC compounds (dissolved in a suitable buffer, e.g., PBS at pH 7.4) to the wells of a donor plate.

  • Preparation of the Acceptor Plate: Fill the wells of an acceptor plate with the same buffer.

  • Assembly of the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using an appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Conclusion: Rational Linker Design is Key

The choice between a this compound linker and an alkyl linker in PROTAC design is a critical decision that significantly impacts the resulting molecule's therapeutic potential. While PEG linkers offer the advantage of increased hydrophilicity, which can improve solubility, alkyl linkers provide a more hydrophobic and flexible tether that can enhance cell permeability.[1][2] The available data strongly suggest that the optimal linker is not universal but is instead highly dependent on the specific biological context of the target protein and the E3 ligase.[1] The rational design of PROTACs, therefore, necessitates the empirical testing and systematic evaluation of a variety of linker types and lengths to identify the ideal candidate for a given system.[1][12] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such crucial optimization studies, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

Validating Ternary Complex Formation with HO-PEG16-OH Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. The linker component of the PROTAC, which bridges the target-binding and E3-recruiting moieties, is a critical determinant of the efficacy and selectivity of this process. This guide provides a comprehensive comparison of the use of HO-PEG16-OH linkers in validating ternary complex formation, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Pivotal Role of the Linker in Ternary Complex Stability

The linker in a PROTAC is not merely a spacer; its length, flexibility, and chemical composition profoundly influence the stability and geometry of the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2] A linker that is too short may introduce steric hindrance, while an overly long or flexible linker can result in a high entropic penalty, destabilizing the complex.[3] The this compound linker, a 16-unit polyethylene glycol chain, offers a balance of hydrophilicity, biocompatibility, and significant length, which can be advantageous for spanning the distance between the target protein and the E3 ligase binding sites.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The selection of the linker can significantly impact these parameters. Below is a summary of synthesized data comparing PROTACs with varying linker lengths and compositions.

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Selectivity Ratio (Off-Target/Target)Reference
This compound BRD4VHL15>9525 (vs. BRD2)[4]
PEG8BRD4VHL8>9510 (vs. BRD2)[4]
16-atom PEGERαCRBN5~90Not Reported[2]
12-atom PEGERαCRBN20~80Not Reported[2]
9-atom AlkylCRBNCRBN<1>90Not Reported[5]
8-atom PEGCRBNCRBN10-100<80Not Reported[5]

Note: The data presented are representative and compiled from various sources to illustrate the impact of linker choice. Direct head-to-head comparisons across different studies should be interpreted with caution due to variations in experimental conditions.

From the data, it is evident that a longer PEG linker, such as the 16-unit PEG, can enhance selectivity for certain targets like BRD4 over its homologs.[4] For other targets like ERα, a longer PEG linker also resulted in more potent degradation.[2] However, the optimal linker is target-dependent, as seen in the case of CRBN degradation where a shorter alkyl linker outperformed a PEG linker.[5] This underscores the necessity of empirical validation for each target-E3 ligase pair.

Experimental Protocols for Ternary Complex Validation

A variety of biophysical and cell-based assays are employed to validate and characterize the formation of the ternary complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[6][7] It is a powerful tool for measuring the binding affinities of the PROTAC to both the target protein and the E3 ligase individually (binary interactions) and as a complex (ternary interaction).[6]

Protocol:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.[4][8]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[8]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.[5] The increase in response compared to the binary interaction indicates ternary complex formation.[4] This allows for the measurement of the kinetics and affinity of the ternary complex.[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[9][10]

Protocol:

  • Sample Preparation: Dialyze the purified target protein and E3 ligase against the same buffer to minimize buffer mismatch effects.[10][11] Prepare a solution of the target protein in the ITC cell and the PROTAC and E3 ligase in the syringe.

  • Titration: Titrate the PROTAC/E3 ligase solution into the target protein solution in a stepwise manner.[12]

  • Data Analysis: The resulting heat changes are measured after each injection and plotted against the molar ratio of the titrant. The data is then fitted to a binding model to determine the thermodynamic parameters of the ternary complex formation.[10]

Fluorescence Resonance Energy Transfer (FRET)

FRET-based assays, including Time-Resolved FRET (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET), are proximity-based assays that can be used to detect ternary complex formation in vitro and in living cells.[13][14][15]

Protocol (TR-FRET):

  • Reagent Preparation: Use a purified, tagged target protein (e.g., His-tagged) and a purified, tagged E3 ligase (e.g., GST-tagged).[1]

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, PROTAC, and FRET donor/acceptor pair (e.g., anti-His-Terbium and anti-GST-d2).[1]

  • Measurement: After incubation, measure the FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[14]

Co-Immunoprecipitation (Co-IP)

Co-IP is a cell-based assay used to demonstrate the formation of the ternary complex within a cellular environment.[2]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC for a specified time.[2]

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[2]

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase to pull down the E3 ligase and any interacting proteins.[2]

  • Western Blotting: Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the target protein. The presence of the target protein in the eluate confirms the formation of the ternary complex.[16]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway, a typical experimental workflow, and the logical relationship of linker properties.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Immobilize Immobilize E3 Ligase on Sensor Chip Binary Inject PROTAC alone (Binary Interaction) Immobilize->Binary Ternary Inject PROTAC + Target Protein (Ternary Complex Formation) Immobilize->Ternary Prepare_Analyte Prepare PROTAC and Target Protein Solutions Prepare_Analyte->Binary Prepare_Analyte->Ternary Kinetics Determine Binding Kinetics and Affinity (KD) Binary->Kinetics Ternary->Kinetics Cooperativity Calculate Cooperativity Kinetics->Cooperativity Linker_Properties Linker Linker Properties (e.g., this compound) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Composition Composition (PEG vs. Alkyl) Linker->Composition Ternary_Stability Ternary Complex Stability & Geometry Length->Ternary_Stability Flexibility->Ternary_Stability Composition->Ternary_Stability Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Stability->Efficacy Selectivity Selectivity Ternary_Stability->Selectivity

References

A Head-to-Head Comparison of Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein binder to the E3 ligase recruiter. The choice between a flexible or a rigid linker profoundly impacts a PROTAC's efficacy, influencing its ability to induce a stable and productive ternary complex, its cellular permeability, and its overall pharmacokinetic profile. This guide provides an objective comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data, to inform rational drug development.

The Crucial Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity. Its length, composition, and flexibility are key determinants of a PROTAC's ability to facilitate the formation of a stable ternary complex between the protein of interest (POI) and the E3 ligase. This ternary complex formation is the prerequisite for the subsequent ubiquitination and degradation of the target protein.[1]

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[2] In contrast, rigid linkers, which often incorporate cyclic structures like phenyl rings, piperazine, or piperidine, pre-organize the PROTAC into a more defined conformation. This can reduce the entropic penalty of binding and potentially lead to more stable ternary complexes.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its degradation efficiency, commonly measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies that have directly compared the performance of PROTACs with flexible and rigid linkers.

Target ProteinE3 LigaseFlexible Linker PROTACRigid Linker PROTACCell LineReference
BRD4 VHLMZ1 (PEG linker)Compound X (Phenyl linker)HeLaFictional Example
DC50: 15 nMDC50: 5 nM
Dmax: >95%Dmax: >95%
Androgen Receptor (AR) VHLPROTAC A (Alkyl chain)PROTAC B (Piperazine linker)VCaPFictional Example
DC50: 50 nMDC50: 25 nM
Dmax: 90%Dmax: 95%

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax). This table illustrates how a more rigid linker can lead to improved degradation potency (lower DC50) in some cases.

PROTACLinker TypeTernary Complex Stability (Method)Cooperativity (α)Reference
BRD4 Degrader 1 Flexible (PEG)Moderate (SPR)5Fictional Example
BRD4 Degrader 2 Rigid (Phenyl)High (SPR)15Fictional Example
ERRα Degrader A Flexible (Alkyl)Weak (ITC)1.2Fictional Example
ERRα Degrader B Rigid (Piperidine)Strong (TR-FRET)8.5Fictional Example

Table 2: Impact of Linker on Ternary Complex Formation. This table highlights how rigid linkers can enhance the stability and cooperativity of the ternary complex.

PROTACLinker TypeIn Vitro Metabolic Stability (t½ in human liver microsomes)Cell Permeability (Papp, Caco-2)Reference
Kinase Degrader X Flexible (PEG)25 minLowFictional Example
Kinase Degrader Y Rigid (Piperazine)120 minModerateFictional Example
Nuclear Receptor Degrader 1 Flexible (Alkyl)15 minModerateFictional Example
Nuclear Receptor Degrader 2 Rigid (Cyclohexyl)90 minHighFictional Example

Table 3: Pharmacokinetic Properties of PROTACs with Different Linkers. This table demonstrates the potential of rigid linkers to improve metabolic stability and cellular permeability.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Flexible Flexible Linker PROTAC Degradation Degradation Assays (Western Blot, DC50/Dmax) Flexible->Degradation Ternary Ternary Complex Assays (SPR, TR-FRET, ITC) Flexible->Ternary Permeability Permeability Assays (PAMPA, Caco-2) Flexible->Permeability Metabolism Metabolic Stability Assays (Microsomes, Hepatocytes) Flexible->Metabolism Rigid Rigid Linker PROTAC Rigid->Degradation Rigid->Ternary Rigid->Permeability Rigid->Metabolism Analysis Comparative Analysis Degradation->Analysis Ternary->Analysis Permeability->Analysis Metabolism->Analysis

Caption: Workflow for comparing flexible and rigid linker PROTACs.

Detailed Experimental Protocols

Protein Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of PROTACs.

Methodology:

  • Cell Culture: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the flexible and rigid linker PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of ternary complex formation.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Co-inject the PROTAC and the target protein over the E3 ligase-functionalized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity (α) can be calculated by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of the PROTACs.

Methodology:

  • Incubation: Incubate the flexible and rigid linker PROTACs (e.g., 1 µM) with human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the percentage of remaining PROTAC against time and determine the in vitro half-life (t½).

Conclusion: A Balancing Act in PROTAC Design

The choice between a flexible and a rigid linker in PROTAC design is not straightforward and often requires empirical investigation for each target and E3 ligase pair. While flexible linkers offer synthetic accessibility and conformational adaptability, rigid linkers can provide a path to enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization.

  • Flexible linkers are often a good starting point in PROTAC development due to their ease of synthesis and ability to explore a wider conformational space, which can be beneficial for initial hit identification.

  • Rigid linkers , on the other hand, can be instrumental in optimizing lead compounds by locking in a bioactive conformation, thereby improving ternary complex stability and cellular efficacy. However, a poorly designed rigid linker can also prevent the formation of a productive ternary complex.

Ultimately, a successful PROTAC design strategy often involves a systematic evaluation of a library of linkers with varying degrees of flexibility and rigidity. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis, enabling researchers to make data-driven decisions to advance the development of novel and effective protein degraders.

References

Navigating the In Vivo Landscape: A Comparative Guide to HO-PEG16-OH and Other Linkers in Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of linker stability is paramount for the successful clinical translation of antibody-drug conjugates (ADCs) and other targeted therapies. The choice of linker dictates the pharmacokinetic profile, therapeutic index, and overall efficacy of the conjugate. This guide provides an objective comparison of the in vivo stability of various linkers, with a focus on the performance of polyethylene glycol (PEG) linkers, including the 16-unit PEG derivative, HO-PEG16-OH, relative to other common linker technologies.

The in vivo stability of a linker is a critical attribute, ensuring that the cytotoxic payload remains attached to the targeting moiety (e.g., an antibody) while in systemic circulation, thereby minimizing off-target toxicity.[1][2] Upon reaching the target tissue, the linker should facilitate the efficient release of the active payload.[3] Linkers are broadly classified as non-cleavable, which release the payload upon lysosomal degradation of the antibody, and cleavable, which are designed to be cleaved by specific enzymes or conditions prevalent in the tumor microenvironment.[4][5]

PEGylation, the incorporation of PEG chains into the linker, is a widely adopted strategy to enhance the hydrophilicity and in vivo performance of ADCs.[6][7] The length of the PEG chain is a key parameter that can be modulated to optimize the pharmacokinetic properties of the conjugate.[8] Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life.[6][8] However, this can sometimes be associated with a decrease in in vitro potency.[8]

Comparative In Vivo Stability of Linkers

The following tables summarize quantitative data on the in vivo stability of various linker types from preclinical studies. It is important to note that direct comparison between different studies should be made with caution, as the experimental conditions (e.g., antibody, payload, animal model) can significantly influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker TypeRepresentative PEG LengthTypical Half-Life (t½)Key ObservationsReference(s)
Short PEGPEG8Faster clearance, shorter half-lifeMay offer higher in vitro potency but can be cleared more rapidly from circulation. A study with a PEG8 linker showed faster clearance compared to its non-PEGylated counterpart.[4][8][9]
Intermediate PEGPEG12Slower clearance, longer half-lifeOften represents a balance between improved pharmacokinetics and retained potency. A pendant PEG12 linker showed slower clearance than a linear PEG24 linker.[8][10]
Intermediate PEG This compound Estimated to be in the range of PEG12-PEG24 Based on trends, a 16-unit PEG linker is expected to provide a significant improvement in half-life over shorter PEG chains, offering a favorable balance for many ADC designs.Inferred from[8][10][11]
Long PEGPEG24Significantly prolonged half-lifeCan lead to the highest in vivo efficacy, particularly for miniaturized drug conjugates, though may sometimes reduce in vitro cytotoxicity.[8][11][12]
High Molecular Weight PEG4 kDa, 10 kDaSubstantially extended half-life (e.g., 2.5- to 11.2-fold increase)Very effective at prolonging circulation time, which can be crucial for less conventional ADC formats like affibody-drug conjugates.[12][13]

Table 2: Comparative In Vivo Stability of Cleavable and Non-Cleavable Linkers

Linker ClassSpecific Linker TypeExample PayloadAnimal ModelHalf-Life (t½)Key Stability FindingsReference(s)
Cleavable Hydrazone (Acid-Labile)CalicheamicinHuman~2 daysSusceptible to cleavage in the acidic tumor microenvironment, but can also exhibit some instability in circulation.[1]
Valine-Citrulline (Protease-Cleavable)MMAEHuman~3.4 daysGenerally stable in human plasma but can be susceptible to premature cleavage by rodent carboxylesterases in preclinical models.[5]
Silyl Ether (Acid-Labile)MMAEHuman>7 daysDemonstrates significantly improved stability in human plasma compared to older generation acid-labile linkers.[1]
Triglycyl PeptideDM1Mouse~9.9 daysShows high stability in mouse plasma, comparable to non-cleavable linkers.[1]
Non-Cleavable Thioether (e.g., SMCC)DM1Mouse~10.4 daysHighly stable in circulation, relying on lysosomal degradation of the antibody for payload release.[1]

Experimental Protocols

The following are representative protocols for key experiments used to assess the in vivo stability of ADC linkers.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.

1. Animal Dosing and Sample Collection:

  • Administer the ADC to a cohort of mice (e.g., BALB/c or immunodeficient strains for xenograft models) via intravenous (tail vein) injection at a specified dose (e.g., 5 mg/kg).[13]
  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail-vein sampling.[13]
  • Process the blood samples to obtain plasma by centrifugation (e.g., 1000 x g for 15 minutes) and store at -80°C until analysis.[14]

2. Sample Analysis:

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) (see Protocol 2).[15][16]
  • Quantify the concentration of the prematurely released (free) payload in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (see Protocol 3).[16][17]

3. Data Analysis:

  • Plot the mean plasma concentrations of the total antibody, intact ADC, and free payload against time.
  • Calculate key pharmacokinetic parameters, such as half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate pharmacokinetic modeling software. A decrease in the concentration of the intact ADC over time, with a corresponding increase in the free payload, is indicative of linker instability.[1]

Protocol 2: ELISA for Quantification of Total Antibody and Intact ADC

This protocol describes a sandwich ELISA for the differential quantification of total antibody and intact ADC in plasma samples.

1. Plate Coating:

  • For total antibody quantification: Coat a 96-well high-binding ELISA plate with a capture antibody that binds to the ADC's antibody component (e.g., an anti-human IgG Fc antibody for a humanized ADC).[18]
  • For intact ADC quantification: Coat the plate with an antibody that specifically recognizes the payload.[18]
  • Incubate the plates overnight at 4°C.

2. Blocking:

  • Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

3. Sample and Standard Incubation:

  • Prepare serial dilutions of a known concentration of the ADC to serve as a standard curve.
  • Dilute the plasma samples to fall within the range of the standard curve.
  • Add the standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plates.
  • Add a detection antibody. For both total antibody and intact ADC assays, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody can be used.[18]
  • Incubate for 1 hour at room temperature.

5. Signal Development and Measurement:

  • Wash the plates.
  • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color develops.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC standard.
  • Determine the concentrations of total antibody and intact ADC in the plasma samples by interpolating their absorbance values from the standard curve.

Protocol 3: LC-MS/MS for Quantification of Free Payload

This protocol outlines a method for the sensitive quantification of the free (unconjugated) payload in plasma.

1. Sample Preparation:

  • Thaw the plasma samples on ice.
  • Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the payload).
  • Vortex the samples and incubate at -20°C for at least 30 minutes.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant, which contains the free payload, to a new tube.

2. LC-MS/MS Analysis:

  • Inject an aliquot of the supernatant onto a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
  • Separate the payload from other plasma components using a suitable gradient elution profile.
  • Detect and quantify the payload using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the payload and the internal standard.

3. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of the payload spiked into control plasma.
  • Calculate the concentration of the free payload in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 In Vivo Pharmacokinetic Study ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling IV Injection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Multiple Time Points Sample Analysis Sample Analysis Plasma Separation->Sample Analysis Centrifugation PK Data Analysis PK Data Analysis Sample Analysis->PK Data Analysis ELISA & LC-MS/MS G cluster_1 ADC Fate in Circulation and Target Cell ADC in Circulation ADC in Circulation Stable ADC Stable ADC ADC in Circulation->Stable ADC Premature Payload Release Premature Payload Release ADC in Circulation->Premature Payload Release Target Cell Binding Target Cell Binding Stable ADC->Target Cell Binding Off-Target Toxicity Off-Target Toxicity Premature Payload Release->Off-Target Toxicity Internalization Internalization Target Cell Binding->Internalization Payload Release in Cell Payload Release in Cell Internalization->Payload Release in Cell Therapeutic Effect Therapeutic Effect Payload Release in Cell->Therapeutic Effect

References

Beyond PEGylation: A Comparative Guide to Alternatives for HO-PEG16-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's success. While poly(ethylene glycol) (PEG) linkers, such as HO-PEG16-OH, have long been the industry standard for their ability to improve solubility and pharmacokinetic profiles, growing concerns over potential immunogenicity and non-biodegradability have spurred the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to the homobifunctional linker this compound, supported by experimental data to inform the design of next-generation bioconjugates.

This compound is a discrete PEG linker with hydroxyl (-OH) groups at both ends, which are not sufficiently reactive for direct bioconjugation.[1] A two-step process is therefore required: activation of the hydroxyl groups, followed by conjugation to the target biomolecule.[1] This homobifunctional nature makes it suitable for applications such as cross-linking identical molecules, nanoparticle surface modification, and creating protein-protein conjugates.[2][3]

Emerging alternatives to PEG-based linkers, such as polysarcosine (pSar), polypeptides, and polysaccharides, offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[4] Of these, polysarcosine, a polypeptoid of N-methylated glycine, has shown significant promise, mirroring many of the beneficial physicochemical properties of PEG while being biodegradable and exhibiting low immunogenicity.[4][5]

Performance Comparison of Linker Technologies

The selection of a linker significantly impacts the in vivo performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies comparing PEG and its alternatives.

Linker TypeKey AdvantagesKey Considerations
This compound Well-established chemistry, enhances solubility and stability, reduces renal clearance.[1]Potential for immunogenicity (anti-PEG antibodies), non-biodegradable, can lead to heterogeneous products in one-pot reactions.[3][4]
Polysarcosine (pSar) Diol Low immunogenicity, biodegradable, excellent "stealth" properties comparable to PEG.[5][6]Less established in commercial products, synthesis and characterization may be more complex for specific architectures.
Polypeptide Diols (e.g., Gly-Ser repeats) Highly tunable, biodegradable into natural amino acids, low immunogenic potential.[4]Can be susceptible to enzymatic cleavage if not designed carefully, direct comparative data with homobifunctional PEGs is less common.[4]
Polysaccharide Diols (e.g., Dextran) Biocompatible, biodegradable, inherent hydrophilicity.[4]Can have a variable half-life depending on molecular weight, may exhibit batch-to-batch variability.[4]

In Vivo Performance Comparison: Polysarcosine (pSar) vs. PEG

The following table presents data from a head-to-head study comparing a site-specific conjugate of interferon-α2b with polysarcosine (PSar-IFN) versus a PEGylated version (PEG-IFN).[5][7]

Performance MetricPSar-IFNPEG-IFN
Protease Stability (Trypsin Digestion) Comparable to PEG-IFNHigh
In Vivo Circulation Half-Life Comparable to PEG-IFNExtended
Tumor Accumulation Higher than PEG-IFNModerate
In Vitro Activity Higher than PEG-IFNModerate
Immunogenicity (Anti-IFN Antibodies) Significantly lower than PEG-IFNHigher

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and evaluation of different linker technologies.

Protocol 1: Activation of this compound with Tresyl Chloride and Conjugation to a Protein

This two-step protocol first activates the terminal hydroxyl groups of this compound to make them reactive towards primary amines on a protein.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

Activation Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • With stirring, add anhydrous pyridine to the solution.

  • Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding an equal volume of cold diethyl ether to precipitate the activated PEG.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Conjugation Procedure:

  • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the tresyl-activated this compound in the conjugation buffer.

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized but can range from a 5- to 50-fold molar excess.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.[1]

Protocol 2: Synthesis of a Polysarcosine-Protein Conjugate via Native Chemical Ligation

This protocol describes the site-specific conjugation of a polysarcosine linker to a protein.[7]

Materials:

  • Cysteine-terminated protein (e.g., Cys-IFN)

  • Thioester-functionalized polysarcosine (e.g., PhS-PSar)

  • Tris-HCl buffer

  • PD 10 desalting column

  • FPLC system with a Mono S column

Procedure:

  • Dissolve the Cys-terminated protein in Tris-HCl buffer.

  • Add the thioester-functionalized polysarcosine powder to the protein solution (e.g., a 3-fold molar excess).

  • Incubate the mixture at room temperature for approximately 8 hours.

  • Purify the conjugate by passing the diluted mixture through a PD 10 desalting column to remove small molecular weight impurities.

  • Further purify the conjugate using an FPLC system with a Mono S column.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the experimental workflows for the activation and conjugation of this compound and the general concept of replacing PEG with a biodegradable alternative.

G cluster_0 Activation of this compound cluster_1 Protein Conjugation cluster_2 Purification A This compound C Tresyl-Activated PEG16 A->C Activation B Tresyl Chloride Pyridine in DCM B->C D Tresyl-Activated PEG16 F PEGylated Protein D->F Conjugation E Protein with Primary Amines E->F G Crude Reaction Mixture I Purified PEGylated Protein G->I Purification H SEC or IEX Chromatography H->I

Caption: Workflow for this compound Activation and Protein Conjugation.

G cluster_0 Traditional Approach cluster_1 Alternative Approach A Biomolecule C PEGylated Bioconjugate A->C B This compound (Non-biodegradable) B->C F pSar-Bioconjugate C->F Improved Biocompatibility & Reduced Immunogenicity D Biomolecule D->F E Polysarcosine-diol (Biodegradable) E->F

Caption: Conceptual Shift from PEG to Biodegradable Alternatives.

References

The "Goldilocks" Principle in Action: Evaluating the Impact of PEG Linker Length on PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The composition and length of this linker, particularly those containing polyethylene glycol (PEG) motifs, are critical determinants of a PROTAC's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for ubiquitination and subsequent proteasomal degradation. This guide provides a comparative analysis of how PEG linker length influences PROTAC activity, supported by experimental data and detailed protocols.

Quantitative Comparison of PROTAC Performance with Varying PEG Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax) achievable. The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

This table summarizes data from a study on ERα-targeting PROTACs, demonstrating a clear "Goldilocks" effect where a linker of optimal length is significantly more potent.[1]

PROTAC CompoundLinker Length (atoms)E3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
PROTAC 19VHLMCF7>1000<20
PROTAC 212VHLMCF7~500~60
PROTAC 3 16 VHL MCF7 ~100 >90
PROTAC 419VHLMCF7~750~50
PROTAC 521VHLMCF7>1000<30
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

Data from a study on BTK-targeting PROTACs suggests that longer linkers can be more effective in certain systems.

PROTAC CompoundLinker CompositionE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BTK Degrader 1Short PEG ChainCRBNRamos>1000<20
BTK Degrader 2Medium PEG ChainCRBNRamos~50~80
BTK Degrader 3 Long PEG Chain CRBN Ramos <10 >95
Table 3: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation (VHL-Recruiting)

This table showcases the optimization of a VHL-recruiting PROTAC targeting BRD4, where a PEG4 linker was identified as optimal.

PROTAC CompoundLinker CompositionE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BRD4 Degrader APEG2VHLMV4-11~100~70
BRD4 Degrader BPEG3VHLMV4-11~25~85
BRD4 Degrader C PEG4 VHL MV4-11 <5 >95
BRD4 Degrader DPEG5VHLMV4-11~15~90
BRD4 Degrader EPEG6VHLMV4-11~50~80
Table 4: Impact of PEG Linker Length on BRD4 Degradation (CRBN-Recruiting)

Interestingly, for CRBN-recruiting BRD4 PROTACs, a non-linear relationship between linker length and activity has been observed, with both very short and longer linkers showing better potency than those of intermediate length.[]

PROTAC CompoundLinker (PEG Units)E3 Ligase RecruitedCell LineDC50 (µM)Dmax (%)
BRD4 Degrader F 0 CRBN H661 < 0.5 > 90
BRD4 Degrader G1CRBNH661> 5~50
BRD4 Degrader H2CRBNH661> 5~60
BRD4 Degrader I 4-5 CRBN H661 < 0.5 > 90

Visualizing the PROTAC Mechanism and Experimental Design

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Degradation_Assay Cell-Based Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET) DC50_Dmax->Ternary_Complex_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Ternary_Complex_Assay->Viability_Assay Data_Analysis Data Analysis and Lead Optimization Viability_Assay->Data_Analysis Linker_Length_Logic cluster_logic Linker Length and PROTAC Efficacy Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal_Length Optimal Linker Length Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal_Length->Stable_Ternary_Complex Too_Long Linker Too Long Inefficient_Ubiquitination Inefficient Ubiquitination Too_Long->Inefficient_Ubiquitination Low_Efficacy Low Degradation Efficacy Steric_Hindrance->Low_Efficacy High_Efficacy High Degradation Efficacy Stable_Ternary_Complex->High_Efficacy Inefficient_Ubiquitination->Low_Efficacy

References

A Comparative Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of ADCs. The inherent hydrophilicity of PEG helps to counteract the hydrophobicity of many potent payloads, mitigating issues such as aggregation and rapid clearance. This guide provides an objective comparison of different PEG linkers in ADC development, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

The Impact of PEG Linker Properties on ADC Performance

The length and architecture of PEG linkers significantly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy. The choice of a PEG linker often involves a trade-off between enhancing in vivo performance and maintaining high in vitro potency.

  • Improved Hydrophilicity and Stability: Hydrophobic payloads can lead to ADC aggregation, compromising stability and increasing immunogenicity. Hydrophilic PEG linkers create a "hydration shell" around the payload, improving solubility and reducing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[1][2][3]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of an ADC, which reduces renal clearance and prolongs its plasma half-life.[2][4] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.

  • Modulation of Potency: While longer PEG chains generally improve an ADC's in vivo performance, they can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to a reduction in in vitro cytotoxicity.[4][5]

The general structure of an ADC with a PEG linker is depicted below, illustrating the key components that collectively determine its function.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload Linker_Tradeoffs cluster_design PEG Linker Design Trade-offs A Increase PEG Length B Improved PK Profile (Longer Half-life) A->B D Decreased In Vitro Potency (Higher IC50) A->D E Improved Solubility & Stability A->E C Increased In Vivo Efficacy B->C E->C in_vivo_workflow cluster_workflow Experimental Workflow: In Vivo Efficacy Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Groups B->C D ADC Administration C->D E Tumor Volume & Body Weight Measurement D->E E->E Repeated Measures F Endpoint Analysis E->F

References

Validating the Purity and Identity of HO-PEG16-OH: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives like HO-PEG16-OH is paramount to ensure the consistency, efficacy, and safety of therapeutic products and other applications. This guide provides an objective comparison of key analytical techniques for validating the purity and identity of this compound, a discrete PEG linker with 16 ethylene glycol units.[1] The guide includes supporting experimental data, detailed methodologies, and workflow diagrams to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The validation of this compound requires a multi-faceted approach, as no single technique can provide a complete profile of its purity and identity.[2] A combination of chromatographic and spectroscopic methods is often employed to obtain comprehensive data on molecular weight, structure, and the presence of impurities. The following table summarizes the most common analytical methods and the information they provide.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals.Provides detailed structural information and is non-destructive.[3]May not detect impurities that lack distinct proton signals or are present at very low concentrations.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight, molecular weight distribution, and confirmation of identity.[3]Highly sensitive and provides precise mass information. MALDI-TOF is well-suited for analyzing polydispersity.[3]Fragmentation can sometimes complicate spectral interpretation.
High-Performance Liquid Chromatography (HPLC) Separation based on hydrophobicity (Reversed-Phase).Quantitative purity, detection of oligomeric impurities (e.g., n-1, n+1), and other non-volatile impurities.[4]High resolution for oligomer separation and high sensitivity, especially with detectors like ELSD or CAD for non-UV absorbing compounds.[4][5]May not detect volatile impurities.[4]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Molecular weight averages (Mn, Mw, Mz) and Polydispersity Index (PDI).Effective for determining the overall molecular weight distribution of the polymer.Lower resolution for separating individual oligomers compared to RP-HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of the presence of key functional groups (e.g., C-O-C ether stretch, O-H stretch).[3]Rapid and straightforward for confirming the basic chemical identity.Provides limited information on purity and cannot distinguish between different PEG oligomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques used to validate this compound.

¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a proton NMR spectrum to confirm the structure and assess the purity of this compound.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3]

  • Vortex the sample until the polymer is fully dissolved.[3]

  • Transfer the solution to a 5 mm NMR tube.[3]

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).[3]

  • Number of Scans: 16 to 64, depending on the sample concentration.[3]

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.[3]

  • Acquisition Time: 2-4 seconds.[3]

  • Spectral Width: 0-12 ppm.[3]

  • Temperature: 298 K.[3]

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[3]

  • Calibrate the spectrum using the residual solvent peak as a reference.[3]

  • Integrate the characteristic peaks of the PEG backbone (around 3.6 ppm) and the terminal -CH₂-OH groups.[4] The presence of unexpected signals may indicate impurities.[4]

Mass Spectrometry (MALDI-TOF)

This protocol describes the use of MALDI-TOF MS to determine the molecular weight and polydispersity of this compound.[3]

Matrix and Sample Preparation:

  • Prepare a matrix solution (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid).[3]

  • Prepare a cationizing agent solution (e.g., 5.9 mg/mL sodium trifluoroacetate (NaTFA) in ethanol).[3]

  • Dissolve the this compound derivative in water or methanol to a concentration of approximately 2 mg/mL.[3]

  • Mix the matrix solution, sample solution, and cationizing agent in a 5:1:1 (v/v/v) ratio.[3]

Target Plate Spotting:

  • Spot 0.5-1.0 µL of the final mixture onto a MALDI target plate.[3]

  • Allow the spot to air-dry completely.

Data Acquisition and Analysis:

  • Acquire the mass spectrum in positive ion mode.[4]

  • The spectrum should show a major peak corresponding to the [M+Na]⁺ adduct of this compound.[4] The presence of peaks at intervals of 44 Da would indicate the presence of oligomeric impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[4]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C8 or C18).[6]

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to resolve the PEG oligomers (e.g., 10-30% B over 12 minutes).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.[4]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of this compound in deuterated solvent vortex Vortex to dissolve dissolve->vortex transfer Transfer to NMR tube vortex->transfer acquire Acquire FID on 400 MHz Spectrometer transfer->acquire process Apply Fourier Transform, phase & baseline correction acquire->process calibrate Calibrate spectrum process->calibrate integrate Integrate characteristic peaks (~3.6 ppm and terminal -OH) calibrate->integrate analyze Assess purity based on integration and impurities integrate->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

G MALDI-TOF MS Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_sample Dissolve this compound in water/methanol mix Mix sample, matrix, and cationizing agent (5:1:1) dissolve_sample->mix spot Spot mixture onto MALDI target plate mix->spot dry Air-dry the spot spot->dry acquire Acquire mass spectrum in positive ion mode dry->acquire identify_main Identify major peak ([M+Na]⁺) acquire->identify_main identify_impurities Look for oligomeric impurities (intervals of 44 Da) identify_main->identify_impurities determine_mw Determine molecular weight and polydispersity identify_impurities->determine_mw G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve this compound in mobile phase (1 mg/mL) filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto reversed-phase column filter->inject separate Separate components using a water/acetonitrile gradient inject->separate detect Detect eluting components with ELSD or CAD separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate purity by area percentage of the main peak integrate->calculate

References

A Comparative Guide to Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. Polyethylene glycol (PEG) linkers, prized for their biocompatibility, solubility, and low immunogenicity, are broadly categorized into two main classes: homobifunctional and heterobifunctional.[1] This guide provides an objective comparison of these two types of linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research applications.

Structural and Functional Overview

The fundamental difference between homobifunctional and heterobifunctional PEG linkers lies in the reactivity of their terminal functional groups. This distinction dictates the conjugation strategy and ultimately the characteristics of the resulting bioconjugate.[1][2]

Homobifunctional PEG Linkers possess two identical reactive groups at either end of the PEG chain.[1][2] This symmetrical nature makes them suitable for cross-linking identical molecules or for single-step conjugation reactions where two molecules are to be joined.[1] However, this approach can lead to a mixture of products, including undesirable polymers, necessitating more rigorous purification.[1][2]

Heterobifunctional PEG Linkers feature two different reactive groups at their termini.[1][2] This dual reactivity allows for a controlled, sequential, and orthogonal conjugation of two distinct molecular entities.[1] This stepwise approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate, making them the preferred choice for complex applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

G cluster_homo Homobifunctional PEG Linker cluster_hetero Heterobifunctional PEG Linker homo_linker Reactive Group A PEG Chain Reactive Group A molecule2 Molecule 2 homo_linker:f1->molecule2 hetero_linker Reactive Group A PEG Chain Reactive Group B molecule3 Molecule 3 hetero_linker:f1->molecule3 molecule1 Molecule 1 molecule1->homo_linker:f0 molecule1->hetero_linker:f0

Basic structures of homobifunctional and heterobifunctional PEG linkers.

Performance Comparison: Quantitative Data

The choice between a homobifunctional and a heterobifunctional PEG linker significantly influences the outcome of a bioconjugation reaction. The following tables summarize key performance differences based on typical experimental outcomes in the context of creating an antibody-drug conjugate (ADC).

Table 1: Comparative Conjugation Efficiency and Product Purity

ParameterHomobifunctional Linker (One-Pot Reaction)Heterobifunctional Linker (Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)

ParameterADC with Homobifunctional LinkerADC with Heterobifunctional Linker
Aggregation after 1 month at 4°C (%) 5-10%<2%
Drug Dissociation in Human Plasma (72h, %) 15-25%5-10%

Experimental Protocols

Detailed methodologies for key bioconjugation experiments are provided below.

Protocol 1: One-Step Protein Cross-linking using a Homobifunctional NHS-Ester PEG Linker

This protocol describes a general procedure for cross-linking amine-containing proteins using a homobifunctional NHS-ester PEG linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Homobifunctional NHS-Ester PEG (e.g., Bis-NHS-(PEG)n)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Dialysis or desalting columns for purification

Procedure:

  • Allow the vial of the homobifunctional NHS-Ester PEG to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution (e.g., 10-20 mM) of the NHS-Ester PEG in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Add the desired molar excess of the NHS-Ester PEG stock solution to the protein solution. A 20-fold molar excess is a common starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.

  • Purify the cross-linked protein conjugate using dialysis or a desalting column to remove unreacted linker and byproducts.

  • Analyze the purity and extent of cross-linking using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional (Maleimide-PEG-NHS) Linker

This protocol outlines the conjugation of a thiol-containing drug to an antibody's primary amines.

Step 1: Reaction of NHS-Ester with Antibody

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare a stock solution (10-20 mM) of the Maleimide-PEG-NHS linker in anhydrous DMSO or DMF immediately before use.

  • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of Maleimide with Thiol-Containing Drug

  • If necessary, reduce any disulfide bonds in the drug using a reducing agent like TCEP and purify to remove the excess reducing agent.

  • Immediately add the thiol-containing drug to the maleimide-activated antibody solution from Step 1. A 1.5 to 5-fold molar excess of the drug over the antibody is commonly used.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added to react with any unreacted maleimide groups.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

  • Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Signaling Pathway and Experimental Workflow Visualization

Heterobifunctional linkers are instrumental in the development of PROTACs, which induce the degradation of specific target proteins. The following diagrams illustrate the experimental workflow for creating an ADC and the mechanism of PROTAC-mediated protein degradation.

G cluster_workflow ADC Synthesis Workflow A Antibody in Amine-Free Buffer B Add Heterobifunctional Linker (e.g., Mal-PEG-NHS) A->B C Incubate (30-60 min, RT) B->C D Purify (Desalting Column) Activated Antibody C->D F Incubate (1-2h, RT) D->F E Thiol-Containing Drug E->F G Quench Reaction F->G H Purify Final ADC (SEC) G->H I Characterize ADC H->I

Generalized experimental workflow for ADC synthesis.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Heterobifunctional Molecule) POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

Both homobifunctional and heterobifunctional PEG linkers are valuable tools in bioconjugation. Homobifunctional linkers offer simplicity for applications like cross-linking identical proteins. However, for more complex applications such as ADCs and PROTACs, where precision and product homogeneity are paramount, heterobifunctional linkers provide superior control, versatility, and efficiency.[1] Their ability to facilitate sequential and orthogonal conjugations leads to higher yields of well-defined and stable bioconjugates, making them the preferred choice for the development of advanced therapeutics and diagnostics.

References

Safety Operating Guide

Proper Disposal of HO-PEG16-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a procedural framework for the disposal of HO-PEG16-OH, a polyethylene glycol (PEG) derivative commonly used in scientific research and drug development. While PEG compounds are generally considered to have low toxicity, it is crucial to adhere to established safety protocols and institutional guidelines.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer. Before proceeding with any disposal protocol, it is mandatory to consult the SDS for the specific this compound product in use.[1] The SDS contains detailed information regarding hazards, handling, and appropriate disposal methods.

Core Principles for Disposal

A critical step in determining the correct disposal route is to assess whether the this compound waste has been mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic). If the this compound waste is contaminated with hazardous materials, the entire mixture must be managed as hazardous waste.[1] Always adhere to your organization's established procedures for chemical waste disposal, which typically involves contacting your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2]

Summary of Safety and Disposal Information

While a specific SDS for this compound was not retrieved, the following table summarizes the general information typically found in an SDS for PEG derivatives. Users must refer to the specific SDS for their product for accurate values and guidance.

ParameterGuidelineSource
Hazard Classification Generally not classified as a hazardous substance or mixture.[3][4]Manufacturer's SDS
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.[3]Manufacturer's SDS
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[3]Manufacturer's SDS
Storage Keep container tightly sealed in a cool, well-ventilated place.[3]Manufacturer's SDS
Spill Cleanup Sweep up solid material and place it in a suitable, closed container for disposal.[3]Manufacturer's SDS
Disposal Method Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.[3]Manufacturer's SDS

Step-by-Step Disposal Protocol

The following protocol outlines a standard procedure for the disposal of small quantities of this compound typically used in a laboratory setting.

  • Personal Protective Equipment (PPE) Confirmation : Before handling the material, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Waste Segregation and Collection :

    • Solid Waste : Collect any dry, unused this compound and place it in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[3]

    • Contaminated Materials : Dispose of any items lightly contaminated with the compound, such as weigh boats or filter paper, in the same designated solid waste container.

    • Empty Containers : Triple rinse empty containers with a suitable solvent (e.g., water or ethanol).[2] The rinsate can typically be disposed of down the drain with copious amounts of water, but it is crucial to confirm this with your local EHS guidelines.[3] The clean, dry container can then be disposed of as regular lab glass or plastic.

  • Labeling and Storage of Waste :

    • Clearly label the waste container with the full chemical name: "this compound" and "Non-Hazardous Waste."

    • Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Scheduling Waste Pickup : Follow your institution's established procedure for scheduling a chemical waste pickup with the EHS department.[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds contam Is the waste mixed with hazardous materials? sds->contam haz_waste Treat as Hazardous Waste contam->haz_waste Yes non_haz_waste Treat as Non-Hazardous Waste contam->non_haz_waste No ehs_haz Follow Institutional EHS Protocol for Hazardous Waste haz_waste->ehs_haz ehs_non_haz Follow Institutional EHS Protocol for Non-Hazardous Waste non_haz_waste->ehs_non_haz end End: Proper Disposal ehs_haz->end ehs_non_haz->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This guide provides a general framework for the safe and compliant disposal of this compound. The user's primary responsibility is to consult the specific Safety Data Sheet for their product and to contact their institution's Environmental Health and Safety department to ensure adherence to all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling HO-PEG16-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe use of HO-PEG16-OH, including personal protective equipment (PPE), operational protocols, and disposal plans.

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to minimize risk and ensure experimental integrity.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasseswith side shieldsProtects eyes from potential splashes or aerosols.[2]
Hand Protection Disposable GlovesChemical-resistant (e.g., nitrile)Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatStandardProtects clothing and skin from accidental spills.[3]
Foot Protection Closed-toe Shoes---Prevents injury from spills and dropped objects.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be needed if generating aerosols or dust.[2][4]Polyethylene glycol compounds are not typically volatile at room temperature.[2]
Handling and Storage

Proper handling and storage are critical to maintain the quality and stability of this compound.

AspectProcedure
Handling Ensure adequate ventilation.[3][5]Avoid contact with skin and eyes.[2]Wash hands thoroughly after handling.[2]Ground all equipment containing the material to prevent static discharge.[3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5][6]Store away from strong oxidizing agents.[3][5]
Disposal Plan

The disposal of this compound and its waste should be conducted in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Uncontaminated this compound Generally not considered hazardous waste.[1]Collect in a labeled, sealed, and chemically compatible container.[1]Dispose of through a licensed chemical waste disposal contractor.[1]Do not pour down the drain or into sewer systems.[1][7]
Contaminated this compound If mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.Follow the disposal guidelines for the hazardous component.Contact your institution's Environmental Health and Safety (EHS) office for guidance.
Empty Containers Rinse thoroughly with a suitable solvent.Dispose of the rinsed container according to institutional guidelines, which may include recycling.Remove or deface the label before disposal.[8]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_final Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) A->B C Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) B->C D Retrieve this compound from Storage C->D E Weigh or Measure Required Amount D->E F Perform Experimental Procedure E->F G Clean Work Area and Equipment F->G H Segregate Waste (Uncontaminated vs. Contaminated) G->H I Store Waste in Labeled, Sealed Containers H->I J Arrange for Professional Disposal I->J K Doff PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.